molecular formula C13H8ClNO3S B1349342 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde CAS No. 270262-96-9

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B1349342
CAS No.: 270262-96-9
M. Wt: 293.73 g/mol
InChI Key: VWXMGEQTGZRDOQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C13H8ClNO3S and its molecular weight is 293.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXMGEQTGZRDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370959
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
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Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270262-96-9
Record name 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270262-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide: Chemical Properties and Synthetic Landscape of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a polyfunctional aromatic compound that stands at the intersection of organic synthesis and medicinal chemistry. Its structure, incorporating a diaryl sulfide linkage, a reactive aldehyde group, and an electron-deficient nitroaromatic ring, makes it a valuable intermediate and a scaffold of significant interest for drug discovery.[1][2][3] The molecule's architecture combines the lipophilicity of the chlorophenyl group with the reactive potential of the nitrobenzaldehyde moiety, offering multiple avenues for chemical modification and biological interaction.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

At ambient conditions, this compound is a solid crystalline material.[1] Its molecular structure brings together polar functional groups (nitro, aldehyde) and nonpolar aromatic rings, resulting in limited solubility in polar protic solvents but enhanced solubility in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The key identifiers and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde[1]
CAS Number 270262-96-9[1][4][5]
Molecular Formula C₁₃H₈ClNO₃S[1]
Molecular Weight 293.73 g/mol [1]
Appearance Solid Crystalline Material[1]
Melting Point 118-120 °C[1][5]
Canonical SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)--INVALID-LINK--[O-])Cl[1]

Structurally, the molecule's geometry is defined by the diaryl sulfide bridge. The carbon-sulfur bonds linking the two aromatic rings are expected to have lengths in the range of 1.76-1.78 Å, typical for aromatic thioethers.[1] The nitro group's nitrogen-oxygen bonds are approximately 1.22-1.24 Å in length.[1]

Synthesis and Mechanistic Insight

The construction of the diaryl sulfide core is the central challenge in synthesizing this molecule. The most prevalent and efficient method is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1]

The SₙAr Pathway: A Logical Choice

The SₙAr mechanism is ideally suited for this synthesis due to the electronic nature of the benzaldehyde ring. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group (typically a halogen like fluorine or chlorine) significantly activates the ring toward nucleophilic attack. This activation lowers the energy barrier for the formation of the key Meisenheimer complex intermediate, driving the reaction forward.

The general workflow involves the reaction of a thiolate, generated in situ from the corresponding thiol, with an activated nitroaromatic ring.

G cluster_0 Step 1: Thiolate Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Thiol 4-Chlorobenzenethiol Thiolate 4-Chlorophenylthiolate (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃, NaH) Substrate 4-Fluoro-3-nitrobenzaldehyde (Electrophile) Thiolate->Substrate Reaction in Polar Aprotic Solvent (e.g., DMF) Thiolate2 4-Chlorophenylthiolate Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Product 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Meisenheimer2 Meisenheimer Complex Thiolate2->Meisenheimer Attack on C-F LeavingGroup Fluoride Ion (F⁻) Meisenheimer2->Product Loss of Leaving Group

Caption: SₙAr Synthesis Workflow.
Experimental Protocol: Synthesis via SₙAr

This protocol describes a representative synthesis from 4-chlorobenzenethiol and 4-fluoro-3-nitrobenzaldehyde. The higher reactivity of fluorine as a leaving group in SₙAr reactions often provides better yields compared to chlorine.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe to dissolve the reagents (approx. 0.2 M concentration).

  • Nucleophile Addition: In a separate flask, dissolve 4-chlorobenzenethiol (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred reaction mixture at room temperature over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting benzaldehyde is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into ice-water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Validation: Dry the purified solid under vacuum. Confirm its identity and purity by measuring its melting point (expected: 118-120 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Chemical Reactivity and Derivatization Potential

The molecule's synthetic utility stems from the distinct reactivity of its three functional domains, which can often be addressed with chemo-selectivity.

  • Aldehyde Group: This is a primary site for nucleophilic addition and condensation reactions.[6][7] The strong electron-withdrawing effect of the adjacent nitro group and the diaryl sulfide system enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[8][9] This facilitates reactions like Wittig olefination, Knoevenagel condensation, and reductive amination, allowing for the extension of the molecular framework.

  • Nitro Group: The nitro group is a versatile functional handle. Its primary transformation is reduction to an amine (-NH₂), typically achieved using reagents like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. The resulting aniline derivative is a key precursor for synthesizing heterocyclic systems (e.g., benzimidazoles, quinolines) or for amide coupling reactions.

  • Sulfanyl (Thioether) Bridge: The sulfur atom is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) can produce the corresponding sulfoxide, while stronger agents (e.g., m-CPBA) can yield the sulfone. These transformations drastically alter the electronic properties, geometry, and hydrogen-bonding capacity of the molecule, providing a strategy for fine-tuning biological activity.

G cluster_0 Aldehyde (-CHO) Reactions cluster_1 Nitro (-NO₂) Reactions cluster_2 Sulfanyl (-S-) Reactions Core This compound ReductiveAmination Reductive Amination (+ R₂NH, NaBH₃CN) Core->ReductiveAmination Forms Amine Wittig Wittig Reaction (+ Ph₃P=CHR) Core->Wittig Forms Alkene Condensation Knoevenagel Condensation (+ CH₂(CN)₂) Core->Condensation Forms C=C bond Oxidation Oxidation (+ KMnO₄) Core->Oxidation Forms Carboxylic Acid Reduction Reduction (+ NaBH₄) Core->Reduction Forms Alcohol NitroReduction Reduction to Amine (-NH₂) (+ SnCl₂, H₂/Pd-C) Core->NitroReduction Key for Heterocycles Sulfoxide Oxidation to Sulfoxide (-SO-) (+ H₂O₂) Core->Sulfoxide Modulates Polarity Sulfone Oxidation to Sulfone (-SO₂-) (+ m-CPBA) Sulfoxide->Sulfone Further Oxidation

Caption: Reactivity and Derivatization Hotspots.

Applications in Research and Development

The primary application of this compound is as a scaffold and intermediate in medicinal chemistry and organic synthesis.[1]

Role in Drug Discovery

Research has highlighted its potential as an anti-cancer and antimicrobial agent.[1] The rationale for its biological activity is often attributed to its electrophilic character.

  • Cytotoxic and Anti-Cancer Potential: The electron-deficient nature of the molecule, particularly the reactive aldehyde, may allow it to form covalent bonds with nucleophilic residues (e.g., cysteine) in cellular macromolecules like enzymes and transcription factors.[1] This interaction can disrupt critical cellular processes, leading to cytotoxicity and the induction of apoptosis in cancer cells.[1] The diaryl sulfide core is a known pharmacophore in various anti-cancer agents.[10]

  • Antimicrobial Activity: Preliminary studies have suggested antimicrobial properties, although this area requires more extensive investigation.[1] The mechanism may similarly involve the inhibition of essential microbial enzymes through covalent modification.

Intermediate in Organic Synthesis

Beyond its intrinsic bioactivity, this compound serves as a building block for more complex molecules.[1] The ability to selectively modify the aldehyde, nitro, and sulfide groups allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies. For example, reducing the nitro group to an amine and subsequently performing amide couplings is a common strategy to explore new chemical space and optimize ligand-protein interactions.

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for researchers. The strategic placement of its functional groups—an electrophilic aldehyde for covalent modification, a reducible nitro group for further derivatization, and an oxidizable sulfide bridge for tuning electronic properties—provides a robust platform for the design and synthesis of novel therapeutic agents and functional materials. Its demonstrated potential in oncology research underscores its importance as a privileged scaffold in modern drug development programs.

References

An In-depth Technical Guide to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, established synthetic routes, and key applications, offering insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde with a complex molecular architecture. Its structure incorporates a 4-chlorophenyl ring linked by a sulfanyl (thioether) bridge to a 3-nitrobenzaldehyde moiety.[1] This unique combination of functional groups dictates its chemical behavior and potential utility.

Molecular Formula, Weight, and Identification

The definitive identification of this compound is established through its molecular formula and associated identifiers.

IdentifierValueSource
Molecular Formula C₁₃H₈ClNO₃S[1][2]
Molecular Weight 293.73 g/mol [1][2]
CAS Number 270262-96-9[1][2]
IUPAC Name 4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde[1]

The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical measurements. It is calculated by summing the atomic weights of all constituent atoms in the empirical formula:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.06 g/mol

  • Total Molecular Weight: 293.724 g/mol (value rounds to 293.73 g/mol )

Structural and Physical Properties

The compound exists as a solid at room temperature, with its crystalline structure influenced by intermolecular forces.[1] Computational models suggest a non-planar conformation due to steric hindrance between the aromatic rings.[1]

Synthesis and Reaction Mechanisms

The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr). This well-established reaction class is fundamental to the formation of aryl-sulfur bonds.

Recommended Synthetic Protocol

The primary synthetic route involves the reaction of 4-chlorobenzenethiol with a suitable 3-nitrobenzaldehyde derivative, typically 4-chloro-3-nitrobenzaldehyde, in the presence of a base.[1] The base is crucial for deprotonating the thiol, generating the highly nucleophilic thiolate anion required for the substitution reaction.

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzaldehyde in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a slight molar excess of a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution. Stir the mixture to ensure homogeneity.

  • Nucleophile Addition: Slowly add an equimolar amount of 4-chlorobenzenethiol to the reaction mixture. The thiolate will be generated in situ.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final compound.

Mechanistic Rationale

The choice of a polar aprotic solvent is critical as it solvates the cation of the base, leaving the anion more reactive. The electron-withdrawing nitro group on the benzaldehyde ring activates the aromatic system towards nucleophilic attack, facilitating the displacement of the chlorine atom by the 4-chlorophenyl thiolate.

Synthesis_Workflow Start Start Reactants Dissolve 4-chloro-3-nitrobenzaldehyde in polar aprotic solvent Start->Reactants Base Add non-nucleophilic base (e.g., K2CO3) Reactants->Base Step 1 Nucleophile Add 4-chlorobenzenethiol Base->Nucleophile Step 2 Reaction Stir and monitor by TLC Nucleophile->Reaction Step 3 Workup Quench with water and extract Reaction->Workup Step 4 Purification Purify via chromatography or recrystallization Workup->Purification Step 5 Product 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical and biological research.

Medicinal Chemistry

This molecule has been investigated for its potential biological activities, including anti-cancer and antimicrobial properties.[1] The presence of the electrophilic nitrobenzaldehyde moiety allows for potential interactions with biological macromolecules, which is a common mechanism of action for certain cytotoxic agents.[1] Its lipophilic character, enhanced by the chlorophenyl group, can also facilitate its transport across cell membranes.

Organic Synthesis

As a functionalized aldehyde, it serves as a versatile intermediate for the synthesis of more complex organic molecules.[1] The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and various condensation reactions, providing access to a diverse array of chemical structures.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Infrared (IR) Spectroscopy A strong absorption band in the range of 1700-1710 cm⁻¹, characteristic of the aromatic aldehyde carbonyl group.[1]
Mass Spectrometry (MS) A molecular ion peak at an m/z ratio of approximately 293.73, corresponding to the molecular weight. The isotopic pattern will show the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum will show distinct signals for the aromatic protons and the aldehyde proton, with chemical shifts and coupling patterns consistent with the substituted aromatic rings.

Conclusion

This compound is a compound with significant potential, underpinned by its distinct chemical structure and reactivity. A thorough understanding of its synthesis and physicochemical properties is essential for its effective application in both synthetic chemistry and drug discovery endeavors. The protocols and data presented in this guide offer a solid foundation for researchers working with this molecule.

References

An In-depth Technical Guide to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde (CAS Number: 270262-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, identified by CAS number 270262-96-9. This molecule, a substituted benzaldehyde containing both a nitro group and a chlorophenyl thioether moiety, presents a unique scaffold for investigation in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route, discusses its potential as an anticancer and antimicrobial agent based on the bioactivity of structurally related compounds, and provides detailed, actionable protocols for its synthesis and biological evaluation. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical applications of this compound.

Chemical Identity and Physicochemical Properties

This compound is a complex aromatic compound characterized by its distinct functional groups which are expected to govern its reactivity and biological profile.

PropertyValueSource(s)
CAS Number 270262-96-9[1]
IUPAC Name This compound[1]
Molecular Formula C₁₃H₈ClNO₃S[1]
Molecular Weight 293.73 g/mol [1]
Appearance Likely a crystalline solidInferred
Melting Point 118-120 °C[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Structural Elucidation

The structure of this compound is defined by a central benzaldehyde ring substituted with a nitro group at the 3-position and a 4-chlorophenyl thioether linkage at the 4-position.

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing nitro group and the aldehyde functionality is anticipated to make the aromatic ring electron-deficient, influencing its reactivity in synthetic transformations. The thioether linkage introduces a point of potential metabolic activity and contributes to the overall lipophilicity of the molecule.

Synthesis and Purification

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aryl halide by an ortho-nitro group towards nucleophilic attack.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of a 4-halo-3-nitrobenzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde) with 4-chlorothiophenol in the presence of a suitable base.

G start 4-Chloro-3-nitrobenzaldehyde + 4-Chlorothiophenol base Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) start->base Reactants reaction Nucleophilic Aromatic Substitution (SNAr) base->reaction Conditions product This compound reaction->product Forms workup Aqueous Workup & Extraction product->workup Isolate purification Column Chromatography or Recrystallization workup->purification Purify final_product Pure Product purification->final_product Yields

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of aryl thioethers via SNAr reactions.[3]

Materials:

  • 4-Chloro-3-nitrobenzaldehyde (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-3-nitrobenzaldehyde in anhydrous DMF, add 4-chlorothiophenol.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities

While no specific biological data has been published for CAS 270262-96-9, the structural motifs present in the molecule suggest potential for anticancer and antimicrobial activities.

Anticancer Potential

Substituted benzaldehydes have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The aldehyde group can react with biological nucleophiles, such as amino groups in proteins, potentially disrupting cellular function.[5] Furthermore, the nitroaromatic moiety is a known pharmacophore in several anticancer agents.[6][7] The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis and cell cycle arrest.[8][9]

Hypothesized Mechanism of Anticancer Action:

G compound 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde cell_entry Cellular Uptake compound->cell_entry interaction Interaction with Cellular Nucleophiles (e.g., Proteins, DNA) cell_entry->interaction stress Induction of Oxidative Stress cell_entry->stress pathway Activation of Apoptotic Pathways interaction->pathway stress->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: Potential mechanism of anticancer activity.

Antimicrobial Potential

Nitroaromatic compounds are a well-established class of antimicrobial agents.[4][5][10] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[4] The thioether component may also contribute to the antimicrobial profile.

Hypothesized Mechanism of Antimicrobial Action:

G compound 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde entry Entry into Microbial Cell compound->entry reduction Enzymatic Reduction of Nitro Group entry->reduction intermediates Formation of Reactive Nitroso and Hydroxylamine Intermediates reduction->intermediates damage Damage to Cellular Macromolecules (DNA, Proteins) intermediates->damage death Microbial Cell Death damage->death

Caption: Potential mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer and antimicrobial activities of this compound, the following standard in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound (dissolved in DMSO) and a vehicle control (DMSO alone).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a promising profile for anticancer and antimicrobial activities. The experimental protocols detailed in this guide provide a solid framework for the synthesis, purification, and biological evaluation of this compound.

Future research should focus on the actual synthesis and characterization of this molecule to confirm its physicochemical properties. Subsequent in-depth biological studies are warranted to determine its specific cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic agent.

References

biological activity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound (CPSNB). Characterized by its unique molecular architecture, which includes a nitrobenzaldehyde core linked to a 4-chlorophenyl group via a sulfanyl bridge, CPSNB has emerged as a compound of significant interest in medicinal chemistry.[1] Its electrophilic nature, conferred by the nitro and aldehyde groups, is believed to be central to its mechanism of action, enabling interactions with various biological macromolecules.[1] This document synthesizes current research, detailing the compound's potent anticancer properties, preliminary antimicrobial data, and hypothesized anti-inflammatory effects. Detailed experimental protocols, data summaries, and mechanistic pathway diagrams are provided to equip researchers and drug development professionals with the foundational knowledge required to explore and expand upon the therapeutic applications of this promising molecule.

Molecular Profile and Synthesis

Chemical Structure and Properties

This compound (CPSNB) is an organic compound with the molecular formula C₁₃H₈ClNO₃S and a molecular weight of 293.73 g/mol .[1][2] Its structure is defined by several key functional groups that dictate its reactivity and biological potential:

  • Benzaldehyde Core: The aldehyde group (-CHO) is a reactive site for nucleophilic attack and a key feature in many biologically active molecules.

  • Nitro Group (-NO₂): Positioned ortho to the sulfanyl linkage, this strong electron-withdrawing group enhances the electrophilicity of the aromatic ring and the aldehyde's carbonyl carbon.[3]

  • Sulfanyl Linkage (-S-): The thioether bridge provides structural flexibility and has been incorporated into numerous pharmacologically active compounds.

  • 4-Chlorophenyl Group: This moiety increases the molecule's lipophilicity, which can facilitate its passage across biological membranes.[1]

These features combine to create a molecule with potential for diverse chemical reactions and biological interactions.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most common and efficient route for synthesizing CPSNB is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 4-chlorobenzenethiol with a suitable 3-nitrobenzaldehyde precursor, typically 4-chloro-3-nitrobenzaldehyde, in the presence of a base.[1] The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chlorine atom on the nitrobenzaldehyde ring.

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Chlorobenzenethiol Thiolate 4-Chlorophenyl thiolate (Nucleophile) R1->Thiolate Deprotonation R2 4-Chloro-3-nitrobenzaldehyde Product 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde (CPSNB) R2->Product Base Base (e.g., K₂CO₃) Base->Thiolate Solvent Solvent (e.g., DMF) Solvent->Product Thiolate->Product Nucleophilic Attack & Displacement of Cl⁻

Caption: Synthetic workflow for CPSNB via Nucleophilic Aromatic Substitution.

Protocol 1: Synthesis of this compound
  • Reactant Preparation: To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add 4-chlorobenzenethiol (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. The base facilitates the in-situ formation of the thiolate anion.[1]

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure CPSNB.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Potential

CPSNB has shown promise in several areas of pharmacology, primarily driven by its cytotoxic effects against cancer cells. Preliminary evidence also points towards antimicrobial activity, with its structural class suggesting potential for anti-inflammatory action.

Anticancer Activity

The most significant biological activity reported for CPSNB is its potential as an anticancer agent.[1] Studies have shown it possesses cytotoxic properties against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

The prevailing hypothesis for CPSNB's anticancer effect is the induction of apoptosis (programmed cell death). Its electrophilic character is key, allowing it to form covalent bonds with nucleophilic residues (such as cysteine) in cellular macromolecules, including critical proteins involved in cell survival and proliferation.[1] This interaction can disrupt protein function, trigger cellular stress, and ultimately activate apoptotic pathways. Interaction studies suggest that CPSNB may directly bind to proteins within these pathways, leading to the execution of cell death.[1]

This mechanism is consistent with other biologically active benzaldehyde derivatives. For instance, benzaldehyde itself has been shown to suppress cancer progression by inhibiting the interaction between the 14-3-3ζ protein and phosphorylated histone H3, a key step in promoting treatment resistance and metastasis.[4]

CPSNB CPSNB Macromolecules Cellular Macromolecules (e.g., Proteins with Cys residues) CPSNB->Macromolecules Covalent Adduct Formation Stress Cellular Stress (ER Stress, Oxidative Stress) Macromolecules->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by CPSNB.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effect of CPSNB on a cancer cell line (e.g., HepG2, a human liver cancer cell line).[5]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of CPSNB in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the CPSNB-containing medium. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data for Benzaldehyde Derivatives
Compound Cell Line
Benzyloxybenzaldehyde (ABMM-15)A549 (NSCLC)
Cinnamaldehyde Chalcone (3e)Caco-2 (Colon)
Benzimidazole-Benzaldehyde (Cpd 3)N/A (Enzyme Assay)
6-[3-(4-chlorophenyl)...]thiadiazoleHepG2 (Liver)
Note: This table includes data for structurally related compounds to illustrate typical effective concentration ranges, as specific IC₅₀ values for CPSNB are not widely published.
Antimicrobial Activity

Preliminary studies have suggested that CPSNB possesses antimicrobial properties, though this area requires more extensive investigation.[1] The broader class of benzaldehyde derivatives has well-documented activity against a range of pathogens.[6] For example, certain derivatives can inhibit the growth of Aspergillus flavus and reduce its production of aflatoxin.[6] Similarly, compounds containing a 4-chlorophenyl group have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]

Potential Mechanism of Action

The antimicrobial action of such compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways. The electrophilic nature of CPSNB could allow it to react with microbial proteins and enzymes, leading to growth inhibition or cell death.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to quantify the antimicrobial potency of a compound.

  • Inoculum Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of CPSNB in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Table 2: Representative MIC Data for Related Antimicrobial Compounds | | | | :--- | :--- | :--- | :--- | | Compound | Organism | MIC (µg/mL) | Reference | | 3-(4-halophenyl)-3-oxopropanal (Cpd 7) | S. aureus | <16 |[7] | | 1-(4-methoxybenzylidene)... (MBT) | S. typhi (ATCC 6539) | 64 |[8] | | 1-(4-methoxybenzylidene)... (MBT) | S. paratyphi A | 64 |[8] | | 4-Hydroxy-3-(...)-benzenesulphonic acid | S. aureus (ATCC 25923) | 64 |[9] | | 4-Hydroxy-3-(...)-benzenesulphonic acid | E. faecalis (ATCC 29212) | 64 |[9] |

Potential Anti-inflammatory Activity

While not yet explicitly studied for CPSNB, many structurally similar compounds exhibit significant anti-inflammatory effects.[10][11] For example, pyrrole derivatives containing a 4-chlorophenyl group have been shown to reduce paw edema in animal models and suppress the production of the pro-inflammatory cytokine TNF-α.[10] The mechanism often involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[12][13]

Hypothesized Mechanism of Action

CPSNB could potentially exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling cascades. Its electrophilic aldehyde could react with critical cysteine residues in proteins like IKKβ or NF-κB, preventing their activation and the subsequent transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).

cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX2) CPSNB CPSNB CPSNB->IKK Inhibits? NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA DNA->Genes

Caption: Potential inhibition of the NF-κB inflammatory pathway by CPSNB.

Conclusion and Future Directions

This compound is a synthetic compound with demonstrated cytotoxic activity against cancer cells, making it a valuable lead for oncological drug discovery.[1] Its mechanism likely involves the induction of apoptosis through covalent modification of key cellular proteins. While preliminary data and structural analogy suggest potential antimicrobial and anti-inflammatory roles, these activities require rigorous investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of CPSNB in cancer cells to validate its mechanism of action.

  • Conducting comprehensive antimicrobial screening against a broad panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Performing in vitro and in vivo studies to confirm and characterize its potential anti-inflammatory properties.

  • Synthesizing and evaluating analogues to establish structure-activity relationships (SAR) and optimize for potency and selectivity while minimizing toxicity.

CPSNB stands as a versatile chemical scaffold with significant therapeutic potential that warrants further exploration by the scientific community.

References

Unveiling the Anticancer Potential of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective cancer therapies. A significant portion of this effort is dedicated to the design and synthesis of novel small molecules that can target the intricate signaling networks governing cancer cell proliferation, survival, and metastasis. Within this context, compounds bearing nitroaromatic and sulfur-containing scaffolds have garnered considerable interest due to their diverse biological activities. This guide focuses on a promising, yet underexplored molecule: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde . Its unique chemical architecture, featuring a nitrobenzaldehyde moiety linked to a chlorophenyl group via a sulfanyl bridge, suggests a potential for multifaceted anticancer activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this compound. It is structured not as a rigid template, but as a logical and scientifically-grounded workflow, from synthesis and characterization to a comprehensive in vitro assessment of its anticancer properties. The methodologies detailed herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data. Our objective is to equip the scientific community with the necessary tools and insights to thoroughly investigate the therapeutic potential of this compound and its analogues.

Compound Profile: this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₈ClNO₃S

  • Molecular Weight: 293.73 g/mol

  • CAS Number: 270262-96-9

The molecule's structure is characterized by the electrophilic nature of the nitrobenzaldehyde ring, a feature that has been linked to the ability of similar compounds to interact with cellular macromolecules and induce apoptosis. The presence of the 4-chlorophenyl group connected through a sulfanyl linkage enhances the compound's lipophilicity, which may facilitate its transport across cellular membranes.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is predicated on the reaction of a nucleophile (a thiolate) with an electron-deficient aromatic ring.

Synthetic Workflow

The diagram below illustrates the synthetic pathway for this compound.

synthesis_workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Chloro-3-nitrobenzaldehyde product This compound reactant1->product SɴAr Reaction reactant2 4-Chlorothiophenol reactant2->product base Base (e.g., K₂CO₃ or Et₃N) base->product solvent Solvent (e.g., DMF or DMSO) solvent->product

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol

Materials:

  • 4-Chloro-3-nitrobenzaldehyde

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add 4-chlorothiophenol (1.1 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

In Vitro Anticancer Evaluation: A Proposed Research Plan

The following sections outline a comprehensive suite of in vitro assays to systematically evaluate the anticancer properties of this compound. A panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, prostate) should be selected for these studies.

Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast)[Example Value]
HCT116 (Colon)[Example Value]
A549 (Lung)[Example Value]
PC-3 (Prostate)[Example Value]
Investigation of Apoptosis Induction

A key characteristic of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][2][3][4][5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1][2][3]

apoptosis_analysis Apoptosis Detection by Annexin V/PI Staining cluster_quadrants Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis of apoptosis by flow cytometry.

Mechanistic Insights: Western Blot Analysis

To delve deeper into the mechanism of apoptosis, the expression levels of key regulatory proteins can be examined by Western blotting. The Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the executioner caspases (e.g., Caspase-3) are critical players in the apoptotic cascade.

  • Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A decrease in the Bcl-2/Bax ratio and an increase in cleaved Caspase-3 levels would provide strong evidence that this compound induces apoptosis through the intrinsic pathway.

Evaluation of Anti-Migratory Potential

The ability of cancer cells to migrate is fundamental to metastasis. The wound healing or scratch assay is a straightforward method to assess the effect of a compound on cell migration.[6][7][8][9]

  • Cell Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Scratch Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.[6][7]

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing the compound at non-toxic concentrations.[6][7] Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

A delay in wound closure in the presence of the compound would indicate an inhibitory effect on cell migration.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The proposed workflow, encompassing synthesis, cytotoxicity screening, apoptosis assays, mechanistic studies, and migration analysis, will generate the critical data needed to establish a strong foundation for further investigation.

Positive outcomes from these in vitro studies would warrant progression to more advanced preclinical models, including 3D spheroid cultures and in vivo animal studies, to assess the compound's efficacy and safety in a more complex biological system. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogues, could lead to the identification of even more potent and selective anticancer compounds. The journey of drug discovery is long and arduous, but with a systematic and rigorous scientific approach, the therapeutic potential of novel molecules like this compound can be fully elucidated.

References

A Technical Guide to the Antimicrobial Potential of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. This technical guide provides a comprehensive overview of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a synthetic organic compound with significant potential for antimicrobial drug development. While direct and extensive research on this specific molecule is emerging, this document synthesizes available data on its structural analogs and constituent chemical moieties to build a robust scientific narrative. We will delve into its chemical synthesis, postulate its mechanisms of antimicrobial action, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

Introduction: The Chemical and Biological Landscape

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a nitro group and a (4-chlorophenyl)sulfanyl group. Its chemical formula is C₁₃H₈ClNO₃S.[1] The unique arrangement of these functional groups—the electrophilic aldehyde, the electron-withdrawing nitro group, and the lipophilic chlorophenyl sulfanyl moiety—suggests a high potential for biological activity.[1] Aromatic aldehydes and their derivatives have long been recognized for their broad-spectrum antimicrobial activities.[2] The aldehyde functional group is known to be highly reactive, capable of interacting with microbial proteins and other biomolecules, leading to cellular dysfunction and death.[3][4] Furthermore, the presence of a nitro group on the aromatic ring is a common feature in many antimicrobial compounds, often enhancing their biological efficacy.[2][5]

The lipophilicity imparted by the (4-chlorophenyl)sulfanyl group may facilitate the compound's transit across microbial cell membranes, a critical step for intracellular action.[1] While this compound has been noted for its potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial research, detailed studies elucidating its specific antimicrobial effects are still forthcoming.[1] This guide aims to bridge this gap by providing a foundational understanding of its synthesis, probable mechanisms of action, and the experimental pathways to validate its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry principles, primarily involving nucleophilic aromatic substitution.[1]

Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of this compound involves the reaction of a suitable thiol with a substituted benzaldehyde.

Reaction: 4-chloro-3-nitrobenzaldehyde reacts with 4-chlorothiophenol in the presence of a base. The thiolate anion, generated in situ, acts as a nucleophile, displacing the chloro group on the 4-chloro-3-nitrobenzaldehyde.

Synthesis_Pathway reagent1 4-chloro-3-nitrobenzaldehyde product This compound reagent1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2 4-chlorothiophenol reagent2->product

Caption: Synthetic route to this compound.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add 4-chlorothiophenol (1.1 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde (C=O stretch around 1700 cm⁻¹), nitro (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-S bonds.[1]

Postulated Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is likely multifactorial, stemming from its distinct chemical features.

Disruption of Cell Membrane Integrity

Aromatic aldehydes are known to interfere with the structural and functional integrity of microbial cell membranes.[6] The lipophilic nature of the (4-chlorophenyl)sulfanyl moiety could enhance its partitioning into the lipid bilayer of bacterial and fungal cells. This may lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Inhibition of Essential Enzymes

The electrophilic aldehyde group can react with nucleophilic residues, such as the sulfhydryl groups of cysteine and the amino groups of lysine, in microbial enzymes. This covalent modification can lead to the inactivation of essential enzymes involved in metabolism and other vital cellular processes, thereby exerting a potent antimicrobial effect.

Generation of Reactive Oxygen Species (ROS)

The nitroaromatic structure of the compound suggests the possibility of its involvement in redox cycling within microbial cells. Enzymatic reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, and in the presence of oxygen, can generate reactive oxygen species (ROS) such as superoxide anions. The resulting oxidative stress can damage DNA, proteins, and lipids, contributing to cell death.

Mechanism_of_Action compound This compound membrane Microbial Cell Membrane compound->membrane Disruption of Integrity enzymes Essential Enzymes compound->enzymes Inhibition via Covalent Binding ros Reactive Oxygen Species (ROS) Generation compound->ros Induction of Oxidative Stress death Cell Death membrane->death enzymes->death ros->death

Caption: Postulated antimicrobial mechanisms of action.

Experimental Protocols for Antimicrobial Evaluation

To empirically determine the antimicrobial efficacy of this compound, a series of standardized microbiological assays should be performed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for MIC determination.

Materials:

  • Test compound: this compound

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Assessment of Cell Membrane Integrity

The effect of the compound on microbial cell membrane integrity can be assessed using viability staining with fluorescent dyes such as propidium iodide (PI) and SYTO 9.

Materials:

  • Test compound

  • Microbial suspension

  • Propidium iodide (PI) and SYTO 9 staining solutions

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Treat a suspension of the microorganism with the test compound at its MIC and supra-MIC concentrations for a defined period.

  • Staining: Add the PI and SYTO 9 dyes to the treated and untreated (control) cell suspensions and incubate in the dark.

  • Visualization/Quantification: Analyze the stained cells using a fluorescence microscope or flow cytometer. SYTO 9 will stain all cells (live and dead) green, while PI will only enter and stain cells with compromised membranes red. An increase in the red-to-green fluorescence ratio indicates membrane damage.

Experimental_Workflow start Synthesized Compound mic MIC Determination (Broth Microdilution) start->mic membrane_assay Cell Membrane Integrity Assay (Fluorescence Microscopy/Flow Cytometry) mic->membrane_assay ros_assay ROS Production Assay mic->ros_assay data_analysis Data Analysis and Structure-Activity Relationship membrane_assay->data_analysis ros_assay->data_analysis

Caption: Experimental workflow for antimicrobial evaluation.

Structure-Activity Relationship (SAR) Insights

While data on this compound is limited, we can infer potential structure-activity relationships from related compounds. The antimicrobial activity of substituted aromatic aldehydes is often influenced by the nature and position of the substituents.[2] The presence of electron-withdrawing groups, such as the nitro group, on the benzaldehyde ring is generally associated with enhanced antimicrobial activity.[5][7] The halogen substituent (chloro) on the phenylsulfanyl moiety likely contributes to the overall lipophilicity of the molecule, which can impact its ability to penetrate microbial membranes. Studies on related compounds like 3-(p-chlorophenyl)thio citronellal have demonstrated potent antimicrobial activity, suggesting the importance of the chlorophenylthio group.[8]

Table 1: Postulated Contribution of Structural Moieties to Antimicrobial Activity

Structural MoietyPostulated Role in Antimicrobial Activity
Aldehyde Group Reacts with microbial proteins and enzymes, leading to their inactivation.[3]
Nitro Group Enhances the electrophilicity of the aromatic ring and may participate in redox cycling to generate ROS.[5]
(4-Chlorophenyl)sulfanyl Group Increases lipophilicity, facilitating membrane translocation, and may have intrinsic antimicrobial properties.[8]

Future Directions and Drug Development Potential

This compound represents a promising scaffold for the development of new antimicrobial agents. Future research should focus on:

  • Comprehensive Antimicrobial Spectrum Analysis: Testing the compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models of infection.

  • Lead Optimization: Synthesizing and evaluating derivatives of the compound to improve its potency, selectivity, and pharmacokinetic properties.

The unique combination of functional groups in this compound makes it a compelling candidate for further investigation in the quest for novel antimicrobial therapies.

References

Introduction: The Critical Role of Solubility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound with the molecular formula C₁₃H₈ClNO₃S and a molecular weight of 293.73 g/mol .[1] Identified by its CAS Number 270262-96-9, its structure features a 4-chlorophenyl ring linked via a sulfanyl bridge to a 3-nitrobenzaldehyde moiety.[1][2] This combination of functional groups results in a molecule with distinct regions of both polarity and lipophilicity, making its solubility a complex but critical parameter to characterize.[1]

In the early stages of drug discovery and development, a compound's solubility is a pivotal physicochemical property.[3][4][5] Poor aqueous solubility can severely hamper preclinical evaluation, leading to unreliable results in in vitro assays, underestimated toxicity, and poor bioavailability, ultimately increasing development costs and the likelihood of late-stage failure.[3][6][7] This guide provides a comprehensive technical overview of the theoretical and experimental solubility profile of this compound, offering field-proven methodologies for its accurate determination.

Part 1: Physicochemical Characteristics and Predicted Solubility

A molecule's solubility is fundamentally governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility behavior.[8][9]

Molecular Structure and Solid-State Properties

The structure of this compound is characterized by:

  • Lipophilic Regions : The 4-chlorophenyl ring and the aromatic benzaldehyde core contribute to the molecule's nonpolar character.

  • Polar Regions : The nitro (-NO₂) and aldehyde (-CHO) groups are strongly electron-withdrawing and introduce significant polarity through dipole-dipole interactions.[1]

  • Hydrogen Bonding : The molecule contains hydrogen bond acceptors (the oxygen atoms in the nitro and aldehyde groups) but lacks hydrogen bond donor sites, which limits its ability to interact with protic solvents like water.[1]

At ambient temperature, the compound exists as a solid crystalline material, with a reported melting point in the range of 118-120°C.[1] This relatively high melting point indicates a stable crystal lattice, the energy of which must be overcome for dissolution to occur.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃S[1]
Molecular Weight 293.73 g/mol [1]
CAS Number 270262-96-9[1]
Physical State Solid Crystalline Material[1]
Melting Point 118-120 °C[1]
Predicted Solubility in Various Solvents

Based on its structural characteristics, the following solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to LimitedThe molecule's large, nonpolar surface area and lack of hydrogen bond donors limit its interaction with protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileEnhancedFavorable dipole-dipole interactions between the solvent and the polar nitro and aldehyde groups promote dissolution.[1]
Chlorinated Dichloromethane, ChloroformModerate to GoodThe "like dissolves like" principle applies, given the presence of the chlorophenyl group.[1]
Nonpolar Hexane, TolueneLowThe molecule's overall polarity from the nitro and aldehyde groups prevents significant dissolution in purely nonpolar solvents.

Part 2: Key Factors Influencing Aqueous Solubility

For pharmaceutical applications, aqueous solubility is the most critical parameter. Several environmental factors can be modulated to influence this property.

G cluster_factors Influencing Factors Solubility Aqueous Solubility Profile pH Solution pH Solubility->pH Affects ionizable compounds Temp Temperature Solubility->Temp Generally increases with heat Cosolvent Co-solvents Solubility->Cosolvent Increases solubility of hydrophobes Particle Particle Size Solubility->Particle Smaller size increases surface area

Caption: Core factors influencing the aqueous solubility of a compound.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][11][12] Compounds with acidic or basic functional groups exist in either a neutral or an ionized state depending on the pH, with the ionized form typically being significantly more soluble in water.[11] this compound does not possess strongly acidic or basic groups that would ionize within a typical physiological pH range (1-8). Therefore, its aqueous solubility is expected to show minimal dependence on pH under these conditions.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[4] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[4] This relationship is described by the van't Hoff equation.[8] Therefore, the aqueous solubility of this compound is expected to increase with rising temperature.

Effect of Co-solvents

Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs.[13][14][15] It involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution.[13] This reduces the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[14] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][16] The solubility of this compound can be significantly increased by employing a co-solvent system.[15]

Part 3: Experimental Protocols for Solubility Determination

Accurate solubility data is essential and must be determined experimentally. The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and the more rigorous thermodynamic "shake-flask" method used for lead optimization and formulation development.[17][18]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution in true equilibrium with the solid material.[19][20]

G start Start step1 Add excess solid compound to solvent in a sealed vial. start->step1 step2 Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium. step1->step2 step3 Separate solid and liquid phases (Centrifuge or Filter). step2->step3 step4 Carefully remove supernatant. step3->step4 step5 Quantify compound concentration in supernatant (e.g., HPLC-UV). step4->step5 end End: Thermodynamic Solubility Value step5->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol:

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached.[19]

  • Equilibration : Seal the vials and place them in an incubator shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][17]

  • Phase Separation : After incubation, allow the vials to rest to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3][21]

  • Quantification : Prepare a calibration curve from a stock solution of the compound in a suitable organic solvent. Dilute the filtered supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[7][21]

  • Verification : After the experiment, the pH of the aqueous suspension should be checked to ensure it has not been significantly altered by the dissolved compound.[19]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid, consume minimal compound, and are ideal for screening large numbers of compounds in early discovery.[3][17] These methods measure the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.[18] This often overestimates true thermodynamic solubility because it can form supersaturated solutions.[19]

G start Start step1 Prepare concentrated stock solution of compound in DMSO (e.g., 20 mM). start->step1 step2 Dispense stock solution into a 96-well plate, creating serial dilutions. step1->step2 step3 Add aqueous buffer (e.g., PBS) to each well and mix. step2->step3 step4 Incubate for a short period (e.g., 1-2 hours) at room temperature. step3->step4 step5 Measure precipitation/turbidity (Nephelometry or UV Absorbance). step4->step5 end End: Kinetic Solubility Value step5->end

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Detailed Protocol:

  • Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[3]

  • Plating : In a 96-well microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a much larger volume of the aqueous test buffer (e.g., 99-195 µL of PBS, pH 7.4). This creates a final DMSO concentration typically between 1-5%.[22][23] Perform serial dilutions to test a range of compound concentrations.

  • Incubation : Seal the plate and shake for a defined period, typically 1 to 2 hours, at a controlled temperature.[22]

  • Detection : Determine the solubility limit by identifying the concentration at which precipitation occurs. Common methods include:

    • Nephelometry : Measures the scattering of light by undissolved particles and is a highly sensitive method for detecting precipitation.[23]

    • UV-Vis Spectroscopy : After filtering the plate to remove precipitate, the concentration of the remaining dissolved compound in the filtrate is measured via its UV absorbance and compared to a calibration curve.[17][22]

Conclusion

The solubility profile of this compound is a direct consequence of its complex molecular structure, which contains both significant polar and nonpolar functionalities. While its aqueous solubility is predicted to be low and largely pH-independent, it can be enhanced through the use of co-solvents and by increasing the temperature. For drug development professionals, the accurate experimental determination of both thermodynamic and kinetic solubility is non-negotiable. The "gold standard" shake-flask method provides the most reliable data for lead optimization, while high-throughput kinetic assays offer the speed and efficiency required for early-stage discovery screening. A thorough understanding and application of these principles and protocols will enable researchers to effectively characterize this compound and make informed decisions in the progression of their research.

References

A Deep Dive into Compound Solubility: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its potential therapeutic success. Poor solubility can severely hamper a drug candidate's journey from the bench to the clinic, leading to challenges in formulation, inaccurate biological assay results, and ultimately, poor bioavailability.[1][2] It is estimated that a significant percentage of compounds in drug development pipelines, as high as 70% to 80%, are poorly soluble.[3] This technical guide provides an in-depth exploration of compound solubility in two of the most ubiquitous organic solvents in the field—Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)—along with other organic solvents. As a Senior Application Scientist, my goal is to not only present the fundamental principles but also to provide practical, field-tested insights to navigate the complexities of solubility assessment and empower researchers to make informed decisions in their drug discovery endeavors.

The Workhorses of Solubilization: A Comparative Look at DMSO and DMF

DMSO and DMF are polar aprotic solvents renowned for their exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] This versatility has established them as the primary solvents for creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[6][7]

PropertyDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Other Common Organic Solvents
Chemical Structure (CH₃)₂S=O(CH₃)₂NC(O)HVaries (e.g., Ethanol, Acetonitrile, THF)
Boiling Point 189°C[4][5]153°C[4]Varies
Polarity (Dielectric Constant) ~47~37Varies
Key Advantages Excellent dissolving power for a broad range of compounds, lower toxicity compared to DMF, higher boiling point leading to lower volatility.Strong solvency, particularly for polymers.Can offer specific solubility advantages for certain compound classes.
Key Disadvantages Hygroscopic (readily absorbs water), can be difficult to remove completely, freezes at ~18.5°C.[6][8][9]Higher toxicity (hepatotoxicity and potential reproductive effects), lower boiling point.Often have more limited solubility ranges compared to DMSO and DMF.

While both are effective, DMSO is often favored due to its lower toxicity profile. However, the choice of solvent is not arbitrary and should be guided by the specific chemical properties of the compound and the requirements of the downstream application. For instance, the higher boiling point of DMSO makes it less volatile, which can be advantageous in automated HTS platforms. Conversely, DMF's lower boiling point can facilitate easier removal post-reaction.[10]

The Science of Dissolution: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is paramount for accurate data interpretation and decision-making in drug discovery.[11][12]

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[11][13] It represents the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution that is in equilibrium with the solid form of the substance.[11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[14]

  • Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[12][13] This method is widely used in high-throughput screening (HTS) due to its speed and low compound consumption.[15][16] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[11][17]

It is crucial to recognize that kinetic solubility is highly dependent on the experimental conditions, such as the rate of addition of the stock solution, the final DMSO concentration, and the incubation time.[17] While kinetic solubility provides a rapid assessment for initial screening, thermodynamic solubility is the more definitive measure required for later stages of drug development.[13]

Practical Guide to Solubility Assessment: Protocols and Best Practices

Preparing High-Quality Stock Solutions in DMSO

The preparation of a reliable stock solution is the foundational step for any subsequent solubility or biological assay.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Tare a sterile, dry microcentrifuge tube or vial on a calibrated analytical balance.

  • Compound Weighing: Carefully weigh the desired amount of your compound into the tared container.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the container.[7][18]

  • Dissolution: Tightly cap the container and vortex vigorously for 1-2 minutes.[6][18]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles.[6][18]

  • Troubleshooting Dissolution: If the compound has not fully dissolved, sonication in a water bath for 5-10 minutes or gentle warming (e.g., to 37°C) can be employed.[7][9][18] However, exercise caution with heating, as it can degrade thermally sensitive compounds.[18]

Diagram: Workflow for Preparing a Stock Solution in DMSO

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh_compound Weigh Compound add_dmso Add Anhydrous DMSO weigh_compound->add_dmso vortex Vortex Vigorously add_dmso->vortex visual_inspect Visually Inspect vortex->visual_inspect troubleshoot Troubleshoot (Sonicate/Warm) visual_inspect->troubleshoot If not dissolved aliquot Aliquot into Single-Use Tubes visual_inspect->aliquot If dissolved troubleshoot->visual_inspect store Store at -20°C or -80°C aliquot->store

Caption: A stepwise workflow for the preparation of a compound stock solution in DMSO.

High-Throughput Kinetic Solubility Assay by Nephelometry

Laser nephelometry is a rapid and sensitive method for determining kinetic solubility in a high-throughput format.[15] This technique measures the amount of light scattered by insoluble particles in a solution.

Protocol for Kinetic Solubility by Nephelometry:

  • Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the compound's DMSO stock solution into the wells of a 96- or 384-well microtiter plate.

  • Buffer Addition: Add the desired aqueous buffer to each well to achieve a range of final compound concentrations. It is critical to maintain a constant final DMSO concentration across all wells to ensure a fair comparison.[15]

  • Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Nephelometric Reading: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.

Diagram: High-Throughput Kinetic Solubility Workflow

G start Compound Stock in DMSO dispense Dispense into Microtiter Plate start->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Mix and Incubate add_buffer->incubate read Read on Nephelometer incubate->read analyze Analyze Data read->analyze result Kinetic Solubility Value analyze->result

Caption: A streamlined workflow for determining kinetic solubility using nephelometry.

Navigating Common Challenges and Troubleshooting

Compound Precipitation Upon Dilution in Aqueous Buffers

A frequent challenge encountered by researchers is the precipitation of a compound when its DMSO stock solution is diluted into an aqueous buffer.[8][19] This occurs because the compound, while soluble in the polar aprotic environment of DMSO, becomes insoluble as the polarity of the solvent system drastically increases with the addition of water.[8]

Strategies to Mitigate Precipitation:

  • Optimize DMSO Concentration: While the final DMSO concentration in cell-based assays should generally be kept below 0.5% to avoid cytotoxicity, some assays may tolerate slightly higher concentrations.[20]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.[20]

  • Use of Co-solvents: In some cases, the addition of a co-solvent such as PEG400, cyclodextrin, or Tween 80 to the aqueous buffer can help maintain compound solubility.[20]

  • Gentle Warming: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.[18]

Impact of Water Contamination in DMSO

DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][9] Water contamination can significantly decrease the solubility of many compounds and can also lead to compound degradation over time through hydrolysis.[21][22]

Best Practices for Handling DMSO:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.

  • Minimize Air Exposure: Handle DMSO in a dry environment and keep containers tightly sealed when not in use.

  • Proper Storage: Store DMSO in a desiccator to minimize moisture absorption.

Long-Term Stability of Compounds in DMSO

The stability of compounds in DMSO during storage is a critical consideration. Studies have shown that while many compounds are stable for extended periods, a fraction can degrade.[23][24]

Recommendations for Storing Stock Solutions:

  • Aliquot: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7][18]

  • Low-Temperature Storage: Store aliquots at -20°C or -80°C for long-term stability.[7][18]

  • Inert Gas: For particularly sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

The Future of Solubility Assessment: Predictive Modeling

While experimental determination of solubility remains essential, computational and machine learning models are emerging as powerful tools for predicting the aqueous and organic solubility of compounds.[25][26][27][28][29] These models utilize molecular descriptors and algorithms like random forests to estimate solubility, enabling the rapid in silico screening of large compound libraries and helping to prioritize molecules with more favorable physicochemical properties for synthesis and testing.[25][30]

Conclusion: A Foundation for Success

A thorough understanding and meticulous assessment of compound solubility are not mere technical exercises; they are fundamental to the success of any drug discovery program. By embracing the principles outlined in this guide—from the judicious selection of solvents like DMSO and DMF to the rigorous application of solubility testing protocols and the adoption of best practices for sample handling and storage—researchers can generate high-quality, reproducible data, avoid costly downstream failures, and ultimately accelerate the journey of bringing new therapeutics to patients.

References

Spectroscopic Blueprint of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and organic synthesis, the precise structural elucidation of novel compounds is paramount. 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde stands as a molecule of significant interest, possessing a unique constellation of functional groups that suggest potential applications in drug development, particularly as an anti-cancer and antimicrobial agent.[1] Its molecular architecture, featuring a nitrobenzaldehyde core linked to a chlorophenyl group via a sulfanyl bridge, presents a rich tapestry for spectroscopic investigation.

This technical guide provides an in-depth analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound (C₁₃H₈ClNO₃S, Molecular Weight: 293.73 g/mol , CAS No: 270262-96-9).[1] We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's structural and electronic properties.

Molecular Structure and Spectroscopic Correlation

The strategic arrangement of electron-withdrawing (nitro, aldehyde) and electron-donating (sulfanyl) groups, along with the halogenated aromatic ring, creates a distinct electronic environment that is directly reflected in its spectroscopic signatures. Understanding this interplay is crucial for accurate spectral interpretation.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Confirm Structure & Purity NMR->Structure IR->Structure MS->Structure

References

An In-Depth Technical Guide to the Infrared Spectrum of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the vibrational signatures of the molecule's key functional groups. We will delve into the theoretical underpinnings of the expected spectral features, supported by empirical data from related compounds, and present a detailed experimental protocol for acquiring a high-quality spectrum. The guide aims to serve as a practical resource for the structural characterization of this and similar complex organic molecules.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₃H₈ClNO₃S, is a multifaceted organic compound featuring a unique combination of functional groups that impart distinct chemical and potentially biological activities. The molecule's architecture comprises a benzaldehyde core substituted with a nitro group and a 4-chlorophenylsulfanyl moiety. This intricate arrangement of an aldehyde, a nitro group, a thioether linkage, and a chlorinated aromatic ring makes infrared (IR) spectroscopy an invaluable tool for its structural elucidation and quality control.

IR spectroscopy probes the vibrational modes of molecules, providing a "molecular fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the bond vibrations.[1] For a molecule as complex as this compound, the IR spectrum is a composite of the characteristic absorptions of each functional group, subtly influenced by their electronic and steric interplay. Understanding these spectral nuances is paramount for confirming the successful synthesis of the target compound and for probing its molecular structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and interpretable IR spectrum, a standardized experimental procedure is crucial. The following protocol outlines the steps for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for rapid and reproducible measurements of solid powders.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR accessory

Sample Preparation and Data Acquisition:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol-soaked lint-free tissue and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the crystalline this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

  • Spectrum Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • To achieve a high signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64 scans) at a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This will result in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

In-Depth Spectral Analysis and Interpretation

The IR spectrum of this compound is best understood by dissecting it into regions corresponding to the vibrations of its constituent functional groups. The electron-withdrawing nature of the nitro and chloro substituents, and the presence of the sulfur bridge, will influence the precise positions of these absorption bands.

The Aldehyde Group (CHO)

The aldehyde functional group gives rise to some of the most characteristic peaks in the IR spectrum.

  • C=O Stretching: A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . In benzaldehyde, this peak is typically found around 1703 cm⁻¹.[2] The presence of the electron-withdrawing nitro group on the same ring is expected to slightly increase the C=O bond order through inductive effects, shifting this peak to a slightly higher wavenumber.[3]

  • Aldehydic C-H Stretching: Two distinct, weaker bands, known as a Fermi doublet, are characteristic of the C-H bond of an aldehyde. These are anticipated around 2820-2880 cm⁻¹ and 2720-2760 cm⁻¹ .[4] The presence of these two bands is a strong indicator of an aldehyde functional group.

The Nitro Group (NO₂)

The nitro group is characterized by two strong and distinct stretching vibrations.

  • Asymmetric NO₂ Stretching: A very strong and sharp absorption is predicted in the range of 1520-1560 cm⁻¹ . For aromatic nitro compounds, this band is typically intense.[5][6]

  • Symmetric NO₂ Stretching: Another strong absorption, though generally less intense than the asymmetric stretch, is expected between 1340-1370 cm⁻¹ .[5][6] The presence of this pair of intense peaks is a hallmark of the nitro functional group.[5]

The Aromatic Rings

The molecule contains two substituted benzene rings, which will exhibit several characteristic absorptions.

  • Aromatic C-H Stretching: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.[7][8]

  • Aromatic C=C Stretching: A series of medium to sharp bands will appear in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the benzene rings.[1] Key peaks are often observed near 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the 690-900 cm⁻¹ region.

    • The 3-nitrobenzaldehyde moiety has three adjacent C-H bonds, which would typically show a strong band around 730-770 cm⁻¹ .

    • The 4-chlorophenyl group has two adjacent C-H bonds, leading to a strong absorption in the 800-840 cm⁻¹ range.

The Thioether and Chloro Groups
  • C-S Stretching (Thioether): The C-S stretching vibration for diaryl thioethers is typically weak and appears in the fingerprint region, making it difficult to assign definitively. It is expected to fall in the 600-700 cm⁻¹ range.

  • C-Cl Stretching: A medium to strong absorption for the C-Cl bond on the aromatic ring is anticipated in the 700-850 cm⁻¹ region.[9] This peak may overlap with the C-H out-of-plane bending vibrations.

Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3050WeakAromatic C-H StretchAromatic Rings
~2880-2820WeakAldehydic C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~2760-2720WeakAldehydic C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1715-1700StrongC=O StretchAldehyde (-CHO)
~1600-1580MediumAromatic C=C StretchAromatic Rings
~1560-1520StrongAsymmetric NO₂ StretchNitro (-NO₂)
~1500-1450MediumAromatic C=C StretchAromatic Rings
~1370-1340StrongSymmetric NO₂ StretchNitro (-NO₂)
~840-800StrongC-H Out-of-Plane Bend (2 adjacent H's)4-Chlorophenyl Ring
~770-730StrongC-H Out-of-Plane Bend (3 adjacent H's)3-Nitrobenzaldehyde Ring
~850-700MediumC-Cl StretchChloro Group (-Cl)
~700-600WeakC-S StretchThioether (-S-)

Visualization of Molecular Structure and Functional Groups

To visually represent the molecular structure and the key functional groups responsible for the IR absorptions, a Graphviz diagram is provided below.

Caption: Molecular structure of this compound with key functional groups highlighted.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, with distinct and predictable absorption bands for its aldehyde, nitro, aromatic, thioether, and chloro functionalities. By carefully analyzing the positions, intensities, and shapes of these bands, researchers can confidently verify the identity and purity of the compound. This guide provides a robust framework for both the practical acquisition and the detailed interpretation of the IR spectrum, serving as an essential tool for scientists working with this and structurally related molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Core Principles of NMR Spectroscopy in the Context of Substituted Aromatics

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the elucidation of molecular structures. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the atomic arrangement. In aromatic systems, the chemical shifts and coupling constants are particularly sensitive to the electronic effects of substituents.

¹H NMR Spectroscopy: The chemical shifts of aromatic protons are influenced by the electron density of the ring. Electron-withdrawing groups, such as the nitro (-NO₂) and aldehyde (-CHO) groups, deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield).[2][3] Conversely, electron-donating groups increase the electron density, shielding nearby protons and shifting their signals to lower chemical shifts (upfield). The sulfanyl (-S-) linkage can act as a weak electron-donating group through resonance.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of carbon atoms in a benzene ring are affected by substituents. Carbons directly attached to electron-withdrawing groups are significantly deshielded. The aldehyde carbonyl carbon exhibits a characteristic downfield shift.[3]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[4] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak or the TMS signal to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Predicted NMR Spectral Data and Interpretation

Based on the analysis of substituent effects and data from analogous compounds, the following are the predicted ¹H and ¹³C NMR spectra for this compound.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~10.1s-1HH7 (CHO)The aldehyde proton is highly deshielded and appears as a characteristic singlet in a region where other protons do not resonate.[2]
~8.5d~2.01HH2This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H6.
~8.1dd~8.5, 2.01HH6This proton is ortho to the aldehyde group and ortho to the nitro group, resulting in a downfield shift. It will be a doublet of doublets due to coupling with H5 and H2.
~7.6d~8.51HH5This proton is ortho to the sulfanyl group and meta to the aldehyde group. It will be a doublet due to coupling with H6.
~7.4d~8.52HH2', H6'These protons on the chlorophenyl ring are ortho to the chlorine atom and will be equivalent, appearing as a doublet due to coupling with H3' and H5'.
~7.3d~8.52HH3', H5'These protons are ortho to the sulfanyl group and will be equivalent, appearing as a doublet due to coupling with H2' and H6'.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~190C7 (CHO)The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[3]
~150C3This carbon is directly attached to the electron-withdrawing nitro group, causing a strong deshielding effect.
~145C4This carbon is attached to the sulfanyl group and is also influenced by the adjacent nitro group.
~138C1The carbon bearing the aldehyde group.
~135C4'The carbon on the chlorophenyl ring directly attached to the chlorine atom.
~133C1'The carbon on the chlorophenyl ring attached to the sulfur atom.
~130C2', C6'The carbons ortho to the chlorine atom on the chlorophenyl ring.
~129C3', C5'The carbons meta to the chlorine atom on the chlorophenyl ring.
~128C6This carbon is ortho to the aldehyde group.
~125C2This carbon is ortho to the aldehyde and meta to the nitro group.
~123C5This carbon is ortho to the sulfanyl group.

Workflow for NMR-based Structural Verification

The following diagram illustrates a systematic workflow for the structural verification of this compound using NMR spectroscopy.

nmr_workflow cluster_synthesis Synthesis and Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_validation Structural Validation synthesis Synthesize and purify This compound sample_prep Prepare NMR sample (CDCl₃ or other suitable solvent) synthesis->sample_prep acquire_1h Acquire ¹H NMR spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR spectrum sample_prep->acquire_13c process_spectra Process spectra (FT, phasing, calibration) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze ¹H NMR: - Chemical shifts - Integration - Coupling patterns process_spectra->analyze_1h analyze_13c Analyze ¹³C NMR: - Chemical shifts - Number of signals process_spectra->analyze_13c correlate Correlate ¹H and ¹³C data (2D NMR if necessary) analyze_1h->correlate analyze_13c->correlate compare Compare experimental data with predicted spectra correlate->compare confirm Confirm structure of This compound compare->confirm

Caption: A streamlined workflow for the structural confirmation of the target compound using NMR.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparative analysis with related structures, researchers can confidently approach the structural elucidation of this and similar complex aromatic molecules. The provided experimental protocols and interpretation workflows serve as a valuable resource for scientists in the fields of organic synthesis and drug development, ensuring the accurate characterization of novel chemical entities.

References

mass spectrometry fragmentation patterns of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. As a molecule incorporating multiple reactive functional groups—an aromatic aldehyde, a nitro group, a thioether linkage, and a chlorinated aromatic ring—its fragmentation behavior is complex and yields significant structural information. This document serves as a predictive guide for researchers, analytical chemists, and drug development professionals, offering mechanistic insights into the formation of key fragment ions. By understanding these pathways, analysts can achieve confident identification and structural elucidation of this compound and its analogs in various matrices.

Part 1: Molecular Structure and Fragmentation Drivers

The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its constituent functional groups. The molecular structure, with the formula C₁₃H₈ClNO₃S and a molecular weight of approximately 293.73 g/mol , provides several potential sites for bond cleavage following ionization.[1]

The primary drivers of fragmentation are:

  • Aromatic Aldehyde Group (-CHO): Aromatic aldehydes are known to produce strong molecular ion peaks and characteristic losses of a hydrogen radical (-H•) or the entire formyl radical (-CHO•).[2][3][4]

  • Nitro Group (-NO₂): Aromatic nitro compounds characteristically lose nitrogen monoxide (-NO•) or nitrogen dioxide (-NO₂•), which are stable neutral losses.[5][6]

  • Thioether Linkage (-S-): The carbon-sulfur bonds represent relatively weak points in the molecule, susceptible to cleavage, leading to the separation of the two aromatic rings.

  • Chlorophenyl Group (-C₆H₄Cl): The presence of chlorine is a powerful diagnostic tool, as it imparts a distinct isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) to any fragment containing it.[2][7]

Part 2: The Molecular Ion (M•⁺) Signature

Upon electron ionization, the molecule forms a molecular ion (M•⁺). Due to the natural abundance of chlorine isotopes, the molecular ion will appear as a characteristic doublet:

  • m/z 293: Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 295: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.[2] The stability conferred by the aromatic systems suggests that the molecular ion peak will be clearly observable.[2]

Part 3: Predicted Fragmentation Pathways & Mechanistic Insights

The energetically unstable molecular ion undergoes a series of competing fragmentation reactions to form more stable daughter ions. The primary pathways are detailed below.

Pathway A: Aldehyde-Driven Fragmentation

The formyl group is a major site of initial fragmentation.

  • α-Cleavage (Loss of H•): The most facile cleavage for aromatic aldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion [M-1]⁺.[4][7] This is often one of the most abundant ions in the spectrum.

  • Loss of Formyl Radical (CHO•): The molecule can also lose the entire formyl group as a radical, resulting in the [M-29]⁺ ion.

  • Decarbonylation (Loss of CO): The [M-29]⁺ ion can subsequently lose a neutral carbon monoxide molecule, a common process for aryl ions, to yield the [M-29-28]⁺ fragment.[2]

Pathway B: Nitro Group-Driven Fragmentation

The nitro group provides characteristic fragmentation routes involving the elimination of stable nitrogen oxides.

  • Loss of Nitrogen Dioxide (NO₂•): A prominent fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond to release a nitrogen dioxide radical, a loss of 46 Da, yielding the [M-46]⁺ ion.[5]

  • Loss of Nitrogen Monoxide (NO•): A rearrangement can precede the loss of a nitrogen monoxide radical, a loss of 30 Da, resulting in the [M-30]⁺ ion.

Pathway C: Thioether Bridge Cleavage

The C-S bonds of the thioether linkage are susceptible to homolytic or heterolytic cleavage, leading to fragments representative of the two halves of the molecule.

  • Cleavage yielding the Chlorophenylthio Cation: Breakage of the bond between the sulfur atom and the nitrobenzaldehyde ring results in the formation of the 4-chlorophenylthio cation at m/z 143/145 .

  • Cleavage yielding the Chlorophenyl Cation: Cleavage of the bond between the sulfur atom and the chlorophenyl ring, followed by charge retention on the chlorinated fragment, produces the highly characteristic chlorophenyl cation at m/z 111/113 . This is a very common and diagnostically significant fragment.

The relationships between these primary fragmentation events are visualized in the diagram below.

Fragmentation_Pathway cluster_aldehyde Aldehyde Fragmentation cluster_nitro Nitro Fragmentation cluster_thioether Thioether Cleavage M M•⁺ m/z 293/295 M_minus_1 [M-H]⁺ m/z 292/294 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 264/266 M->M_minus_29 - CHO• M_minus_46 [M-NO₂]⁺ m/z 247/249 M->M_minus_46 - NO₂• M_minus_30 [M-NO]⁺ m/z 263/265 M->M_minus_30 - NO• F143 [C₆H₄ClS]⁺ m/z 143/145 M->F143 * C-S Cleavage F111 [C₆H₄Cl]⁺ m/z 111/113 M->F111 * C-S Cleavage M_minus_57 [M-CHO-CO]⁺ m/z 236/238 M_minus_29->M_minus_57 - CO caption Predicted EI fragmentation pathways. Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh 1 mg of Analyte p2 Dissolve in 1 mL Solvent (e.g., Dichloromethane) p1->p2 p3 Dilute to 10 µg/mL p2->p3 a1 Inject 1 µL into GC-MS p3->a1 a2 Chromatographic Separation (DB-5ms column) a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-400) a3->a4 d1 Extract Mass Spectrum a4->d1 d2 Identify Molecular Ion (m/z 293/295) d1->d2 d3 Match Predicted Fragments d2->d3 d4 Confirm Cl Isotope Pattern d3->d4 result result d4->result Structural Confirmation caption GC-MS experimental and data analysis workflow.

References

An In-Depth Technical Guide on the Electrophilic Nature of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into the structural and electronic factors that govern its reactivity, explore its applications as a covalent modifier in drug discovery, and provide detailed experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chemical behavior and its potential as a therapeutic agent.

Introduction: The Significance of Electrophilicity in Drug Discovery

The paradigm of drug design has traditionally centered on non-covalent interactions between a small molecule and its biological target.[1] However, the strategy of covalent inhibition, where a drug forms a stable, long-lasting bond with its target protein, has gained considerable traction in recent years.[1][2] Covalent inhibitors offer several advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1][3] This approach often involves the design of molecules with carefully tuned electrophilic "warheads" that can react with specific nucleophilic residues, such as cysteine or lysine, on the target protein.[2][4]

This compound emerges as a compelling scaffold in this context. Its chemical structure, featuring a nitro-activated aromatic ring and an aldehyde functionality, bestows upon it a distinct electrophilic character, making it a prime candidate for the development of novel covalent therapeutics.[5] This guide will dissect the underpinnings of its reactivity and explore its potential in the rational design of targeted covalent inhibitors.

Molecular Architecture and the Genesis of Electrophilicity

The electrophilic nature of this compound is a direct consequence of the interplay between its constituent functional groups. The molecule, with the chemical formula C13H8ClNO3S, is characterized by a benzaldehyde core substituted with a nitro group and a 4-chlorophenylsulfanyl moiety.[5]

2.1. The Activating Power of the Nitro Group

The nitro group (-NO2) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[6][7] This strong electron-withdrawing nature significantly depletes the electron density of the aromatic ring, a phenomenon that has profound implications for the molecule's reactivity.[8][9]

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached benzene ring through the sigma bonds.[8]

  • Resonance Effect: The nitro group can participate in resonance delocalization, further withdrawing electron density from the aromatic system, particularly from the ortho and para positions.[8][9]

This electron deficiency renders the aromatic ring susceptible to nucleophilic attack, a key characteristic for its potential as a covalent modifier.

2.2. The Aldehyde Functionality: A Primary Electrophilic Center

The aldehyde group (-CHO) itself is an electrophilic center due to the polarization of the carbon-oxygen double bond. However, the presence of the electron-withdrawing nitro group in the meta position further enhances the electrophilicity of the carbonyl carbon.[10][11] This heightened reactivity makes the aldehyde group a prime target for nucleophilic addition reactions.[7][12]

2.3. The Role of the 4-Chlorophenylsulfanyl Moiety

The 4-chlorophenylsulfanyl group introduces several important features. The sulfur atom, being less electronegative than oxygen, has a weaker electron-donating effect through resonance compared to an ether linkage. The 4-chlorophenyl group enhances the lipophilicity of the molecule, which can be advantageous for cell permeability and interaction with hydrophobic binding pockets in proteins.[5]

Visualizing the Electrophilic Landscape: Molecular Structure and Reactivity

To better understand the distribution of electrophilic sites within the molecule, we can visualize its structure and the key electronic effects at play.

Caption: Molecular structure of this compound.

The nitro group at the 3-position (meta to the aldehyde) strongly withdraws electron density, enhancing the electrophilicity of the carbonyl carbon at the 1-position. The 4-position is activated towards nucleophilic aromatic substitution.

Experimental Assessment of Electrophilicity

A comprehensive understanding of the molecule's electrophilic nature requires experimental validation. Several techniques can be employed to quantify its reactivity towards nucleophiles.

4.1. Reactivity Profiling with Nucleophiles

A standard approach involves reacting this compound with a panel of biologically relevant nucleophiles (e.g., glutathione, N-acetylcysteine) and monitoring the reaction progress over time.

Table 1: Representative Reactivity Data

NucleophileSecond-Order Rate Constant (k2, M⁻¹s⁻¹)
Glutathione (GSH)Value to be determined experimentally
N-acetylcysteineValue to be determined experimentally
LysineValue to be determined experimentally

Experimental Protocol: Determination of Second-Order Rate Constants

  • Reagent Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and the nucleophile in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: Initiate the reaction by mixing the reactants in a cuvette to achieve desired final concentrations. A pseudo-first-order condition (nucleophile concentration > 10x electrophile concentration) is recommended.

  • Monitoring: Monitor the reaction progress using a UV-Vis spectrophotometer by observing the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

  • Calculation of k2: The second-order rate constant (k2) is determined by dividing k_obs by the concentration of the nucleophile.

4.2. Covalent Adduct Characterization

Mass spectrometry is an indispensable tool for confirming the formation of covalent adducts with proteins or peptides.

Experimental Protocol: LC-MS/MS Analysis of Protein Adducts

  • Incubation: Incubate the target protein with this compound under physiological conditions (e.g., 37°C, pH 7.4) for a defined period.

  • Digestion: Quench the reaction and digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the electrophile. The mass shift corresponding to the addition of the 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoyl moiety will confirm covalent modification.

Computational Analysis of the Electrophilic Landscape

Computational chemistry provides powerful tools to visualize and quantify the electronic properties of a molecule, offering insights that complement experimental findings.

5.1. Electrostatic Potential (ESP) Mapping

Electrostatic potential maps illustrate the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[13][14]

G cluster_molecule This compound cluster_legend ESP Map Legend Aldehyde Carbonyl Highly Electron-Deficient (Electrophilic) Aromatic Ring Electron-Deficient Aromatic Ring->Aldehyde Carbonyl Enhances Electrophilicity Nitro Group Strongly Electron-Withdrawing Nitro Group->Aromatic Ring Withdraws e⁻ density Red Blue Green

Caption: Conceptual Electrostatic Potential Map.

In a calculated ESP map, the region around the aldehyde carbonyl carbon would appear deep blue, indicating a highly electron-deficient and thus electrophilic center.[15][16] The aromatic ring would also exhibit shades of blue, confirming its overall electron-poor nature due to the nitro group's influence.[15]

Protocol for Generating an ESP Map

  • Structure Optimization: Perform a geometry optimization of the molecule using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • ESP Calculation: Calculate the electrostatic potential on the electron density surface of the optimized structure.

  • Visualization: Use molecular visualization software (e.g., Gaussian, Spartan) to render the ESP map, typically color-coding the potential from red (most negative) to blue (most positive).[13][15]

5.2. Frontier Molecular Orbital (FMO) Analysis

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's reactivity. For an electrophile, the LUMO is of particular interest as it represents the orbital that will accept electrons from a nucleophile. A low-lying LUMO energy indicates a greater propensity to accept electrons and thus higher electrophilicity.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorValue (eV)Interpretation
EHOMOValue from calculationEnergy of the Highest Occupied Molecular Orbital
ELUMOValue from calculationEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO GapCalculated differenceIndicator of chemical reactivity
Electrophilicity Index (ω)Calculated valueQuantitative measure of electrophilicity
Applications in Drug Discovery and Organic Synthesis

The pronounced electrophilic character of this compound makes it a valuable building block in several areas.

6.1. Covalent Inhibitors

Its potential to react with nucleophilic residues on proteins makes it an attractive starting point for the design of targeted covalent inhibitors.[4][17] By incorporating this scaffold into a molecule that also possesses a high affinity for the binding site of a target protein, researchers can develop highly potent and selective drugs.[1][2]

6.2. Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis.[5] The aldehyde can undergo a wide range of transformations, such as Wittig reactions and Knoevenagel condensations, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[18][19]

Conclusion

This compound is a molecule with a rich and tunable electrophilic character. The synergistic electron-withdrawing effects of the nitro group and the inherent reactivity of the aldehyde functionality create a potent electrophilic scaffold. A thorough understanding of its electronic properties, validated by both experimental and computational methods, is crucial for harnessing its potential in the design of novel covalent therapeutics and as a versatile tool in organic synthesis. This guide provides a foundational framework for researchers to explore and exploit the unique chemical attributes of this promising compound.

References

synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Derivatization of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and strategic derivatization of this compound. This diaryl sulfide is a compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for forming the pivotal carbon-sulfur bond. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, and provide a detailed, field-proven laboratory protocol. Furthermore, this guide examines the post-synthesis modification of the aldehyde functional group to generate diverse derivatives, such as Schiff bases, and discusses the potential biological applications of these molecules in drug discovery programs.[1] The content is tailored for researchers, medicinal chemists, and drug development professionals seeking both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Strategic Importance of the Diaryl Sulfide Scaffold

Diaryl sulfides, characterized by a sulfur atom bridging two aromatic rings, represent a privileged structural motif in modern pharmacology and materials science.[2] Their presence in biologically active molecules is linked to a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The sulfur atom, with its unique size, electronegativity, and ability to exist in various oxidation states, imparts specific conformational and electronic properties that can enhance binding to biological targets and improve pharmacokinetic profiles.

The target molecule of this guide, this compound, is a purpose-designed synthetic intermediate that embodies key features for drug development.[1] Its structure is a confluence of functionalities:

  • Electron-Deficient Nitrobenzaldehyde Core: The aromatic ring is doubly activated by the potent electron-withdrawing effects of the nitro (-NO₂) group and the aldehyde (-CHO) group.[5] This activation is critical for facilitating the key bond-forming reaction.

  • Thioether (Sulfanyl) Linkage: The C-S bond provides a flexible yet stable connection between the two aromatic moieties.

  • (4-Chlorophenyl) Group: This group enhances the molecule's lipophilicity, a crucial parameter influencing membrane permeability and solubility.[1]

  • Reactive Aldehyde Handle: The aldehyde group serves as a versatile anchor point for subsequent chemical modifications, allowing for the systematic generation of a library of derivatives to explore structure-activity relationships (SAR).[3][6]

This guide will dissect the synthesis of this core structure and illustrate its potential as a foundational building block in medicinal chemistry.

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1][7] This pathway is highly efficient due to the electronic properties of the electrophilic partner, 4-chloro-3-nitrobenzaldehyde.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, the 4-chlorophenyl thiolate anion, on the carbon atom bearing the chloro-substituent (the leaving group). This attack is regioselective for C4, which is activated by the ortho-nitro group. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the driving force of the reaction. The subsequent rearomatization of the ring expels the chloride ion, yielding the final diaryl sulfide product.

Scientist's Note: The presence of strong electron-withdrawing groups, particularly ortho and para to the leaving group, is essential for a facile SNAr reaction. The nitro group at the C3 position is ortho to the C4 chlorine, providing optimal electronic stabilization for the Meisenheimer intermediate, thus lowering the activation energy of the reaction.

Key Reagents and Their Roles
ReagentRoleRationale for Selection
4-Chloro-3-nitrobenzaldehyde Electrophilic SubstrateThe aromatic ring is highly electron-deficient, making it susceptible to nucleophilic attack. The chlorine at C4 is a good leaving group in this activated system.
4-Chlorothiophenol Nucleophile PrecursorThe thiol (-SH) group is readily deprotonated to form the highly nucleophilic thiolate anion (S⁻), which is a soft nucleophile that reacts efficiently with the soft electrophilic carbon of the aromatic ring.[8]
Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst / Proton ScavengerAnhydrous potassium carbonate is a common and effective base for deprotonating the thiol in situ. It is sufficiently strong to generate the thiolate but mild enough to prevent unwanted side reactions with the aldehyde. Cesium carbonate can offer enhanced reactivity in some cases.[7]
Solvent (e.g., DMF, DMSO) Reaction MediumA polar aprotic solvent is crucial. It solvates the cation (e.g., K⁺) but poorly solvates the thiolate anion, leaving it "naked" and highly reactive. This significantly accelerates the rate of the SNAr reaction.[9]
Reaction Scheme

The overall synthetic transformation is depicted below.

G cluster_conditions Conditions R1 4-Chloro-3-nitrobenzaldehyde Base K₂CO₃ (Base) R2 4-Chlorothiophenol Product 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Base->Product Heat Solvent DMF (Solvent)

Caption: Overall reaction scheme for the SNAr synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Chlorothiophenol has a strong, unpleasant odor.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles
4-Chloro-3-nitrobenzaldehyde185.565.00 g26.9 mmol
4-Chlorothiophenol144.624.30 g29.7 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.215.58 g40.4 mmol
N,N-Dimethylformamide (DMF), anhydrous-50 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzaldehyde (5.00 g, 26.9 mmol) and anhydrous potassium carbonate (5.58 g, 40.4 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Begin stirring the suspension. Add 4-chlorothiophenol (4.30 g, 29.7 mmol) to the mixture using a syringe. Scientist's Note: Adding the reagents in this order ensures the base is present to immediately deprotonate the thiol as it is added, minimizing potential side reactions.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring under a nitrogen atmosphere. Scientist's Note: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. A nitrogen atmosphere prevents potential oxidation of the thiol and aldehyde.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting benzaldehyde), cool the mixture to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow-orange solid will precipitate. Scientist's Note: Pouring the reaction mixture into water causes the desired organic product, which is insoluble in water, to precipitate out, while the inorganic salts (like KCl and excess K₂CO₃) and DMF dissolve in the aqueous phase.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a yellow solid.[10] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be in the range of 118-120 °C.[10]

Synthesis of Derivatives: Leveraging the Aldehyde Functionality

The true value of this compound in drug discovery lies in its capacity for derivatization. The aldehyde group is a versatile functional handle for constructing a diverse library of compounds.

Schiff Base (Imine) Formation

A primary route for derivatization is the condensation reaction with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are of high interest due to their prevalence in biologically active compounds and their role as ligands in coordination chemistry.[3][6]

General Reaction: R-NH₂ + (Aldehyde Core) → R-N=CH-(Core) + H₂O

By varying the 'R' group of the primary amine (e.g., using substituted anilines, aliphatic amines, or heterocyclic amines), chemists can systematically tune the steric and electronic properties of the final molecule to optimize biological activity.

Other Derivatizations
  • Hydrazone Synthesis: Reaction with hydrazines (R-NH-NH₂) or hydrazides yields hydrazones, another class of compounds with significant pharmacological potential.[11][12]

  • Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN).

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for diversification.

Experimental and Discovery Workflow

The synthesis of the core compound is the first step in a larger discovery workflow.

Caption: A typical drug discovery workflow starting from core synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of nitro-substituted benzaldehydes and diaryl sulfides are actively being investigated for various therapeutic applications. The this compound scaffold is a promising starting point for developing agents with potential:

  • Anticancer Activity: The nitroaromatic moiety is a known pharmacophore in oncology. Derivatives can be designed to act as kinase inhibitors, apoptosis inducers, or bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[3][4]

  • Antimicrobial Properties: Schiff bases and hydrazones derived from this core have shown potential as antibacterial and antifungal agents.[3][6][13] The mechanism often involves interference with essential cellular processes or cell wall synthesis.

  • Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of derivatives allows for systematic SAR exploration. By modifying the substituents on either phenyl ring or altering the nature of the group attached to the imine bond, researchers can probe the key interactions with a biological target and optimize for potency and selectivity.[14]

Conclusion and Future Outlook

The synthesis of this compound via nucleophilic aromatic substitution is a robust, well-understood, and highly effective process. It provides reliable access to a valuable chemical scaffold that serves as a cornerstone for further chemical exploration. The true potential of this molecule is realized through the strategic derivatization of its aldehyde functional group, which opens the door to vast libraries of novel compounds. Future research will likely focus on expanding the diversity of these libraries, exploring novel biological targets, and employing computational methods to guide the rational design of next-generation therapeutic agents based on this versatile diaryl sulfide core.

References

Methodological & Application

Application Notes and Protocols for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block in Modern Synthesis

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is a multifunctional aromatic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure, characterized by a nitro group, an aldehyde, and a chlorophenylsulfanyl moiety, provides a unique combination of reactive sites.[1] The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring, while the thioether linkage offers opportunities for further functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this versatile reagent, detailing its synthesis, key reactions, and specific protocols for its application. The presence of the chlorophenyl group enhances its lipophilicity, a desirable characteristic in many medicinal chemistry applications.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃S[1][2]
Molecular Weight 293.73 g/mol [1][2]
CAS Number 270262-96-9[1][2]
Appearance Solid[1]
Melting Point Not explicitly stated, but crystallizes as a solid at room temperature.[1]

Spectroscopic Signatures:

  • Infrared (IR) Spectroscopy: The IR spectrum shows a strong absorption band for the aldehyde carbonyl group in the region of 1700-1710 cm⁻¹.[1]

  • Mass Spectrometry: The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 293.73, with a characteristic isotopic pattern for chlorine (peaks at m/z 293 and 295).[1]

PART 1: Synthetic Strategies and Core Applications

The strategic placement of functional groups in this compound makes it a valuable intermediate in several synthetic pathways. Its applications primarily lie in medicinal chemistry and the synthesis of complex organic molecules.[1]

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis_of_this compound start 4-Chloro-3-nitrobenzaldehyde reagent + 4-Chlorothiophenol base Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->base product This compound base->product Nucleophilic Aromatic Substitution

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a common method for synthesizing the title compound. The reaction relies on the displacement of a halide from an activated aromatic ring by a thiolate nucleophile.

Materials:

  • 4-Chloro-3-nitrobenzaldehyde

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in DMF, add 4-chlorothiophenol (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base used to deprotonate the thiophenol, generating the more nucleophilic thiolate anion.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, facilitating the nucleophilic substitution.

  • Workup: The aqueous workup removes the inorganic salts and DMF, while the brine wash helps to break any emulsions and further dry the organic layer.

Key Reactions and Applications in Synthesis

The aldehyde and nitro functionalities of this compound are key to its utility as a synthetic intermediate.

1.2.1. Reductive Amination

The aldehyde group can be readily converted to an amine via reductive amination, a cornerstone reaction in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Reductive_Amination start 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde amine Primary or Secondary Amine (R¹R²NH) start->amine + reductant Reducing Agent (e.g., NaBH(OAc)₃) amine->reductant + product Substituted Amine reductant->product

Caption: Reductive amination workflow.

1.2.2. Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde is an excellent substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to form alkenes. These reactions are highly valuable for constructing carbon-carbon double bonds with stereochemical control. The enhanced electrophilicity of the aldehyde due to the nitro group makes it a highly effective substrate for these transformations.[3]

1.2.3. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then be further functionalized. This transformation is crucial for introducing a key pharmacophore in many drug candidates.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 3-amino-4-[(4-chlorophenyl)sulfanyl]benzaldehyde can be purified by column chromatography if necessary.

Trustworthiness of the Protocol:

This method is a well-established and reliable procedure for the reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes. The use of tin(II) chloride is advantageous as it is generally selective for the nitro group under these conditions.

PART 2: Applications in Medicinal Chemistry

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry. The compound itself has been investigated for potential anti-cancer and antimicrobial properties.[1]

Precursor for Biologically Active Molecules

The true value of this compound lies in its role as a versatile starting material for more complex, biologically active molecules. For instance, the aldehyde can be derivatized to form thiosemicarbazones, a class of compounds known for their diverse pharmacological activities.

Example Application: Synthesis of a Thiosemicarbazone Derivative

Thiosemicarbazone_Synthesis start 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde reagent + N-methylthiosemicarbazide start->reagent Acid catalyst Ethanol, reflux product This compound N-methylthiosemicarbazone reagent->product

Caption: Synthesis of a thiosemicarbazone derivative.

The resulting this compound N-methylthiosemicarbazone is an example of a more complex molecule that can be synthesized from the title compound.[4]

PART 3: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

Application Notes and Protocols for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Drug Discovery

In the landscape of medicinal chemistry, the strategic synthesis of novel molecular entities often hinges on the availability of versatile and reactive intermediates. 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is one such pivotal building block, offering a unique combination of functional groups that are amenable to a wide array of chemical transformations. Its structure, featuring a diaryl sulfide linkage, a reactive aldehyde, and an electron-withdrawing nitro group, makes it an attractive starting point for the synthesis of diverse heterocyclic compounds with promising pharmacological activities. The inherent asymmetry and the specific positioning of its functional groups allow for the generation of molecular complexity and the exploration of new chemical spaces in the quest for potent and selective therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
Molecular Formula C₁₃H₈ClNO₃S
Molecular Weight 293.73 g/mol
Appearance Expected to be a pale yellow to yellow solid
Solubility Soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.
Melting Point Not readily available in public literature, but expected to be a sharp melting solid.

Characterization:

The identity and purity of synthesized this compound should be rigorously confirmed using a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals for the aromatic protons. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The protons on the two phenyl rings will show complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically between 7.0 and 8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm). Aromatic carbons will resonate in the 120-150 ppm range. The carbon bearing the nitro group and the carbons of the diaryl sulfide linkage will have distinct chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde (around 1700 cm⁻¹), the nitro group (N-O) stretching vibrations (asymmetric and symmetric, around 1530 and 1350 cm⁻¹), and C-S stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern due to the presence of chlorine should also be observable.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-chlorobenzaldehyde. The first step involves the nitration of 4-chlorobenzaldehyde to yield 4-chloro-3-nitrobenzaldehyde. The subsequent step is a nucleophilic aromatic substitution (SNAᵣ) reaction with 4-chlorobenzenethiol.

Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[1]

Reaction Scheme:

Step_1_Synthesis 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Nitrating_Mixture 4-Chlorobenzaldehyde->Nitrating_Mixture HNO₃, H₂SO₄ 0-5 °C 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Nitrating_Mixture->4-Chloro-3-nitrobenzaldehyde

A schematic of the nitration of 4-chlorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add concentrated sulfuric acid. While stirring, slowly add concentrated nitric acid, maintaining the temperature below 10 °C.

  • Addition of 4-Chlorobenzaldehyde: Once the nitrating mixture has cooled to 0-5 °C, slowly add 4-chlorobenzaldehyde portion-wise over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring. A pale-yellow solid should precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol-water mixture to afford pure 4-chloro-3-nitrobenzaldehyde.

Safety Precautions:

  • This reaction is highly exothermic and should be performed in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The addition of reagents should be done slowly and cautiously to control the reaction temperature.

Step 2: Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution, a common method for the formation of diaryl sulfides.

Reaction Scheme:

Step_2_Synthesis 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Reactants 4-Chloro-3-nitrobenzaldehyde->Reactants 4-Chlorobenzenethiol, K₂CO₃ DMF, 80-100 °C This compound This compound Reactants->this compound

A schematic of the nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-3-nitrobenzaldehyde (from Step 1)

  • 4-Chlorobenzenethiol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-3-nitrobenzaldehyde, 4-chlorobenzenethiol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Safety Precautions:

  • 4-Chlorobenzenethiol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Use appropriate PPE.

Application in Bioactive Molecule Synthesis: Synthesis of Thiazole Derivatives

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, including thiazole derivatives, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The following protocol outlines a general procedure for the synthesis of a thiazole derivative from this intermediate.

Reaction Scheme:

Thiazole_Synthesis Intermediate 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Reaction Intermediate->Reaction Thiosemicarbazide, Ethanol Reflux Thiosemicarbazone Thiosemicarbazone Intermediate Reaction->Thiosemicarbazone Cyclization Thiosemicarbazone->Cyclization α-haloketone, Ethanol Reflux Thiazole_Derivative Substituted Thiazole Derivative Cyclization->Thiazole_Derivative

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chlorobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction, with a specific focus on the use of 4-chlorobenzenethiol as the nucleophile. Diaryl thioethers are a critical structural motif in numerous pharmaceuticals, agrochemicals, and materials. The SNAr reaction represents a direct and efficient method for the synthesis of these compounds. This guide delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses key reaction parameters to empower researchers in drug development and organic synthesis to effectively utilize this powerful transformation.

Introduction: The Significance of Diaryl Thioethers

Diaryl thioethers are privileged structures in medicinal chemistry and materials science. Their presence in a molecule can significantly influence its pharmacological and physical properties. The sulfur atom, with its unique size, polarizability, and ability to engage in various non-covalent interactions, imparts distinct characteristics to the parent molecule. Consequently, robust and versatile methods for the construction of the C-S bond are of paramount importance.

While several methods exist for the synthesis of diaryl thioethers, including transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann condensations, the nucleophilic aromatic substitution (SNAr) reaction offers a compelling alternative due to its operational simplicity and often milder reaction conditions.[1][2][3][4][5][6][7][8] This is particularly true when the aromatic electrophile is activated by electron-withdrawing groups.

This application note will focus on the SNAr reaction of 4-chlorobenzenethiol with activated aryl halides, providing a foundational understanding and practical guidance for its successful implementation.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction is a two-step addition-elimination process.[9][10][11][12][13] It is fundamentally different from SN1 and SN2 reactions which are typically associated with aliphatic systems.[13]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile, in this case, the thiolate anion generated from 4-chlorobenzenethiol, on the carbon atom bearing the leaving group (the ipso-carbon) of the electron-deficient aromatic ring.[9][10] This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10][13][14] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[10][11][13] These EWGs delocalize the negative charge through resonance, lowering the activation energy of this first, typically rate-determining, step.[11]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group (e.g., a halide) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.[9][10][12][13] This step is generally fast.

The Role of the Thiol Nucleophile

Thiols are excellent nucleophiles for SNAr reactions.[15][16][17] Several factors contribute to their high reactivity:

  • Acidity: Thiols are generally more acidic than their alcohol counterparts, meaning they can be readily deprotonated by a suitable base to form the highly nucleophilic thiolate anion.[15][16][18]

  • Polarizability: The larger size and more diffuse valence electrons of the sulfur atom make it more polarizable than oxygen. This "soft" nature allows for better orbital overlap with the electrophilic aromatic ring in the transition state.

  • Nucleophilicity vs. Basicity: Thiolates are strong nucleophiles but relatively weak bases compared to alkoxides.[16] This characteristic favors the desired nucleophilic attack over competing side reactions like elimination.

Visualizing the SNAr Mechanism

Caption: General mechanism of the SNAr reaction with a thiol.

Experimental Protocol: Synthesis of a Diaryl Thioether

This section provides a detailed, step-by-step protocol for a representative SNAr reaction between 4-chlorobenzenethiol and an activated aryl halide, 1-chloro-4-nitrobenzene.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
4-Chlorobenzenethiol144.62≥98%Sigma-Aldrich
1-Chloro-4-nitrobenzene157.55≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)138.21≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate88.11ACS GradeVWR
Brine (saturated NaCl solution)--In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%EMD Millipore

Safety Precautions: 4-Chlorobenzenethiol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. DMF is a reproductive toxin.[9] Handle with care and avoid inhalation and skin contact.

Reaction Setup and Procedure
  • Reaction Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.58 g, 10.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

  • Nucleophile Addition: While stirring the mixture, add 4-chlorobenzenethiol (1.45 g, 10.0 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and maintain stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired diaryl thioether as a solid.

Characterization

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the SNAr reaction is contingent on several key parameters. Understanding their influence is crucial for optimizing the reaction for different substrates.

ParameterGeneral RecommendationRationale and Field-Proven Insights
Aryl Halide Activated with EWGs; F > Cl > Br > IThe reactivity of the aryl halide is dictated by the electronegativity of the halogen, which influences the polarization of the C-X bond and the stability of the Meisenheimer complex. Fluorine, being the most electronegative, generally leads to the fastest reactions.[9][11]
Base Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃)The base deprotonates the thiol to generate the active thiolate nucleophile.[9][15] A weak base is typically sufficient due to the relatively high acidity of thiols and helps to avoid potential side reactions. Stronger bases like NaH or K-tBuO can be used for less reactive systems but require careful handling.[9]
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)Polar aprotic solvents are ideal as they can solvate the cationic counter-ion of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[9] However, many of these solvents have toxicity concerns.[9] Greener alternatives are an active area of research.
Temperature 25 - 150 °CThe required temperature depends on the reactivity of the substrates. Highly activated systems may proceed at room temperature, while less reactive aryl halides may require heating.[17][19] Microwave irradiation can often accelerate the reaction and allow for lower temperatures.[20][21][22][23]
Catalyst Generally not requiredThe SNAr reaction is typically uncatalyzed. However, for unactivated aryl halides, transition metal catalysis (e.g., copper in the Ullmann condensation or palladium in the Buchwald-Hartwig reaction) is necessary to facilitate C-S bond formation.[1][2][24][25][26][27][28]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dry Glassware B Weigh Reagents (Ar-X, Base, Thiol) A->B C Combine Ar-X and Base in Solvent B->C D Add Thiol C->D E Heat and Stir D->E F Monitor by TLC E->F Periodically G Cool to RT F->G Reaction Complete H Quench with Water G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry with MgSO₄ J->K L Concentrate K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

References

Application Notes and Protocols for Determining the Cytotoxicity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzaldehyde Derivative

In the landscape of contemporary drug discovery, the identification of novel small molecules with potent cytotoxic activity against cancer cells remains a cornerstone of oncological research. Among the myriad of chemical scaffolds under investigation, nitrobenzaldehyde derivatives have garnered significant interest due to their potential to induce cell death, often through apoptotic pathways.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic effects of a specific compound: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde .

With the chemical identifier CAS Number 270262-96-9, this molecule is characterized by a nitrobenzaldehyde core functionalized with a chlorophenyl sulfanyl group.[3] This unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a lipophilic chlorophenyl moiety suggests a potential for significant biological activity.[3] While specific data on this particular compound is emerging, the broader class of nitrobenzaldehydes has been shown to induce intracellular acidification upon activation, leading to apoptosis.[2] Furthermore, the presence of a chlorophenyl group has been associated with the cytotoxic properties of various heterocyclic compounds.[4]

These application notes will provide a comprehensive framework for characterizing the cytotoxic profile of this compound. We will delve into the principles of robust cytotoxicity testing, offer detailed, step-by-step protocols for multiple assays, and provide a guide for data interpretation, thereby empowering researchers to generate reliable and reproducible results.

Scientific Rationale and Assay Selection: A Multi-Faceted Approach to Cytotoxicity

To establish a comprehensive understanding of a compound's cytotoxic effects, it is imperative to employ multiple assays that interrogate different aspects of cellular health. A single assay may provide a narrow view, susceptible to artifacts. Therefore, we advocate for a multi-assay approach to build a self-validating system for assessing the cytotoxicity of this compound. We will focus on three widely accepted and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity.[5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in formazan production upon treatment with the test compound indicates a loss of cell viability.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity and lysosomal function.[1] Viable cells take up the supravital dye Neutral Red and store it within their lysosomes.[7] A compromised cell membrane or damaged lysosomes will result in a decreased uptake and retention of the dye.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[9] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[10]

By employing these three distinct assays, researchers can obtain a more complete picture of the cytotoxic mechanism of this compound, distinguishing between effects on metabolic activity, lysosomal/membrane integrity, and overt cell lysis.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture and Maintain Selected Cell Line Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT NR Neutral Red Assay Incubation->NR LDH LDH Assay Incubation->LDH Abs_Read Measure Absorbance/ Luminescence MTT->Abs_Read NR->Abs_Read LDH->Abs_Read Data_Norm Normalize Data to Vehicle Control Abs_Read->Data_Norm IC50_Calc Calculate IC50 Value Data_Norm->IC50_Calc

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocols

Part 1: Preparation of Test Compound and Cell Cultures

1.1. Stock Solution Preparation of this compound

The solubility of this compound is limited in aqueous solutions but is enhanced in aprotic polar solvents like dimethyl sulfoxide (DMSO).[3]

  • Reagents and Materials:

    • This compound (CAS: 270262-96-9)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a small amount of the compound.

    • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.2. Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) is recommended. A non-cancerous cell line should also be included to assess selectivity.

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • HCT116: Human colon carcinoma

    • HEK293: Human embryonic kidney cells (as a non-cancerous control)

  • Cell Culture Conditions:

    • Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells regularly to maintain them in the exponential growth phase.

Part 2: Cytotoxicity Assay Protocols

2.1. General Procedure for Cell Seeding and Treatment

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in culture medium. It is advisable to perform a range-finding experiment with a broad concentration range (e.g., 0.1 µM to 100 µM).

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

2.2. MTT Assay Protocol [6][11]

  • Reagents:

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2.3. Neutral Red Uptake Assay Protocol [1][7]

  • Reagents:

    • Neutral Red solution (e.g., 50 µg/mL in sterile water)

    • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • Procedure:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the Neutral Red medium and wash the cells with PBS.

    • Add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

2.4. LDH Release Assay Protocol [9][10]

  • Reagents:

    • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Procedure:

    • After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture provided in the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit.

Data Analysis and Interpretation

3.1. Calculation of Percentage Viability/Cytotoxicity

For each assay, the data should be normalized to the controls.

  • MTT and Neutral Red Assays (% Viability): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

3.2. Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[12]

  • Plot the percentage viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.

  • The IC50 value is the concentration at which the curve crosses the 50% viability mark.

Table 1: Example Data Presentation for Cytotoxicity Assays

Concentration (µM)% Viability (MTT Assay)% Viability (NR Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)1001000
0.198.5 ± 4.299.1 ± 3.82.3 ± 1.1
185.3 ± 6.188.7 ± 5.515.6 ± 2.4
1052.1 ± 5.855.4 ± 6.348.9 ± 4.7
10010.2 ± 2.512.8 ± 3.185.7 ± 6.2

Potential Mechanism of Action: Induction of Apoptosis

The structural motifs within this compound suggest that its cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death). The nitroaromatic group, for instance, is a known pharmacophore in several anticancer agents.[5] Studies on related nitrobenzaldehyde compounds have shown they can induce apoptosis in cancer cells.[9]

The following diagram illustrates a potential apoptotic pathway that could be triggered by this compound.

Apoptosis_Pathway Compound 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde Cell_Stress Cellular Stress Compound->Cell_Stress Bax Bax Activation Cell_Stress->Bax Bcl2 Bcl-2 Inhibition Cell_Stress->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway.

Further experiments, such as caspase activity assays, Annexin V staining, and analysis of Bcl-2 family protein expression, would be necessary to elucidate the precise apoptotic mechanism.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach and rigorous data analysis, researchers can generate high-quality, reliable data. The insights gained from these studies will be crucial in determining the potential of this compound as a lead for the development of novel anticancer therapeutics.

References

Application Notes and Protocols for Apoptosis Induction Assays with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is an organic compound featuring a nitrobenzaldehyde core structure linked to a chlorophenyl group via a sulfanyl bridge.[1] Its structural motifs, particularly the nitro and aldehyde groups, make it a reactive molecule with potential applications in medicinal chemistry as a candidate for drug development, specifically in oncology.[1] The evaluation of novel compounds for anti-cancer activity routinely involves assessing their ability to induce programmed cell death, or apoptosis, in cancer cells.

These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic potential of this compound. This document outlines a multi-assay strategy, provides detailed, step-by-step protocols for key experiments, and offers insights into data interpretation. The approach is designed to be a self-validating system, enabling researchers to rigorously test the hypothesis that this compound induces apoptosis and to begin exploring its mechanism of action.

Hypothesized Mechanism of Action

While the specific apoptotic mechanism of this compound is not yet elucidated in published literature, we can formulate a testable hypothesis based on related chemical structures. Compounds containing a 3-nitro group, such as the structurally related 4-iodo-3-nitrobenzamide, have been shown to induce apoptosis.[2] In that case, the nitro group is metabolically reduced within tumor cells to a reactive nitroso intermediate, which then inactivates key cellular proteins like poly(ADP-ribose) polymerase (PARP) by ejecting zinc from its zinc-finger domains.[2] PARP is critical for DNA repair, and its inactivation can trigger apoptosis.

Therefore, a plausible hypothesis is that this compound may act as a pro-drug, undergoing intracellular reduction of its nitro group. This could lead to the inactivation of critical survival proteins like PARP and/or trigger cellular stress pathways that converge on the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of executioner caspases, such as caspase-3 and caspase-7.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Compound 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Reduction Intracellular Reduction (Hypothesized) Compound->Reduction Uptake ReactiveIntermediate Reactive Nitroso Intermediate Reduction->ReactiveIntermediate PARP PARP Inactivation ReactiveIntermediate->PARP Inhibits Mitochondria Mitochondrial Stress (Bcl-2 Family Dysregulation) ReactiveIntermediate->Mitochondria Induces Stress DNA_Damage DNA Damage Accumulation DNA_Damage->Mitochondria Signals to Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Strategy for Assessing Apoptosis Induction

To comprehensively evaluate the pro-apoptotic activity of this compound, a multi-tiered experimental approach is recommended. This ensures that apoptosis is confirmed by multiple, independent methods targeting different hallmarks of the process.

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays cluster_endpoints Measured Endpoints Start Treat Cells with Compound (Dose-Response & Time-Course) AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase Caspase-3/7 Activity (Luminescence Assay) Start->Caspase Western Western Blot Analysis (Protein Expression) Start->Western Endpoint1 Early/Late Apoptosis, Necrosis (%) AnnexinV->Endpoint1 Endpoint2 Caspase Activity (Fold Change) Caspase->Endpoint2 Endpoint3 Cleaved PARP, Cleaved Casp-3, Bcl-2 Family Levels Western->Endpoint3 Conclusion Conclusion on Apoptosis Induction Endpoint1->Conclusion Endpoint2->Conclusion Endpoint3->Conclusion

Caption: A multi-assay workflow for robust apoptosis validation.

Detailed Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay identifies one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Principle:

  • Annexin V- / PI-: Live, healthy cells.[3]

  • Annexin V+ / PI-: Early apoptotic cells.[3]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells (suspension or adherent)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).[3][4] Include a vehicle-only (e.g., DMSO) negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[5]

    • Harvest 1-5 x 10^5 cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[5] Collect cells by centrifugation at 300 x g for 5 minutes.[5]

  • Washing:

    • Wash cells twice with cold PBS, centrifuging and carefully removing the supernatant after each wash.[6]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[7]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[6][7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3][5]

    • Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[6][7]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6][7]

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[6][7] Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

Protocol 2: Caspase-Glo® 3/7 Assay (Luminescent)

This assay quantifies the activity of the primary executioner caspases, caspase-3 and caspase-7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7.[8] This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[8]

Principle: The intensity of the luminescent signal is directly proportional to the amount of active caspase-3 and -7 present in the sample.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, multiwell luminometer plates

  • Plate-reading luminometer

  • Treated and control cells

Procedure:

  • Cell Plating:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Treatment:

    • Treat cells with a range of concentrations of this compound and controls as described in Protocol 1. The final volume in each well should be 100 µL.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is fully dissolved.

  • Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[9]

    • Measure the luminescence of each sample using a plate-reading luminometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic cascade.[10] This allows for a mechanistic investigation into which pathways are activated by the compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins. Key targets include cleaved (activated) forms of caspases and their substrates, as well as regulatory proteins.

Key Protein Targets:

  • Cleaved Caspase-3: A key executioner caspase. Detection of its cleaved, active fragments (p17/p19) is a definitive marker of apoptosis.[10]

  • Cleaved PARP-1: A substrate of activated caspase-3. Cleavage of the 116 kDa full-length PARP-1 into an 89 kDa fragment is a hallmark of apoptosis.[10][11]

  • Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. Analysis should include an anti-apoptotic member (e.g., Bcl-2) and a pro-apoptotic member (e.g., Bax). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat and harvest cells as previously described. Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[12]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[11][12]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11][12]

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[11]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.[12]

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11][12]

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[12]

    • Quantify band intensities using image analysis software and normalize to the loading control.

Data Interpretation and Expected Outcomes

AssayParameter MeasuredResult Supporting Apoptosis Induction
Annexin V/PI Staining Phosphatidylserine externalization and membrane integrityA significant, dose-dependent increase in the percentage of Annexin V-positive cells (both PI-negative and PI-positive populations).
Caspase-Glo® 3/7 Assay Activity of executioner caspases 3 and 7A significant, dose-dependent increase in luminescence (fold change) compared to the vehicle control.
Western Blotting Expression of key apoptotic proteinsIncreased levels of cleaved caspase-3 and cleaved PARP (89 kDa fragment). A decreased ratio of Bcl-2 to Bax protein expression.

References

Application Notes and Protocols for Antimicrobial Screening of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Novel AntimAntimicrobial Agents

The escalating threat of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery of novel therapeutic agents. The compound 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde belongs to a class of organic molecules that, based on their constituent functional groups—a nitrobenzaldehyde and a chlorophenyl sulfanyl moiety—present a compelling case for antimicrobial investigation. Aromatic aldehydes, particularly those with nitro and halogen substituents, have been noted for their biological activities, including antimicrobial effects.[1][2] The presence of a sulfanyl group can also contribute to the bioactivity of a compound.[3][4][5] Preliminary research suggests that this compound may possess cytotoxic and antimicrobial properties, making it a candidate for further drug development.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility.

Part 1: Foundational Screening Methodologies

The initial assessment of a novel compound's antimicrobial properties typically involves a tiered approach, beginning with primary screening to determine its inhibitory activity against a panel of clinically relevant microorganisms. The two most common and well-validated methods for this initial screening are the Broth Microdilution and Agar Disk Diffusion assays.

Broth Microdilution: Quantifying Antimicrobial Potency

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after a standardized incubation period.[7][9][10][11] This method is highly regarded for its precision and is a cornerstone of antimicrobial susceptibility testing.[9]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method provides a precise numerical value for the MIC, allowing for direct comparison of the potency of different compounds.[9] It is also amenable to high-throughput screening.

  • Standardization is Key: Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring that results are reproducible and comparable across different laboratories.[12][13][14]

Following the determination of the MIC, a subsequent assay can be performed to determine the Minimum Bactericidal Concentration (MBC) . The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.[15][16][17][18] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Agar Disk Diffusion (Kirby-Bauer Test): A Qualitative Assessment

The Kirby-Bauer disk diffusion test is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[19][20][21] In this assay, a paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as a zone of inhibition , will appear around the disk.[19][20]

Causality Behind Experimental Choices:

  • Why Disk Diffusion? This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microorganism.[21] It provides a good initial indication of antimicrobial activity.

  • Limitations: The size of the zone of inhibition is influenced by factors such as the compound's molecular weight, solubility, and diffusion rate through the agar. Therefore, this method is considered qualitative and is often used as a preliminary screening tool before proceeding to quantitative methods like broth microdilution.[9][22]

Part 2: Experimental Protocols

Preparation of Test Compound and Microbial Cultures

2.1.1 Preparation of this compound Stock Solution

  • Solvent Selection: Due to the lipophilic nature of the compound,[6] an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for initial solubilization.

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C.

2.1.2 Selection and Preparation of Microbial Strains

A standard panel of microorganisms should be used for the initial screening to assess the compound's spectrum of activity. This panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal strain. Reference strains from the American Type Culture Collection (ATCC) are recommended to ensure reproducibility and consistency.[23][24]

Table 1: Recommended Microbial Strains for Primary Antimicrobial Screening

Microorganism Strain Designation (ATCC) Gram Stain Relevance
Staphylococcus aureusATCC 25923Gram-positiveCommon cause of skin and soft tissue infections.[25]
Enterococcus faecalisATCC 29212Gram-positiveA frequent cause of hospital-acquired infections.
Escherichia coliATCC 25922Gram-negativeA common cause of urinary tract and gastrointestinal infections.[25]
Pseudomonas aeruginosaATCC 27853Gram-negativeAn opportunistic pathogen known for its resistance to many antibiotics.[25]
Candida albicansATCC 10231Fungus (Yeast)A common cause of opportunistic fungal infections.[25]

2.1.3 Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at the appropriate temperature (typically 35-37°C for bacteria and 30°C for yeast) until it reaches the turbidity of a 0.5 McFarland standard.[20][21] This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • For broth microdilution, the standardized inoculum must be further diluted in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum density in the microtiter plate wells.[13]

Broth Microdilution Protocol for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum

  • Stock solution of this compound

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative (growth) and sterility controls

Procedure:

  • Add 50 µL of sterile CAMHB (or RPMI-1640) to wells 2 through 12 of a 96-well plate.

  • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Well 11 is the growth control (no compound). Add 50 µL of CAMHB.

  • Well 12 is the sterility control (no compound, no inoculum). Add 100 µL of CAMHB.

  • Add 50 µL of the standardized and diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][26]

Visualization of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis p1 Add 50µL Broth to Wells 2-12 p2 Add 100µL Compound to Well 1 d1 Transfer 50µL Well 1 -> Well 2 p2->d1 Start Dilution d2 ... d1->d2 d3 Transfer 50µL Well 9 -> Well 10 d2->d3 i1 Add 50µL Inoculum to Wells 1-11 d3->i1 Add Inoculum i2 Incubate Plate i1->i2 a1 Visually Read for Turbidity i2->a1 Post-Incubation a2 Determine MIC a1->a2

Caption: Workflow for MIC determination using broth microdilution.

Protocol for MBC Determination
  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar) that does not contain the test compound.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[15][16][18]

Agar Disk Diffusion Protocol

This protocol is based on the Kirby-Bauer method standardized by CLSI.[19][21][27]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized microbial inoculum

  • Stock solution of this compound

  • Positive control antibiotic disks

  • Sterile forceps

  • Ruler or caliper

Procedure:

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn of bacteria.[20][21]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Place a positive control antibiotic disk on the same plate.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[19]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Table 2: Example of MIC and MBC Data Presentation

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 2592316322Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
P. aeruginosa ATCC 27853>128>128-Resistant
C. albicans ATCC 10231641282Fungicidal
Positive Control (Ciprofloxacin)0.512Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

Table 3: Example of Disk Diffusion Data Presentation

Microorganism Zone of Inhibition (mm) Interpretation
S. aureus ATCC 2592318Susceptible
E. coli ATCC 2592214Intermediate
P. aeruginosa ATCC 278536 (no zone)Resistant
Positive Control (Ciprofloxacin 5 µg)25Susceptible

Interpretation of zone diameters requires comparison to established CLSI breakpoints for specific antimicrobial agents. For novel compounds, these results are initially used for comparative purposes.[28][29]

Part 3: Ensuring Scientific Integrity

Self-Validating Systems:

  • Positive Controls: The inclusion of a well-characterized antibiotic (e.g., ciprofloxacin) serves as a positive control to validate the assay's performance and the susceptibility of the test organisms.

  • Negative Controls: A growth control (inoculum without the test compound) ensures that the microorganisms are viable and capable of growth in the test medium. A sterility control (medium without inoculum) confirms the absence of contamination.

  • Reference Strains: The use of ATCC reference strains ensures the consistency and comparability of results over time and between different laboratories.[23][24][30][31][32]

Visualization of the Validation Workflow

Validation_Workflow Test_Compound Test Compound (this compound) Assay Antimicrobial Assay (e.g., Broth Microdilution) Test_Compound->Assay Positive_Control Positive Control (e.g., Ciprofloxacin) Positive_Control->Assay Negative_Control Negative (Growth) Control Negative_Control->Assay Sterility_Control Sterility Control Sterility_Control->Assay Results Experimental Results Assay->Results

Caption: Control system for validating antimicrobial screening assays.

Conclusion

The protocols outlined in this guide provide a robust starting point for the systematic evaluation of the antimicrobial properties of this compound. By employing standardized, quantitative, and qualitative methods, researchers can generate reliable and reproducible data. The determination of MIC and MBC values, alongside an assessment of the spectrum of activity, will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial therapies.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable analytical method for the determination of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[1] The developed isocratic HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The methodology is presented with a focus on the scientific rationale behind the chosen parameters and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

This compound (MW: 293.73 g/mol ) is an organic compound characterized by a nitro group and an aldehyde group on a benzene ring, with a chlorophenyl sulfanyl substituent.[1] These functional groups contribute to its utility as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Given its role as a critical intermediate, a validated analytical method to assess its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[2][4] This application note provides a comprehensive guide for the quantitative analysis of this compound, establishing a foundation for its reliable assessment in a regulated environment.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, filtered and degassed)

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and quantification. A reversed-phase approach is chosen due to the non-polar nature of the analyte.[5][6] Acetonitrile is selected as the organic modifier for its favorable elution strength and UV transparency.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][9]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4] This was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of the reference standard over the range of 1-50 µg/mL.[8] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on two different days by different analysts.

The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The effect on the system suitability parameters was observed.

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The peak shape was symmetrical, with a tailing factor within the acceptable limit.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) 5.2-
Tailing Factor 1.1≤ 2.0
Theoretical Plates 5800≥ 2000
% RSD of Peak Area 0.8%≤ 2.0%

The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (r²) of 0.9998. The results of the validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.9%, Intermediate: 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results-

The low values of %RSD for repeatability and intermediate precision indicate that the method is precise. The high percentage recovery values demonstrate the accuracy of the method. The method was also found to be robust, with minor variations in the experimental conditions not significantly affecting the results.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Quantification H->I Validation_Process Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validation Validated Method Specificity->Validation LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Validation Accuracy->Validation Precision->Validation Robustness->Validation LOD_LOQ->Validation

References

reverse-phase chromatography for purification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde by Preparative Reverse-Phase High-Performance Liquid Chromatography

Abstract

This application note provides a comprehensive and robust protocol for the purification of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] The inherent structural complexity of this molecule, featuring multiple aromatic rings and polar functional groups, necessitates a high-resolution purification technique to remove starting materials, by-products, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is presented as the optimal methodology, offering superior separation based on the molecule's hydrophobicity.[2] This guide details a complete workflow, from sample preparation and method development to fraction collection and purity verification, designed for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Principle of the Method

This compound is a solid crystalline compound with a molecular weight of 293.73 g/mol .[1] Its structure incorporates a nonpolar 4-chlorophenyl sulfanyl group and a more polar 3-nitrobenzaldehyde moiety, giving the molecule a distinct hydrophobic character suitable for retention on a nonpolar stationary phase.[1] The compound exhibits limited solubility in polar protic solvents but is soluble in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Reverse-phase chromatography is the chosen technique for this purification challenge.[2][3] The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[2] Molecules are separated based on their hydrophobic interactions with the stationary phase.[3] The target compound, this compound, will adsorb to the C18 stationary phase from a highly aqueous mobile phase. By progressively increasing the concentration of an organic solvent (the "strong" solvent, like acetonitrile) in the mobile phase—a technique known as gradient elution—the hydrophobic interactions are weakened, causing compounds to elute from the column.[4][5] Impurities that are more polar than the target compound will elute first, while those that are more hydrophobic will elute later, allowing for the isolation of the desired product with high purity.

Materials and Reagents

Material/ReagentGrade/Specification
Crude this compoundSynthesis Grade
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Ultrapure (18.2 MΩ·cm)
Formic Acid (FA)LC-MS Grade (optional)
Dimethyl Sulfoxide (DMSO)ACS Grade or higher
C18 Reverse-Phase Preparative HPLC Columne.g., 250 mm x 21.2 mm, 5 µm particle size
Syringe Filters0.45 µm PTFE or Nylon
HPLC Vials2 mL, amber (if light-sensitive)
Collection TubesAppropriate size for fraction volume

Experimental Workflow

The overall process for the purification is outlined below. It begins with careful sample preparation to ensure compatibility with the HPLC system and concludes with the analysis of the purified product.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification sample_prep 1. Sample Preparation - Dissolve crude product in DMSO - Filter through 0.45 µm syringe filter system_prep 2. HPLC System Preparation - Prime pumps with mobile phases - Equilibrate column injection 3. Sample Injection - Inject filtered sample onto the column system_prep->injection gradient_run 4. Gradient Elution & Separation - Run preparative gradient method - Monitor UV absorbance injection->gradient_run collection 5. Fraction Collection - Collect eluent corresponding to the target peak gradient_run->collection solvent_removal 6. Solvent Removal - Combine pure fractions - Evaporate solvent (e.g., rotary evaporator) collection->solvent_removal purity_check 7. Purity & Yield Analysis - Re-inject purified sample into analytical HPLC - Calculate yield solvent_removal->purity_check

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

HPLC System Preparation
  • Mobile Phase Preparation :

    • Mobile Phase A: Mix 1000 mL of HPLC-grade water with 1.0 mL of formic acid (0.1% v/v). Degas the solution for 15-20 minutes using sonication or vacuum filtration. The addition of a small amount of acid like formic acid helps to improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[6][7]

    • Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas thoroughly.

  • System Priming : Prime all pump lines with their respective mobile phases to remove any air bubbles and ensure a consistent solvent composition.

  • Column Equilibration : Install the preparative C18 column. Equilibrate the column by running the initial mobile phase composition (detailed in Table 2) at the designated flow rate for at least 30 minutes, or until a stable baseline is observed on the detector.

Sample Preparation
  • Dissolution : Weigh an appropriate amount of the crude this compound. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). DMSO is chosen for its excellent solvating power for the target compound, but the injection volume should be minimized to prevent solvent effects that can lead to peak distortion.[1][8]

  • Filtration : Draw the dissolved sample into a syringe and pass it through a 0.45 µm syringe filter into a clean HPLC vial. This crucial step removes any particulate matter that could clog the column inlet frit, leading to high backpressure and poor performance.[6]

Note on Sample Pre-treatment: For exceptionally impure samples, a preliminary cleanup using Solid-Phase Extraction (SPE) can be beneficial.[9][10] A C18 SPE cartridge can be used to bind the target compound and other hydrophobic impurities, while highly polar contaminants are washed away. The target fraction can then be eluted with a higher percentage of organic solvent.[11][12]

Chromatographic Method & Purification Run

The following parameters provide a robust starting point for purification. A preliminary "scouting" gradient on an analytical scale is highly recommended to determine the approximate elution time of the target compound before scaling up to a preparative run.[4][13]

ParameterRecommended SettingRationale
Column C18, 250 mm x 21.2 mm, 5 µmStandard for preparative reverse-phase; provides good balance of capacity and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar base for the gradient and improves peak shape.[7][14]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low viscosity and good UV transparency.[14][15]
Flow Rate 20.0 mL/minAppropriate for the column diameter to ensure efficient separation without excessive pressure.
Detection UV at 270 nmAromatic nitro compounds typically exhibit strong absorbance in this region.[16]
Injection Volume 1-5 mL (dependent on concentration)Maximize sample load without overloading the column, which causes peak fronting.[8]
Column Temp. Ambient or 30 °CControlled temperature ensures retention time reproducibility.
Gradient Program See belowDesigned to separate the target from more polar and less polar impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN) Curve
0.0 50 50 Linear
5.0 50 50 Linear
25.0 5 95 Linear
30.0 5 95 Linear
31.0 50 50 Linear

| 35.0 | 50 | 50 | Linear |

Execution:

  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient program and data acquisition.

  • Monitor the chromatogram in real time. The target compound, this compound, should elute as a major, well-resolved peak.

  • Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns to the baseline to maximize purity.

Post-Purification Processing
  • Combine the collected fractions containing the pure compound.

  • Remove the acetonitrile and water using a rotary evaporator. A small amount of water may remain.

  • The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., dichloromethane), dried over sodium sulfate, filtered, and evaporated to yield the final solid product.

Method Validation and Expected Results

To confirm the success of the purification, the isolated product must be analyzed.

  • Purity Assessment : Dissolve a small amount of the final product in the mobile phase and inject it into an analytical scale HPLC system using the same or a similar gradient. The resulting chromatogram should show a single major peak at the expected retention time. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Yield Calculation : Weigh the final, dried product and calculate the percent yield based on the initial amount of crude material used.

ParameterExpected Result
Retention TimeDependent on system, but should be consistent.
Purity (by analytical HPLC)>98%
YieldDependent on crude purity, typically 60-85%
AppearancePale yellow crystalline solid.[17][18]

Troubleshooting

Common issues encountered during reverse-phase chromatography can often be resolved with systematic adjustments.[6][19]

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with active silanols.- Column contamination or degradation.- Ensure mobile phase pH is low (e.g., using 0.1% FA/TFA).[6]- Clean the column with a strong solvent wash (e.g., isopropanol).
Peak Fronting - Column overload.- Sample solvent stronger than mobile phase.- Reduce injection volume or sample concentration.[8]- Dilute sample in a solvent weaker than or similar to the initial mobile phase.[8]
High Backpressure - Clogged column inlet frit.- Buffer precipitation in organic solvent.- Filter all samples and mobile phases.[20]- Reverse flush the column.- Ensure buffer is fully dissolved before adding organic solvent.[20]
Ghost Peaks - Contaminants in the mobile phase or system.- Carryover from a previous injection.- Use high-purity, HPLC-grade solvents.- Run a blank gradient to identify source of contamination.- Implement a robust needle wash procedure.[19]
Poor Resolution - Gradient is too steep.- Decrease the gradient slope (i.e., increase the gradient time) around the elution time of the target compound to improve separation.[13][21]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparative purification of this compound using reverse-phase HPLC. By following the outlined steps for sample preparation, method execution, and post-run processing, researchers can reliably obtain this compound with high purity, suitable for demanding applications in pharmaceutical and chemical research. The principles and troubleshooting guidance provided herein serve as a comprehensive resource for adapting and optimizing the method for specific laboratory conditions and impurity profiles.

References

Application Notes and Protocols for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Bioactive Compound

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde is an aromatic compound featuring a diaryl sulfide linkage, a nitro group, and an aldehyde functionality.[1] This unique combination of chemical motifs suggests a high potential for biological activity, positioning it as a valuable tool for cell biology research and a promising candidate for further investigation in medicinal chemistry.[1] Preliminary studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines, with an ability to induce apoptosis.[1] Furthermore, early research suggests potential antimicrobial applications.[1]

The scientific rationale for employing this compound as a research tool is grounded in the well-documented bioactivities of its constituent chemical moieties. Diaryl sulfides are known to modulate multiple signaling pathways implicated in cancer, including those involved in cell proliferation, apoptosis, and inflammation. Similarly, nitrobenzaldehyde derivatives have been explored for their anticancer properties, including their use in innovative therapeutic strategies like photodynamic therapy.[2]

These application notes provide a comprehensive guide for researchers to explore the cytotoxic and potential antimicrobial effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of its mechanism of action in various cellular contexts.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is essential for its effective use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₃H₈ClNO₃S[1]
Molecular Weight 293.73 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 118-120 °C[1]

Proposed Mechanism of Action: A Multi-pronged Approach to Cellular Disruption

Based on the activities of structurally related compounds, this compound is hypothesized to exert its biological effects through a multi-faceted mechanism, primarily targeting pathways that govern cell survival and proliferation.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences Compound This compound NFkB Inhibition of NF-κB Signaling Compound->NFkB ROS Induction of Reactive Oxygen Species (ROS) Compound->ROS Tubulin Potential Disruption of Microtubule Dynamics Compound->Tubulin Antimicrobial Antimicrobial Activity Compound->Antimicrobial Apoptosis Apoptosis Induction NFkB->Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Apoptosis

Caption: Proposed multi-target mechanism of action.

The diaryl sulfide moiety is a key structural feature found in various bioactive molecules, including organosulfur compounds from garlic, which are known to have pleiotropic biological effects.[3] One of the primary proposed mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that promotes cell survival and inflammation; its inhibition can lead to apoptosis.[4][5] The electrophilic nature of the nitrobenzaldehyde group may also contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways. Furthermore, some diaryl sulfide analogs of combretastatin A-4 have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]

Experimental Protocols

The following protocols provide a framework for investigating the biological activities of this compound. It is imperative to note that optimal concentrations and incubation times should be determined empirically for each cell line and experimental system.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with a serial dilution of the compound A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow A 1. Treat cells with the compound at IC50 concentration B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound (at a concentration around the determined IC₅₀)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.

Key Apoptosis-Related Proteins to Investigate

Protein FamilyKey ProteinsExpected Change with Apoptosis Induction
Bcl-2 Family Bcl-2 (anti-apoptotic)Decrease
Bax (pro-apoptotic)Increase
Caspases Pro-caspase-3Decrease
Cleaved caspase-3Increase
PARP Full-length PARPDecrease
Cleaved PARPIncrease
p53 Pathway p53Increase/Activation
p21Increase

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Protocol 5: Preliminary Assessment of Antimicrobial Activity using the Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of the compound's ability to inhibit microbial growth.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculate Agar Plates: Spread the microbial suspension evenly onto the surface of agar plates.

  • Create Wells: Create wells in the agar using a sterile borer.

  • Add Compound: Add a defined volume of different concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion and Future Directions

This compound presents itself as a compelling research tool for cell biologists. The protocols outlined in these application notes provide a solid foundation for investigating its cytotoxic and potential antimicrobial properties. Elucidating the precise molecular targets and signaling pathways affected by this compound will be a critical next step. Further studies could involve high-throughput screening against a panel of cancer cell lines, detailed mechanistic studies using techniques like RNA sequencing, and in vivo studies to assess its therapeutic potential. The structural features of this compound also offer opportunities for medicinal chemists to design and synthesize novel analogs with enhanced potency and selectivity.

References

The Alchemist's Guide to Modern Heterocyclic Synthesis: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Privileged Scaffold in Modern Medicine

Heterocyclic compounds form the bedrock of medicinal chemistry, constituting the core structures of a vast majority of pharmaceuticals and natural products.[1][2] Their unique three-dimensional arrangements and the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) endow them with the ability to engage in specific interactions with biological targets, making them indispensable scaffolds in drug design.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key experimental methodologies for the synthesis of these vital molecular architectures. We will delve into the "why" behind the "how," offering not just step-by-step protocols but also the strategic reasoning that underpins modern synthetic choices. Our focus will be on robust, reproducible, and often innovative techniques that accelerate the discovery and development of novel therapeutic agents.

Chapter 1: The Art of Ring Construction - Foundational Synthetic Strategies

The synthesis of heterocyclic compounds is a rich and diverse field, built upon a foundation of classical name reactions that have been refined and adapted over more than a century. These methods remain cornerstones of the synthetic chemist's toolkit.

The Hantzsch Pyridine Synthesis: A Symphony of Four Components

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines and pyridines, scaffolds of immense pharmaceutical importance, notably as calcium channel blockers.[4][5]

Causality of Experimental Choices: The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][6] The choice of a β-ketoester is crucial as its enolate provides the nucleophilic character necessary for the initial condensation steps, while the ester group offers a handle for further functionalization. The aldehyde component ultimately forms the C4 position of the pyridine ring. Ammonium acetate serves as a convenient in-situ source of ammonia. The reaction is typically conducted in a protic solvent like ethanol to facilitate the condensation and cyclization steps.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 1,4-dihydropyridine product.

Oxidation to the Pyridine Ring: The resulting dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents such as nitric acid or manganese dioxide.[5]

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aldehyde - 2x β-Ketoester - Ammonium Acetate solvent Add Ethanol reagents->solvent reflux Reflux (4-6 h) solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evap Evaporate Solvent cool->evap extract Extract with EtOAc evap->extract wash Wash (H2O, Brine) extract->wash dry Dry (Na2SO4) wash->dry purify Column Chromatography dry->purify product product purify->product Pure Dihydropyridine

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

The Fischer Indole Synthesis: A Journey to the Core of Tryptophan

The Fischer indole synthesis is a venerable and versatile method for constructing the indole nucleus, a key component of the amino acid tryptophan and numerous pharmaceuticals.[7][8]

Causality of Experimental Choices: The reaction proceeds by heating an arylhydrazone with an acid catalyst.[7][9] The arylhydrazone is typically pre-formed by the condensation of an arylhydrazine with an aldehyde or ketone. The choice of acid catalyst (Brønsted or Lewis) is critical for promoting the key[10][10]-sigmatropic rearrangement that forms the indole scaffold.[8][9] The reaction is often carried out at elevated temperatures to overcome the activation energy of this rearrangement.

Experimental Protocol: General Procedure for Fischer Indole Synthesis [7]

  • Hydrazone Formation: In a reaction flask, dissolve the primary arylamine and the aldehyde or ketone in a suitable solvent.

  • Acid Catalysis: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to the reaction mixture and stir to ensure homogeneity.

  • Heating: Heat the reaction mixture under reflux for 2-4 hours with constant stirring.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by neutralization, extraction with an organic solvent, and purified by chromatography or recrystallization to afford the indole product.

Mechanism of Fischer Indole Synthesis

Fischer_Mechanism A Arylhydrazone B Protonation A->B + H+ C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization D->E F Cyclization E->F G Elimination of NH3 F->G H Indole G->H - NH4+

Caption: Key steps in the Fischer indole synthesis mechanism.

Chapter 2: Modern Innovations in Heterocyclic Synthesis

While classical methods are powerful, modern organic synthesis demands greater efficiency, sustainability, and access to molecular diversity. This has led to the development and refinement of techniques such as microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and improved purity.[11][12]

Causality of Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome large activation barriers and accelerate reaction rates. For reactions like the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, microwave heating can reduce reaction times from hours to minutes.[13][14]

Application Notes: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles. Under microwave irradiation, this reaction can be performed rapidly and efficiently, often in the absence of a solvent.

Experimental Protocol: Microwave-Assisted Synthesis of a Tetrasubstituted Pyrrole [15][16]

  • Reaction Setup: In a microwave-safe vial, combine the 1,4-diketone (1.0 mmol) and the primary amine (1.2 mmol). If the reactants are solid, a minimal amount of a high-boiling polar solvent like DMF or acetic acid can be added.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 2-10 minutes).

  • Work-up and Purification: After cooling, the reaction mixture can be directly purified by column chromatography to yield the desired pyrrole.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodTemperature (°C)TimeYield (%)Reference
Paal-Knorr Pyrrole SynthesisConventional1104 h80[11]
Paal-Knorr Pyrrole SynthesisMicrowave1302 min88[11]
Biginelli ReactionConventionalReflux1.5 h~70-80[17]
Biginelli ReactionMicrowave10010-15 min>90[3]
Flow Chemistry: From Benchtop to Production

Continuous flow chemistry offers numerous advantages for the synthesis of heterocyclic compounds, including enhanced safety, scalability, and precise control over reaction parameters.[18][19]

Causality of Experimental Choices: In a flow reactor, small volumes of reactants are continuously mixed and heated, allowing for excellent heat and mass transfer.[18] This is particularly beneficial for highly exothermic or hazardous reactions. For the synthesis of quinolines, which can involve unstable intermediates, a flow setup can provide a safer and more efficient alternative to batch processing.[19][20]

Application Notes: Flow Synthesis of Quinolines

The synthesis of quinolines, for instance via a tandem photoisomerization-cyclization process, can be efficiently performed in a continuous flow setup.[19][20] This allows for the safe handling of potentially hazardous intermediates and enables straightforward scaling of the reaction.

Conceptual Flow Chemistry Setup for Quinoline Synthesis

Flow_Chemistry reagentA Reagent A (e.g., Amino-enone) pumpA Pump A reagentA->pumpA mixer pumpA->mixer reactor Photoreactor Coil (LED Irradiation) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified schematic of a flow chemistry setup.

Chapter 3: The Power of Convergence - Multicomponent and Cycloaddition Reactions

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[21] The Ugi and Biginelli reactions are prime examples of powerful MCRs used in heterocyclic synthesis.

Application Notes: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[22][23] These products are of significant interest in medicinal chemistry.

Experimental Protocol: A Modern Biginelli Reaction [22][24]

  • Reaction Setup: In a flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst and Solvent: Add a catalytic amount of an acid (e.g., HCl or a Lewis acid) and a minimal amount of a solvent like ethanol. Many modern protocols are performed under solvent-free conditions.

  • Heating: Heat the mixture (e.g., at 100°C) with stirring. The reaction can also be accelerated using microwave irradiation.

  • Work-up: After cooling, the solid product often precipitates and can be collected by filtration and washed with a cold solvent.

Cycloaddition Reactions: Forging Rings with Precision

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings with high stereocontrol.[19] The Diels-Alder reaction and 1,3-dipolar cycloadditions are particularly valuable in this context.

Application Notes: Synthesis of Oxazoles via Cycloaddition

Oxazoles can be synthesized through various methods, including the Robinson-Gabriel synthesis and cycloaddition reactions.[25] For instance, the reaction of an isocyanide with an acid chloride can lead to the formation of an oxazole ring.[25]

Chapter 4: Synthesis of Privileged Isoquinoline Scaffolds

Isoquinoline and its derivatives are prevalent in natural products, particularly alkaloids, and exhibit a wide range of biological activities. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most important methods for their synthesis.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[26][27][28]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline [29]

  • Reaction Setup: To a solution of the β-phenylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM), add POCl₃ (2-3 equiv).

  • Reflux: Reflux the reaction mixture for several hours.

  • Work-up: Cool the reaction mixture and carefully quench with ice. Basify with an aqueous solution of sodium hydroxide and extract the product with an organic solvent.

  • Purification: Purify the crude product by chromatography.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[30]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [31]

  • Reaction Setup: Dissolve the β-arylethylamine and the carbonyl compound in a suitable solvent.

  • Acid Catalysis: Add a protic or Lewis acid to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Neutralize the reaction, extract the product, and purify by standard methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde. This document is intended for researchers, chemists, and drug development professionals aiming to optimize this specific synthetic transformation. As a crucial intermediate in medicinal chemistry and organic synthesis, achieving a high yield of this diaryl thioether is often a critical goal.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and a detailed, field-tested protocol to help you navigate the common challenges associated with this reaction.

Overview of the Core Synthesis

The target molecule is most commonly synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-chlorothiophenol in the presence of a base.[1] The electron-withdrawing nitro group (-NO₂) is essential, as it activates the aromatic ring, making it sufficiently electron-deficient to be attacked by the nucleophilic thiolate anion.[2][3]

The overall reaction is as follows:

Scheme 1: General synthesis of this compound via SNAr.

The reaction proceeds through a well-established addition-elimination mechanism, forming a temporary intermediate known as a Meisenheimer complex before the chloride leaving group is eliminated to yield the final product.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues that lead to suboptimal reaction yields.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

Diagnosis: Low yields in this SNAr reaction can typically be attributed to one of three primary factors: incomplete reaction, formation of side products, or loss of product during workup and purification.

Solutions:

  • Incomplete Reaction:

    • Verify Base Strength and Stoichiometry: The base is crucial for deprotonating the 4-chlorothiophenol to form the reactive thiolate nucleophile.[5] Weak bases like sodium bicarbonate may not be sufficient. Ensure you are using at least one equivalent of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide (t-BuOK).[6]

    • Optimize Reaction Temperature: While room temperature may suffice, gently heating the reaction to 50-80 °C can significantly increase the reaction rate without promoting decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Check Reagent Purity: Impurities in the starting materials, particularly oxidized 4-chlorothiophenol or hydrated solvents, can inhibit the reaction. Use freshly purified reagents and anhydrous solvents.

  • Side Product Formation:

    • Disulfide Formation: The most common side product is the disulfide of 4-chlorothiophenol (bis(4-chlorophenyl) disulfide). This occurs when the thiolate is oxidized.[7] To mitigate this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[8]

    • Hydrolysis of Aldehyde: If using a very strong base like sodium hydroxide in a protic solvent, you risk hydrolysis of the aldehyde group to a carboxylic acid. Using a non-nucleophilic base like potassium carbonate or DBU in an aprotic solvent is preferable.[9]

  • Workup/Purification Losses:

    • Aqueous Workup: Ensure the pH of the aqueous phase during extraction is controlled. The product is generally stable, but overly acidic or basic conditions can be detrimental.

    • Chromatography: The product is moderately polar. Use a well-chosen solvent system (e.g., hexanes/ethyl acetate) for column chromatography to ensure good separation from unreacted starting materials and side products.

Q2: I'm observing a significant amount of a non-polar side product that I suspect is a disulfide. How can I prevent this?

Diagnosis: The formation of bis(4-chlorophenyl) disulfide is a classic side reaction in thiol chemistry, caused by the oxidation of the thiolate anion.[7] This is often exacerbated by the presence of atmospheric oxygen, especially under basic conditions.

Solutions:

  • Inert Atmosphere: This is the most effective solution. Before adding reagents, thoroughly degas your solvent and purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[8]

  • Order of Addition: Add the base to the solution of 4-chlorothiophenol just before adding the 4-chloro-3-nitrobenzaldehyde. This minimizes the time the highly reactive thiolate is present in solution before it can react with the electrophile, reducing its exposure to potential oxidants.

  • Use of Disulfides as Starting Material: In some advanced protocols, the disulfide itself can be used as the nucleophile source under specific reducing conditions, though this adds complexity to the reaction setup.[6]

Q3: The reaction seems to stall and never reaches full conversion according to TLC analysis. What can I do?

Diagnosis: A stalled reaction suggests that the reaction conditions are not sufficiently forcing to drive the equilibrium to the product side or that an inhibitor is present.

Solutions:

  • Increase Temperature: As a first step, cautiously increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition by TLC. Many SNAr reactions benefit from heating.[10]

  • Change the Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent for SNAr reactions because they solvate the cation of the base but do not strongly solvate the nucleophile, increasing its reactivity.[11][12] They also help stabilize the charged Meisenheimer complex.[2] If you are using a less polar solvent like THF, switching to DMF or DMSO could dramatically increase the reaction rate.[13]

  • Consider a Stronger Base/Crown Ether System: If a moderate base like K₂CO₃ is not effective, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can help.[6] Alternatively, adding a phase-transfer catalyst like 18-crown-6 can increase the solubility and reactivity of the base (e.g., K₂CO₃ or KF) in the organic solvent, thereby accelerating the reaction.[13][14]

Frequently Asked Questions (FAQs)

What is the optimal choice of base for this reaction?

The ideal base should be strong enough to completely deprotonate the thiophenol (pKa ≈ 6-7) but not so strong that it causes side reactions.

BaseTypeSolventAdvantagesDisadvantages
K₂CO₃ Inorganic, moderateDMF, AcetonitrileInexpensive, easy to handle, generally provides clean reactions.May be slow; requires heating.
Cs₂CO₃ Inorganic, moderateDMF, DioxaneHigher solubility and reactivity than K₂CO₃ ("caesium effect").More expensive.
KF/Al₂O₃ Inorganic, mildAcetonitrile, DMSOCan be effective, especially with a crown ether.[13][14]May require specific preparation.
t-BuOK Organic, strongTHF, DMFVery effective at low temperatures, fast reactions.[6]Highly moisture-sensitive; can promote side reactions if not controlled.
DBU Organic, non-nucleophilicAcetonitrile, THFHomogeneous reaction, good for sensitive substrates.Can be difficult to remove during workup.

For a balance of reactivity, cost, and ease of handling, potassium carbonate (K₂CO₃) in DMF is an excellent starting point.

Why is a polar aprotic solvent like DMF or DMSO recommended?

Polar aprotic solvents are crucial for SNAr reactions for two main reasons[11][15]:

  • Enhanced Nucleophilicity: They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anion (the thiolate). This leaves the thiolate "naked" and highly reactive. In contrast, protic solvents like ethanol would form hydrogen bonds with the thiolate, stabilizing it and reducing its nucleophilicity.[12]

  • Stabilization of the Intermediate: The SNAr mechanism proceeds through a negatively charged intermediate (the Meisenheimer complex). Polar solvents stabilize this charged species, lowering the activation energy of the first, often rate-determining, step.[2]

Can I use a different leaving group on the benzaldehyde ring?

Yes, but the reaction rate will change significantly. The reactivity for SNAr leaving groups typically follows the order: F > Cl ≈ Br > I .[16] This is counterintuitive compared to SN2 reactions. The reason is that the first step (nucleophilic attack) is usually rate-limiting, and highly electronegative groups like fluorine make the carbon atom more electrophilic and thus more susceptible to attack.[16] Therefore, using 4-fluoro-3-nitrobenzaldehyde would likely result in a faster reaction.

Visualized Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dry Solvent (e.g., DMF) C Combine Reagents in Flask A->C B Weigh Reagents: - 4-chloro-3-nitrobenzaldehyde - 4-chlorothiophenol - Base (e.g., K₂CO₃) B->C D Purge with Inert Gas (N₂/Ar) C->D E Heat to Target Temp (e.g., 60 °C) D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Quench with Water G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry Organic Layer & Evaporate I->J K Purify by Column Chromatography J->K L Recrystallize (if needed) K->L M Characterize Product (NMR, MS, MP) L->M

Caption: General laboratory workflow for the synthesis.

SNAr Reaction Mechanism

This diagram illustrates the two-step addition-elimination mechanism.

Caption: The SNAr addition-elimination mechanism.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield.

Reagents & Materials:

  • 4-chloro-3-nitrobenzaldehyde (1.0 eq)

  • 4-chlorothiophenol (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe until a stirrable suspension is formed (approx. 0.2-0.5 M concentration with respect to the aldehyde). Begin vigorous stirring. Add 4-chlorothiophenol (1.05 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours. The product spot should be visible under UV light and will stain with potassium permanganate.

  • Workup: Once the starting aldehyde is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure product is typically a pale yellow solid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

References

Technical Support Center: Purification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde (CAS No. 270262-96-9).[1][2] This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for its purification. As an intermediate in organic synthesis, particularly for medicinal chemistry applications like potential anti-cancer agents, its purity is paramount to ensure the reliability and success of subsequent reactions.[1][3]

This guide moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt these techniques to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude this compound in a direct question-and-answer format.

Recrystallization Issues
Q1: My recrystallization yield is very low. Where did my product go?

A1: Low recovery is a frequent issue in recrystallization and can stem from several factors. The goal is to maximize the recovery of pure crystals while leaving impurities behind in the solvent (the "mother liquor").

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Excess Solvent Usage The compound has some residual solubility even in the cold solvent.[4] Using a large excess of hot solvent to dissolve the crude material means that a significant amount of product will remain dissolved upon cooling, leading to poor recovery.[5]Use the minimum amount of hot solvent necessary to fully dissolve your crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.[6]
Premature Crystallization If crystallization occurs too early in a hot filtration step (used to remove insoluble impurities), a significant portion of the product can be lost on the filter paper.[5]Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible.
Cooling Rate is Too Fast Rapid cooling, such as immediately placing the hot flask in an ice bath, can trap impurities within the crystal lattice and may not allow sufficient time for all the product to crystallize out of the solution.[4][5]Allow the flask to cool slowly to room temperature first. Once crystallization at room temperature appears complete, then place it in an ice bath to maximize recovery.[6]
Incomplete Crystallization The crystallization process may simply need more time, or the concentration of the product in the mother liquor is still high enough to warrant a second recovery attempt.After filtering the first crop of crystals, you can concentrate the mother liquor by boiling off some of the solvent and cooling again to obtain a second, often less pure, crop of crystals.[7]
Q2: Instead of forming crystals, my product is "oiling out." What's happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal. This is problematic because the liquid oil can trap impurities, defeating the purpose of recrystallization.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Solvent Boiling Point > Compound's Melting Point If the solvent's boiling point is higher than the compound's melting point (118-120°C for this compound), the compound will melt in the hot solvent instead of dissolving.[1] Upon cooling, it separates as a liquid oil.[4][8]Choose a solvent with a boiling point lower than 118°C. Ethanol (b.p. 78°C) or methanol (b.p. 65°C) are often suitable choices for this compound.[1]
High Concentration of Impurities Significant amounts of impurities can depress the melting point of the mixture, causing it to oil out even in a suitable solvent.Try removing the impurities by another method first, such as a quick column chromatography pass or a liquid-liquid extraction wash.
Solution is Highly Supersaturated If the solution is too concentrated, the compound may come out of solution too rapidly at a temperature above its melting point.[8]Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation, then cool slowly.[5] Adding a seed crystal can also encourage proper crystal formation.[8]
Column Chromatography Issues
Q3: I'm getting poor separation on my silica gel column. The spots on my TLC are streaking or overlapping.

A3: Poor separation in column chromatography indicates that the chosen conditions are not optimal for differentiating between your target compound and the impurities.[8]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Solvent System (Eluent) If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, they will remain adsorbed to the silica gel at the top. Streaking can occur if the compound is highly polar or has acidic/basic properties that interact strongly with the silica.[8]Optimize your solvent system using Thin-Layer Chromatography (TLC) first.[9] Aim for a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35. A common starting point for a compound of this nature would be a mixture of hexanes and ethyl acetate.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica gel bed create channels where the solvent and sample can flow through without proper interaction, leading to broad or distorted bands.[8]Pack your column carefully. Ensure the silica gel is a uniform slurry and allow it to settle without air pockets. Add a layer of sand on top to prevent the surface from being disturbed when adding the eluent.[10]
Column Overloading Applying too much crude sample for the amount of silica gel used will exceed the column's separation capacity, resulting in broad, overlapping bands.A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.
Sample Insolubility If the sample is not fully dissolved in the minimum amount of eluent before loading, it can precipitate at the top of the column, leading to continuous leaching and streaking down the column.Ensure your crude material is fully dissolved in the smallest possible volume of the eluent before carefully applying it to the top of the column.

Frequently Asked Questions (FAQs)

What are the key physical properties of this compound?

This compound is typically a solid crystalline material, often appearing as a pale yellow powder at room temperature.[1][11] Its melting point is consistently reported in the range of 118-120°C, which is a key indicator of purity.[1] A broad or depressed melting point range suggests the presence of impurities.[6]

What are the most common impurities I should expect during its synthesis?

The impurities present will depend on the synthetic route. Common methods include nucleophilic aromatic substitution or nitration-based approaches.[1]

  • Unreacted Starting Materials: Such as 4-chlorobenzenethiol or 3-nitrobenzaldehyde derivatives.[1]

  • Isomeric Byproducts: If the synthesis involves nitration of a benzaldehyde precursor, you can expect positional isomers like 2-nitro and 4-nitro derivatives, which can be challenging to separate due to similar physical properties.[12][13]

  • Over-oxidation Products: The aldehyde group can sometimes be over-oxidized to a carboxylic acid, especially under harsh reaction conditions.[13]

  • Residual Solvents: Solvents used in the reaction or workup may be present.[12]

What are the best solvents for recrystallizing this compound?

Solvent selection is critical for successful recrystallization.[4][14] Based on its structure, which has both polar (nitro, aldehyde) and nonpolar (aromatic rings) regions, the following solvents are good candidates:

  • Good Solubility When Hot, Poor When Cold: Ethanol, methanol, or acetone are often effective.[1]

  • Solubility Profile: The compound has limited solubility in highly polar protic solvents but better solubility in polar aprotic solvents (like DMF, DMSO) and chlorinated solvents (like dichloromethane).[1] For recrystallization, you want a solvent where solubility is highly temperature-dependent. A co-solvent system, such as ethanol/water or acetone/hexanes, can also be effective for fine-tuning solubility.

How can I monitor the purity of my compound throughout the process?

Several analytical techniques are essential for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick, indispensable tool to check for the presence of impurities and to monitor the progress of column chromatography.[9] A pure compound should ideally show a single spot.

  • Melting Point Analysis: As mentioned, a sharp melting point range close to the literature value (118-120°C) is a strong indicator of high purity.[1][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities like isomers.[12][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of impurities through unexpected signals.[12]

When should I choose column chromatography over recrystallization?

The choice depends on the nature of the impurities.

  • Choose Recrystallization when:

    • The impurities have significantly different solubility profiles from the target compound.

    • You are dealing with a large amount of material and the compound crystallizes well.

    • The impurities are present in small amounts.

  • Choose Column Chromatography when:

    • You need to separate compounds with very similar physical properties, such as positional isomers.[13]

    • The compound does not form good crystals or tends to oil out.

    • You have a complex mixture with multiple components.[10]

Visualization of Workflows

To further clarify the decision-making and execution of these purification techniques, the following diagrams illustrate key workflows.

Purification Method Selection

PurificationDecision start Crude Product This compound is_solid Is the crude product a solid? start->is_solid impurities What is the nature of impurities? is_solid->impurities Yes recrystallize Recrystallization impurities->recrystallize Different Solubility oiling_out Does it oil out or have isomeric impurities? impurities->oiling_out Similar Solubility / Isomers column Column Chromatography oiling_out->recrystallize No oiling_out->column Yes

Caption: A decision tree for selecting the appropriate primary purification method.

Standard Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of hot solvent a->b c Heat until fully dissolved b->c d Cool slowly to room temperature c->d e Place in ice bath to maximize yield d->e f Collect crystals via vacuum filtration e->f g Wash with small amount of cold solvent f->g h Dry crystals g->h end end h->end Pure Product

Caption: Step-by-step workflow for a typical recrystallization experiment.

Flash Column Chromatography Workflow

ColumnChromatography start Optimize eluent using TLC pack Pack column with silica gel slurry start->pack load Load sample dissolved in minimal solvent pack->load elute Elute with solvent and collect fractions load->elute analyze Analyze fractions using TLC elute->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Isolated Pure Product evaporate->end

Caption: The general process for purification by flash column chromatography.

References

Technical Support Center: Recrystallization of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde via recrystallization from ethanol or methanol. We will address common experimental challenges and provide detailed, validated protocols to ensure high purity and yield.

Compound & Solvent Properties Overview

A successful recrystallization hinges on the differential solubility of the compound in a chosen solvent at high and low temperatures. Below is a summary of the key properties for this compound and the recommended solvents.

PropertyThis compoundEthanol (Solvent)Methanol (Solvent)
Chemical Formula C₁₃H₈ClNO₃SC₂H₅OHCH₃OH
Molar Mass 293.73 g/mol 46.07 g/mol 32.04 g/mol
Melting Point 118-120°C[1]-114°C-97.6°C
Boiling Point Not specified78.37°C64.7°C
Appearance Crystalline SolidColorless LiquidColorless Liquid
Solubility (Hot) Good solubility in hot ethanol/methanol[1]Miscible with waterMiscible with water
Solubility (Cold) Limited solubility in cold ethanol/methanol[1]--
Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution cools below the compound's melting point.[2][3] This is particularly common if the melting point of the compound is lower than the boiling point of the solvent or if significant impurities are present, causing a melting point depression.[3] The resulting oil often traps impurities, hindering purification.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil completely. Add a small, incremental amount of hot solvent (1-5% of the total volume) to decrease the saturation point.[3][4]

  • Lower the Cooling Rate: Allow the flask to cool much more slowly. A sudden temperature drop can shock the solution, favoring oil formation over orderly crystal growth. Let the solution cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[5][6]

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or employing a mixed-solvent system.[2]

Question 2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The absence of crystallization upon cooling typically indicates that the solution is not supersaturated. This is one of the most common issues in recrystallization.

Causes & Solutions:

  • Too Much Solvent Was Used: This is the most frequent cause.[3][7] To fix this, gently boil off a portion of the solvent under a fume hood to increase the concentration of the solute. Allow the solution to cool again. Be careful not to boil away too much solvent, which could cause the product to precipitate out with impurities.

  • Supersaturation Without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[3]

    • Induce Crystallization: Try scratching the inside of the flask just below the solvent's surface with a glass stirring rod.[5][7] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[5]

Question 3: My final product is still colored. How can I improve its purity?

Answer: A colored product indicates the presence of persistent, often highly conjugated, impurities.

Solution:

  • Use Activated Charcoal: Activated charcoal (decolorizing carbon) can effectively adsorb many colored impurities.

    • After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or just enough to cover the tip of a spatula).[2]

    • Reheat the mixture to boiling for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Question 4: My recovery yield is very low. What are the common causes?

Answer: A low yield means a significant portion of your product was lost during the process. Several factors can contribute to this.

Common Causes & Prevention:

  • Using Excess Solvent: As mentioned in Q2, using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[7][9] Always use the minimum amount of hot solvent required to fully dissolve the solid.[10]

  • Premature Crystallization: If crystals form during hot filtration, they will be lost along with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated to prevent this.[2]

  • Incomplete Cooling: Ensure the solution is cooled sufficiently, typically in an ice-water bath for at least 15-20 minutes, to maximize the precipitation of the product from the solution.[11]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[7] Use a minimal amount of ice-cold solvent for washing.[6]

Question 5: Crystals formed in the funnel during hot filtration. How can I prevent this?

Answer: This happens when the saturated solution cools as it passes through the funnel, causing the desired compound to crystallize prematurely along with the impurities you are trying to remove.[2]

Prevention Strategies:

  • Use a Stemless or Short-Stemmed Funnel: These funnels have less surface area for the solution to cool and crystallize on.

  • Pre-heat the Apparatus: Place the filter funnel and fluted filter paper over the receiving flask, which contains a small amount of boiling solvent. The rising vapor will keep the funnel hot.[2]

  • Use a Slight Excess of Solvent: Add a small extra amount of hot solvent (around 5-10%) before filtration to ensure the compound remains dissolved. This excess can be boiled off after filtration is complete.[2]

  • Keep the Solution Hot: Ensure the solution is at or near its boiling point just before you begin pouring it into the filter.

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for this recrystallization: ethanol or methanol?

A1: Both ethanol and methanol are suitable polar protic solvents for recrystallizing this compound.[1] The ideal choice often depends on the specific impurities present. Methanol (b.p. 64.7°C) has a lower boiling point than ethanol (b.p. 78.4°C), which can be advantageous for removing it during the final drying step. However, the slightly higher boiling point of ethanol may provide a wider temperature gradient for crystallization, which can sometimes lead to better crystal formation. It is recommended to perform small-scale test recrystallizations with both solvents to determine which provides a better yield and purity for your specific crude sample.

Q2: What is the expected melting point of the purified compound?

A2: The reported melting point for pure this compound is in the range of 118-120°C .[1] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.

Q3: How does the cooling rate affect the quality of the crystals?

A3: The cooling rate is critical for forming pure, well-defined crystals.

  • Slow Cooling: Gradual cooling allows molecules to selectively deposit onto the growing crystal lattice in an orderly fashion, excluding impurity molecules.[6] This results in larger, purer crystals.

  • Rapid Cooling (Crash Cooling): Cooling the solution too quickly, such as by immediately placing the hot flask in an ice bath, causes the solid to precipitate rapidly.[6] This process can trap impurities within the crystal lattice, leading to a less pure final product.[12]

Q4: Why is it important to use the minimum amount of hot solvent?

A4: The goal of recrystallization is to create a solution that is saturated with the desired compound at a high temperature but supersaturated at a low temperature. Using the minimum amount of hot solvent ensures that upon cooling, the solubility limit will be exceeded significantly, maximizing the amount of compound that crystallizes out of the solution and thus maximizing the recovery yield.[10] Using too much solvent will keep a larger amount of the product dissolved even when cold, leading to a poor yield.[7]

Visualized Experimental Workflows
General Recrystallization Workflow

The following diagram outlines the standard procedure for purifying a solid by single-solvent recrystallization.

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities while solution is hot A->B if insoluble impurities are present C 3. Cooling & Crystallization Allow filtrate to cool slowly to form pure crystals A->C if no insoluble impurities B->C D 4. Isolation Collect crystals via suction filtration C->D E 5. Washing & Drying Wash with ice-cold solvent and dry to constant weight D->E Troubleshooting_Tree node_sol node_sol Start Problem Occurred Q1 No Crystals Formed? Start->Q1 Q2 Compound Oiled Out? Start->Q2 Q3 Low Yield? Start->Q3 node_sol1 Likely too much solvent. 1. Boil off some solvent. 2. Scratch flask interior. 3. Add a seed crystal. Q1->node_sol1 Yes node_sol2 Cooling too fast or wrong solvent. 1. Re-heat solution. 2. Add more hot solvent. 3. Cool very slowly. Q2->node_sol2 Yes node_sol3 Product lost during process. - Used too much solvent? - Cooled insufficiently? - Washed with warm solvent? Q3->node_sol3 Yes

References

Technical Support Center: Optimizing HPLC Conditions for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde Separation

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for optimizing HPLC conditions for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde separation.

Introduction

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This molecule, with its distinct chemical moieties—a chlorophenyl group, a thioether linkage, and a nitrobenzaldehyde structure—presents a unique profile for chromatographic separation.[1] Its analysis is critical in drug development, synthesis verification, and quality control processes where purity and accurate quantification are paramount.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a foundational understanding, actionable protocols, and a systematic troubleshooting framework to develop and optimize a robust reversed-phase HPLC method for this specific compound.

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.

PropertyValue / DescriptionScientific Rationale & Implication for HPLC
Molecular Formula C₁₃H₈ClNO₃S[1]---
Molecular Weight 293.73 g/mol [1]Suitable for standard HPLC analysis; does not require specialized large-molecule columns.
Structure Contains a 4-chlorophenyl ring, a sulfanyl (thioether) bridge, and a 3-nitrobenzaldehyde moiety.[1]The predominantly aromatic and nonpolar structure strongly suggests that Reversed-Phase (RP) HPLC is the most appropriate separation mode.[2]
Physical State Solid, crystalline material.[1]Standard sample preparation protocols (dissolution in an appropriate solvent) are applicable.
Melting Point 118-120 °C[1]Indicates good thermal stability under typical HPLC operating temperatures.
Solubility Limited solubility in water; soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1]Sample preparation will require an organic or mixed organic-aqueous solvent. The sample diluent should be compatible with the mobile phase to prevent precipitation on injection and ensure good peak shape.[3]
UV Absorbance The presence of multiple aromatic rings and a nitro group suggests strong UV absorbance.UV detection is an ideal technique. A wavelength scan is recommended to find the absorbance maximum (λ-max) for optimal sensitivity. Wavelengths around 254 nm are often a good starting point for nitroaromatic compounds.[4]

Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common initial questions when establishing an HPLC method for this compound.

Q1: What is the recommended stationary phase (column) for this analysis?

A1: A modern, high-purity, end-capped C18 (octadecylsilyl) column is the recommended starting point.

  • Rationale: The analyte is a relatively nonpolar, hydrophobic molecule due to its aromatic rings and chlorophenyl group.[1] A C18 stationary phase will retain the compound based on hydrophobic interactions, which is the primary retention mechanism in reversed-phase chromatography.[2][5] It is estimated that over 65% of all HPLC separations are performed in this mode due to its versatility.[2]

  • Column Specifications:

    • Particle Size: 3 µm or 5 µm for standard HPLC; < 2 µm for UHPLC systems.

    • Length: 150 mm is a good starting point for method development, providing a balance of resolution and analysis time.[6] Shorter columns (50-100 mm) can be used for faster analysis once separation is achieved.[6]

    • Internal Diameter: 4.6 mm for standard HPLC; 2.1 mm for UHPLC or when aiming to reduce solvent consumption.[7]

  • Alternative Selectivity: If resolution from critical impurities is challenging, a Phenyl-Hexyl column should be considered. The phenyl groups in the stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte, which is not available on a standard C18 phase.[5][8]

Q2: What mobile phase composition should I start with?

A2: A combination of Acetonitrile (ACN) and Water is the recommended mobile phase.

  • Rationale: Acetonitrile is a common organic modifier in RP-HPLC that offers low viscosity (leading to lower backpressure) and favorable UV transparency.[7] Methanol is a suitable alternative and can provide different selectivity.[5][7]

  • Starting Composition: Begin with a simple isocratic elution of Acetonitrile:Water (60:40, v/v) . Adjust the ratio based on the initial retention time.

    • If retention is too long (>15 minutes), increase the percentage of Acetonitrile.

    • If retention is too short (<2 minutes), decrease the percentage of Acetonitrile.[7]

  • pH Considerations: For this neutral molecule, mobile phase pH is not expected to significantly affect retention.[5] Using unbuffered water is acceptable for initial screening. If impurities are acidic or basic, adding a buffer (e.g., 10-20 mM phosphate or acetate) to control pH can drastically improve peak shape and reproducibility.[9][10]

Q3: What is the optimal detection wavelength?

A3: The optimal detection wavelength should be determined experimentally using a photodiode array (PDA) or UV-Vis detector to find the absorbance maximum (λ-max).

  • Starting Point: Based on the structure (nitroaromatic compound), a starting wavelength of 254 nm is recommended.[4] Many aromatic compounds show strong absorbance at this wavelength.

  • Protocol for Optimization:

    • Prepare a dilute standard solution of the analyte in the mobile phase.

    • Inject the standard and acquire the UV spectrum from 200-400 nm.

    • Identify the wavelength with the highest absorbance (λ-max). Using this wavelength will provide the best signal-to-noise ratio and sensitivity.

Q4: Should I use an isocratic or gradient elution?

A4: Start with an isocratic elution for simplicity. If the sample contains impurities with a wide range of polarities, or if late-eluting peaks are broad, a gradient elution will be necessary.[9][11]

  • Isocratic Elution: A constant mobile phase composition is used throughout the run.[9] This is ideal for simple mixtures and quality control applications where only a few components need to be separated.

  • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the percentage of the organic solvent.[11] This improves the separation of complex samples, sharpens peaks, and reduces total analysis time.[11]

  • Starting Gradient Profile:

    • Time 0-2 min: 40% ACN

    • Time 2-15 min: 40% to 90% ACN (linear ramp)

    • Time 15-17 min: 90% ACN (hold/wash)

    • Time 17-20 min: 40% ACN (re-equilibration)

Detailed Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation (Acetonitrile/Water):

    • Use only HPLC-grade Acetonitrile and purified water (e.g., Milli-Q or equivalent).[12]

    • Measure the desired volumes of each solvent separately. For a 1 L preparation of 60:40 ACN:Water, measure 600 mL of ACN and 400 mL of water.

    • Combine the solvents in a clean mobile phase reservoir bottle and mix thoroughly.

    • Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration to prevent bubble formation in the pump.[3]

  • Sample Preparation (Stock and Working Solutions):

    • Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile and water). Ensure complete dissolution.

    • Working Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately. For example, transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

    • Filtration: Filter the final working solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates and protect the column inlet frit.[13]

Protocol 2: Recommended Starting HPLC Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λ-max if determined)
Injection Volume 10 µL
Run Time 15 minutes (Isocratic)

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is ideal. Peak tailing (where the back half of the peak is wider) is a common issue.

  • Possible Cause 1: Secondary Silanol Interactions

    • Why it happens: Although the analyte is neutral, residual silanol groups (Si-OH) on the silica surface of the column packing can sometimes interact with electron-rich parts of the molecule, causing tailing.[5] This is more common with older "Type A" silica columns.[13]

    • Solution:

      • Use a Modern Column: Ensure you are using a high-purity, base-deactivated, or end-capped C18 column.

      • Modify Mobile Phase: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This can help suppress the ionization of silanol groups.[3]

  • Possible Cause 2: Column Overload

    • Why it happens: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or a characteristic "right triangle" peak shape.[12][14]

    • Solution:

      • Reduce Injection Volume: Decrease the injection volume (e.g., from 10 µL to 5 µL).

      • Dilute the Sample: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, the original sample was overloaded.[13]

  • Possible Cause 3: Extra-Column Volume or Blocked Frit

    • Why it happens: Excessive tubing length or a partially blocked column inlet frit can distort the sample path, causing peak distortion for all peaks in the chromatogram.[12][14]

    • Solution:

      • Check Connections: Ensure all tubing and fittings between the injector, column, and detector are properly connected with minimal length.

      • Back-flush the Column: Disconnect the column from the detector and reverse its direction. Flush to waste with the mobile phase for 15-20 minutes. (Check the manufacturer's instructions to ensure the column is back-flushable).[13][14] If this resolves the issue, consider adding an in-line filter or guard column to protect the analytical column from particulates.[13]

Problem 2: Low Resolution or Co-elution with Impurities

Resolution is the measure of separation between two peaks. A value ≥ 1.5 indicates baseline separation.

  • Possible Cause 1: Insufficient Mobile Phase Strength Optimization

    • Why it happens: The ratio of organic solvent to water directly controls retention and selectivity.[7]

    • Solution:

      • Adjust Organic Content: Systematically change the percentage of Acetonitrile. A lower percentage will increase retention and may improve the separation of early-eluting peaks.

      • Switch Organic Modifier: Replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the elution order and selectivity between the main peak and impurities.[5][7]

      • Implement a Gradient: A shallow gradient can significantly enhance the resolution of closely eluting compounds.[11]

  • Possible Cause 2: Sub-optimal Stationary Phase

    • Why it happens: The C18 phase may not provide sufficient selectivity for separating structurally similar impurities.

    • Solution:

      • Try a Phenyl-Hexyl Column: As mentioned in the FAQs, this phase provides π-π interactions that can resolve aromatic compounds that co-elute on a C18 column.[8]

      • Consider a Biphenyl Phase: Biphenyl columns are also excellent for separating aromatic compounds and offer unique selectivity.

Problem 3: Inconsistent Retention Times

Retention time (RT) variability compromises data reliability.

  • Possible Cause 1: Inadequate Column Equilibration

    • Why it happens: The column must be fully equilibrated with the mobile phase before injection. This is especially critical when using gradient elution or after the system has been idle.

    • Solution: Flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this equates to about 20-30 minutes.

  • Possible Cause 2: Mobile Phase Composition Issues

    • Why it happens: Inaccurate mixing, evaporation of the more volatile solvent (Acetonitrile), or degradation of the mobile phase can cause RT drift.

    • Solution:

      • Prepare Fresh Mobile Phase Daily: Do not use aged mobile phases.

      • Use a Cap on the Reservoir: Keep the mobile phase reservoir covered to minimize evaporation.

      • Ensure Proper Mixing: If using an online mixer (quaternary pump), ensure the channels are primed and working correctly.

  • Possible Cause 3: Fluctuations in Temperature or Flow Rate

    • Why it happens: HPLC retention is sensitive to temperature. Pump malfunctions can lead to an unstable flow rate.

    • Solution:

      • Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) to eliminate ambient temperature fluctuations as a source of variability.

      • Monitor System Pressure: A fluctuating pressure reading can indicate a pump issue (e.g., air bubbles, failing seals) that needs to be addressed.

Problem 4: Low Signal Intensity or Poor Sensitivity
  • Possible Cause 1: Incorrect Detection Wavelength

    • Why it happens: Detecting at a wavelength away from the absorbance maximum results in a lower signal.

    • Solution: Perform a wavelength scan using a PDA detector as described in FAQ Q3 to ensure you are monitoring at the λ-max.

  • Possible Cause 2: Sample Degradation or Low Concentration

    • Why it happens: The analyte may not be stable in the sample diluent, or the concentration may be too low.

    • Solution:

      • Check Sample Stability: Prepare a sample and inject it immediately, then re-inject it after several hours to check for degradation.

      • Increase Concentration: If the signal is clean but small, increase the concentration of the working standard or the injection volume (be cautious of overload).

  • Possible Cause 3: Detector Lamp Issue

    • Why it happens: The UV detector lamp has a finite lifetime and its energy output decreases over time.

    • Solution: Check the lamp energy or intensity through the instrument's diagnostic software. If the energy is low, the lamp may need to be replaced.

Visualization of Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting common HPLC issues for this analysis.

HPLC_Troubleshooting cluster_problems Problem Category cluster_causes_shape Potential Causes cluster_causes_resolution Potential Causes cluster_causes_retention Potential Causes cluster_solutions Solutions start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution (Co-elution) start->resolution retention RT Variability start->retention cause_silanol Secondary Interactions peak_shape->cause_silanol cause_overload Column Overload peak_shape->cause_overload cause_frit Blocked Frit / Dead Volume peak_shape->cause_frit cause_mobile_phase Sub-optimal Mobile Phase resolution->cause_mobile_phase cause_column_selectivity Incorrect Column Selectivity resolution->cause_column_selectivity cause_equilibration Poor Equilibration retention->cause_equilibration cause_temp Temp / Flow Fluctuation retention->cause_temp sol_column Switch to Phenyl-Hexyl Column cause_silanol->sol_column Use Modern Column sol_overload Dilute Sample / Reduce Volume cause_overload->sol_overload sol_frit Back-flush Column cause_frit->sol_frit sol_mobile_phase Adjust % Organic Use Gradient cause_mobile_phase->sol_mobile_phase cause_column_selectivity->sol_column sol_equilibration Increase Equilibration Time cause_equilibration->sol_equilibration sol_temp Use Column Oven cause_temp->sol_temp

Caption: Troubleshooting workflow for common HPLC issues.

References

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde stability issues and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde (CAS No. 270262-96-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability issues and provide practical solutions for the proper storage and handling of this versatile chemical intermediate. Our goal is to ensure the integrity of your starting material, leading to more reproducible and reliable experimental outcomes.

Introduction to this compound

This compound is a polyfunctional organic compound featuring a nitrobenzaldehyde core linked to a 4-chlorophenyl group via a thioether (sulfanyl) bridge.[1] The molecule's reactivity is governed by the interplay of its three key functional groups: the electrophilic aldehyde, the electron-withdrawing nitro group, and the potentially oxidizable thioether linkage. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis, but also introduces specific stability challenges that require careful consideration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place, away from incompatible substances.[2] Containers should be tightly sealed to protect against moisture and air.[2] While stable at room temperature, for long-term storage, refrigeration (2-8 °C) or even freezing (-20 °C) in a desiccated environment is recommended to minimize degradation.[2]

Q2: What are the primary signs of degradation to look for?

Visual inspection can be the first indicator of degradation. A noticeable change from its typical pale yellow crystalline appearance, such as darkening or discoloration, may suggest decomposition. Inconsistent melting points or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate are also strong indicators of impurity. For more definitive assessment, analytical techniques like HPLC, NMR, or GC-MS should be employed to check for the emergence of degradation products.[3]

Q3: Is this compound sensitive to light?

Yes, nitroaromatic compounds can be light-sensitive.[2] Photodegradation is a potential issue, which can lead to the formation of various byproducts.[4] It is crucial to store the compound in an amber vial or a container that shields it from light. When handling the compound in solution, it is advisable to work in a fume hood with the sash down to minimize light exposure or use amber-colored glassware.

Q4: What common laboratory reagents are incompatible with this compound?

Due to its functional groups, this compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or chromic acid can oxidize the thioether linkage to a sulfoxide or sulfone.[5]

  • Strong Reducing Agents: Strong reducing agents, such as sodium borohydride in certain conditions or catalytic hydrogenation, can reduce the nitro group to an amine or the aldehyde to an alcohol.[6][7]

  • Strong Bases: Strong bases can react with the aldehyde group (e.g., Cannizzaro reaction) or potentially cleave the thioether bond under harsh conditions.[8]

  • Strong Acids: While generally stable in mildly acidic conditions, prolonged exposure to strong, hot acids should be avoided as it may promote hydrolysis or other side reactions.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or Low Yields in Reactions

Potential Cause 1: Degradation of Starting Material

  • Explanation: If the starting material has degraded, its effective concentration is lower than calculated, leading to reduced yields of the desired product.

  • Troubleshooting Steps:

    • Assess Purity: Before use, verify the purity of your this compound batch using HPLC or ¹H NMR (see Protocol 1).

    • Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound.

    • Proper Storage: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

Potential Cause 2: Unforeseen Side Reactions

  • Explanation: The aldehyde and nitro functionalities are reactive and can participate in side reactions depending on the reaction conditions. For example, the aldehyde can be sensitive to both acidic and basic conditions.

  • Troubleshooting Steps:

    • Reaction Condition Review: Carefully review your reaction conditions (pH, temperature, solvent) to ensure they are compatible with the aldehyde and nitro groups.

    • Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Byproduct Analysis: Use techniques like LC-MS to identify any major byproducts, which can provide clues about the interfering side reactions.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, NMR)

Potential Cause 1: Oxidation of the Thioether

  • Explanation: The thioether group is susceptible to oxidation, especially in the presence of air over long periods or if exposed to oxidizing reagents. This oxidation typically forms the corresponding sulfoxide and, under more stringent conditions, the sulfone.[5]

  • Troubleshooting Steps:

    • ¹H NMR Analysis: Look for downfield shifts of the aromatic protons adjacent to the sulfur atom and the appearance of new signals.

    • Mass Spectrometry: The mass spectrum of the oxidized product will show an increase of 16 Da (for the sulfoxide) or 32 Da (for the sulfone) compared to the parent compound.

    • Prevention: When storing solutions of the compound, degas the solvent and store under an inert atmosphere. Avoid using solvents that may contain peroxide impurities (e.g., old ethers).

Potential Cause 2: Reduction of the Nitro Group

  • Explanation: The nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality, especially if the reaction involves reducing agents or certain metal catalysts.[6]

  • Troubleshooting Steps:

    • ¹H NMR Analysis: The aromatic region of the NMR spectrum will show significant changes in chemical shifts and coupling patterns upon reduction of the nitro group.

    • Color Change: The reduction of a nitro group often leads to a change in the color of the reaction mixture.

    • Reagent Purity: Ensure that your reagents and solvents are free from contaminants that could act as reducing agents.

Potential Cause 3: Aldehyde Reactions

  • Explanation: The aldehyde group can undergo various reactions, such as oxidation to a carboxylic acid or formation of hemiacetals/acetals with alcohol solvents, especially in the presence of acid or base catalysts.[9]

  • Troubleshooting Steps:

    • ¹H NMR Analysis: The characteristic aldehyde proton signal (around 10 ppm) will disappear and be replaced by other signals (e.g., a carboxylic acid proton signal >10 ppm, or acetal protons).[10][11]

    • IR Spectroscopy: The strong C=O stretch of the aldehyde (around 1700 cm⁻¹) will be absent or shifted.

    • Solvent Choice: Use aprotic solvents if you suspect reactions with alcohol solvents. Ensure your reaction is anhydrous if moisture-sensitive.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

Protocol 2: Workflow for Handling and Storage

G cluster_receipt Receiving and Initial Inspection cluster_storage Proper Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting receipt Receive Compound inspect Visually Inspect for Color Change/Degradation receipt->inspect coa Review Certificate of Analysis (CoA) inspect->coa storage_conditions Store in Tightly Sealed, Amber Container coa->storage_conditions If OK storage_location Cool, Dry, Dark Place (2-8 °C for long-term) storage_conditions->storage_location pre_use_check Perform Pre-Use Purity Check (TLC or HPLC) storage_location->pre_use_check weigh Weigh Quickly in a Well-Ventilated Area pre_use_check->weigh dissolve Dissolve in Appropriate Solvent (Consider Inert Atmosphere) weigh->dissolve unexpected_results Unexpected Experimental Results? dissolve->unexpected_results If issues arise re_analyze Re-analyze Purity of Starting Material (HPLC/NMR) unexpected_results->re_analyze review_conditions Review Reaction for Incompatibilities unexpected_results->review_conditions

Caption: Workflow for handling, storage, and troubleshooting of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the most probable degradation routes for this molecule based on the reactivity of its functional groups.

DegradationPathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_photodegradation Photodegradation Parent 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide Mild Oxidant (e.g., air, peroxides) CarboxylicAcid Carboxylic Acid (Aldehyde Oxidation) Parent->CarboxylicAcid Strong Oxidant Amine Amino Derivative (Nitro Reduction) Parent->Amine Reducing Agent (e.g., Na2S2O4, H2/Pd) Alcohol Alcohol Derivative (Aldehyde Reduction) Parent->Alcohol Reducing Agent (e.g., NaBH4) Photoproducts Complex Mixture of Degradation Products Parent->Photoproducts UV/Visible Light Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone

Caption: Potential degradation pathways for this compound.

References

overcoming solubility challenges of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Welcome to the technical support guide for this compound (CAS No. 270262-96-9). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Part 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its behavior in solution.

Molecular Profile

The structure combines a benzaldehyde core with two key substituents: a strongly electron-withdrawing nitro group (-NO2) and a large, hydrophobic 4-chlorophenyl)sulfanyl group.[1] This combination results in a molecule with high lipophilicity and a predominantly non-polar character, despite the polar nitro and aldehyde functions.[1]

PropertyValue / DescriptionSource
Molecular Formula C13H8ClNO3S[1]
Molecular Weight 293.73 g/mol [1]
Appearance Solid crystalline material[1]
Melting Point 118-120 °C[1]
Predicted Solubility Limited in polar protic solvents (like water); enhanced in polar aprotic solvents (like DMSO, DMF).[1]

The large, non-polar surface area from the chlorophenyl and sulfanyl groups is the primary driver of its poor aqueous solubility. The molecule lacks hydrogen bond donor sites, further limiting its interaction with water.[1]

Part 2: Troubleshooting Workflow for Solubility Issues

Encountering precipitation or incomplete dissolution is a common first hurdle. This section provides a logical workflow to diagnose and solve solubility problems.

Initial Assessment: "My compound won't dissolve in my aqueous buffer."

This is the most frequent issue. Direct dissolution in aqueous buffers like PBS or cell culture media is often unsuccessful due to the compound's hydrophobicity.

The following diagram outlines a systematic approach to resolving solubility challenges, starting with the simplest and most common techniques.

G cluster_start cluster_cosolvent Step 1: Co-Solvent Approach cluster_complexation Step 2: Advanced Solubilization cluster_surfactant Step 3: Alternative Formulation start START: Compound Precipitation in Aqueous Buffer cosolvent_prep Prepare High-Concentration Stock in 100% DMSO start->cosolvent_prep dilute Dilute Stock into Final Aqueous Buffer (e.g., to <0.5% DMSO) cosolvent_prep->dilute observe Observe for Precipitation dilute->observe cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Inclusion Complex observe->cyclodextrin Yes (Precipitation Occurs) end_node SUCCESS: Clear, Stable Solution observe->end_node No (Solution is Clear) surfactant Use Surfactant Micelles (e.g., Tween® 80, Polysorbate 20) cyclodextrin->surfactant If complexation is not suitable for the assay cyclodextrin->end_node surfactant->end_node

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols & Explanations

Principle of Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[2] By disrupting water's hydrogen-bonding network, they lower the energy required to create a cavity for the hydrophobic solute, thereby increasing solubility.[] Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this purpose, capable of dissolving a wide range of nonpolar and polar compounds.[4]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Add Co-Solvent: Add 100% cell-culture grade DMSO to the powder to achieve a high-concentration primary stock (e.g., 10-50 mM).

  • Dissolve: Vortex vigorously for 2-3 minutes. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed. Ensure the solution is completely clear.

  • Dilution: Perform serial dilutions of this primary stock into your final aqueous buffer or cell culture medium.

    • Critical: Ensure the final concentration of DMSO is kept low, typically ≤0.5% (v/v), to avoid solvent-induced cytotoxicity or artifacts in biological assays.[5]

    • Best Practice: Always include a vehicle control (buffer/media with the same final DMSO concentration) in your experiments.[5]

Troubleshooting this step:

  • Problem: Precipitation occurs immediately upon dilution into the aqueous buffer.

  • Reason: The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded.

  • Solution: Your required final concentration is too high for this method. Proceed to Method 2.

Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming a water-soluble inclusion complex.[8][9][10] This complex effectively shields the hydrophobic molecule from the aqueous environment, dramatically increasing its apparent solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

Experimental Protocol: Forming an HP-β-CD Complex

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Stir until fully dissolved; gentle warming may be required.

  • Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution. A 1:2 molar ratio of the compound to HP-β-CD is a good starting point.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • Equilibration & Filtration: After stirring, let the solution stand to equilibrate. You will likely see undissolved excess compound. Filter the solution through a 0.22 µm syringe filter to remove the excess solid, yielding a clear, saturated solution of the complex. The concentration of the solubilized compound can then be determined spectrophotometrically.

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles in water.[11] These micelles have a hydrophobic core and a hydrophilic shell.[12] Hydrophobic drugs can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, a process known as micellar solubilization.[13][14]

Mechanism of Micellar Solubilization

Caption: Drug molecule encapsulated within a surfactant micelle.

Experimental Protocol: Using Polysorbate 20 (Tween® 20)

  • Prepare Surfactant Solution: Prepare a solution of Polysorbate 20 in your aqueous buffer at a concentration above its CMC (the CMC for Polysorbate 20 is ~0.06 mg/mL). A starting concentration of 0.5-1% (w/v) is common.

  • Add Compound: Add the weighed compound directly to the surfactant solution.

  • Solubilize: Vortex the mixture vigorously. Use a bath sonicator for 15-30 minutes to facilitate micelle formation and encapsulation of the compound. The solution should turn from cloudy to clear.

  • Filter: Pass the solution through a 0.22 µm filter to remove any remaining non-solubilized aggregates.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just increase the temperature to dissolve the compound in water? A: While increasing temperature can modestly increase the solubility of many solids, it is unlikely to be sufficient for a highly hydrophobic compound like this one in a purely aqueous system.[15] Furthermore, any temperature-induced solubility may be lost upon returning to room temperature, leading to precipitation. For some compounds, heating can also risk degradation.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media containing fetal bovine serum (FBS). Why? A: This is a common issue known as "crashing out." The proteins in the FBS can interact with the compound, effectively reducing its free concentration and causing it to exceed its solubility limit in the complex biological medium.[16] In this scenario, using an encapsulation agent like HP-β-CD (Method 2) is often the most effective solution, as it protects the compound from these interactions.

Q3: Is pH adjustment a viable strategy for this molecule? A: Likely not as a primary strategy. The this compound molecule does not possess strongly acidic or basic functional groups that can be ionized within a typical physiological pH range (e.g., pH 2-10).[1] While extreme pH values could potentially induce hydrolysis of the aldehyde or other reactions, it would not lead to a stable, soluble salt form suitable for most experiments. The primary challenge is its hydrophobicity, not its ionization state.[][17]

Q4: What is the maximum achievable aqueous concentration for this compound? A: This is highly dependent on the solubilization method used.

  • With Co-solvents (e.g., 0.5% DMSO): Likely in the low micromolar (µM) range.

  • With Cyclodextrins or Surfactants: Can potentially be increased significantly, possibly into the high micromolar or even low millimolar (mM) range, depending on the stoichiometry of the complex or the efficiency of micellar encapsulation. This must be determined empirically.

Q5: How should I store my stock solution? A: A high-concentration stock in 100% anhydrous DMSO should be stored at -20°C or -80°C, protected from light and moisture. Aliquot the stock to avoid repeated freeze-thaw cycles. Aqueous solutions, especially those prepared with surfactants or cyclodextrins, should generally be prepared fresh for each experiment to ensure stability and avoid potential degradation or precipitation over time.

References

Technical Support Center: Removal of Positional Isomers from Nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the synthesis and purification of nitrobenzaldehyde, with a specific focus on the separation of its positional isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of benzaldehyde produce a mixture of ortho, meta, and para isomers?

A1: The formation of a mixture of positional isomers is a direct consequence of the principles of electrophilic aromatic substitution. The aldehyde group (-CHO) on the benzaldehyde ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation is not uniform across all positions. Through resonance, the aldehyde group withdraws electron density most significantly from the ortho and para positions, leaving the meta position as the most electron-rich and, therefore, the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[2][3]

Consequently, the direct nitration of benzaldehyde with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) predominantly yields the meta-nitrobenzaldehyde isomer.[4] However, the ortho and para isomers are still formed as minor products.[5] The typical isomer distribution is heavily influenced by reaction conditions, but a common outcome is a mixture of approximately 72% meta, 19% ortho, and 9% para-nitrobenzaldehyde.[5]

Q2: I need to synthesize o-nitrobenzaldehyde. How can I alter the reaction conditions to favor its formation?

A2: While the meta isomer is the thermodynamically favored product under standard nitrating conditions, it is possible to influence the isomer ratio to favor the ortho product. Increasing the proportion of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to increase the yield of the ortho isomer.[6][7] This is thought to be due to a change in the reaction mechanism where the aldehyde group may coordinate with the nitronium ion, directing the substitution to the adjacent ortho position.[8] However, it is crucial to note that modifying the acid ratio can increase the hazardous nature of the reaction, and stringent safety precautions must be implemented.[7]

Q3: Is distillation a viable method for separating the nitrobenzaldehyde isomers?

A3: Direct distillation is strongly discouraged for the separation of nitrobenzaldehyde isomers due to significant safety hazards.[9] The boiling points of the isomers are high and close to their decomposition temperatures.[10][11] This proximity creates a substantial risk of thermal decomposition, which can be explosive, particularly when distilling crude mixtures that may contain residual acids.[12] Furthermore, the high energy input required makes it an inefficient and costly method.[11]

Q4: How effective is fractional crystallization for isomer separation?

A4: Fractional crystallization is generally not an effective method for separating nitrobenzaldehyde isomers.[10][11] The melting points of the ortho (42-44°C) and meta (58°C) isomers are too close to allow for efficient separation through this technique.[5][11] While it may be possible to achieve some enrichment, obtaining high-purity isomers through fractional crystallization alone is challenging.

Q5: What are the industry-standard methods for purifying a specific nitrobenzaldehyde isomer?

A5: Industrial-scale purification often employs indirect methods to overcome the challenges of direct separation. A widely used and effective strategy involves the chemical conversion of the aldehyde group into an acetal, such as a 1,3-dioxolane.[5][13] The resulting acetal isomers exhibit more distinct physical properties, which allows for their separation through techniques like fractional distillation or stereoselective crystallization.[9][13] Following separation, the purified acetal is then hydrolyzed back to the pure nitrobenzaldehyde isomer.[13] Adsorptive separation using specific zeolites has also been developed as a viable method.[10][11]

Troubleshooting Guides

Problem: Low Yield of the Desired Isomer

If you are obtaining a low yield of your target isomer, consider the following:

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time all significantly impact the isomer distribution.[6][9] For meta-nitrobenzaldehyde, standard conditions with a higher proportion of sulfuric acid are optimal.[14] To favor the ortho isomer, a higher ratio of nitric acid is necessary.[6][7]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting benzaldehyde.[7]

  • Sub-optimal Temperature Control: The nitration of benzaldehyde is an exothermic reaction. Maintaining a consistent and low temperature (typically 0-15°C) is crucial to prevent side reactions and the formation of dinitrated byproducts.[14][15]

Problem: Difficulty in Removing the Ortho Isomer from the Meta Isomer

Given the challenges with direct separation methods, the following workflow is recommended for obtaining pure meta-nitrobenzaldehyde:

Workflow for m-Nitrobenzaldehyde Purification via Acetal Formation

workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_separation Separation cluster_hydrolysis Hydrolysis A Crude Mixture of Nitrobenzaldehyde Isomers B Acetalization with Ethylene Glycol A->B Acid Catalyst C Mixture of Acetal Isomers B->C D Fractional Distillation or Stereoselective Crystallization C->D E Purified m-Nitrobenzaldehyde Acetal D->E Separated F o-Nitrobenzaldehyde Acetal (byproduct) D->F G Acidic Hydrolysis E->G H Pure m-Nitrobenzaldehyde G->H

Caption: Workflow for the purification of m-nitrobenzaldehyde.

Experimental Protocol: Acetalization and Hydrolysis

This protocol is a conceptual guide. Specific quantities and conditions should be optimized for your scale and equipment.

  • Acetalization:

    • To your crude mixture of nitrobenzaldehyde isomers, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC or GC until the starting aldehydes are consumed.

    • Neutralize the acid catalyst and perform a workup to isolate the crude mixture of acetal isomers.

  • Separation:

    • The acetal isomers can now be separated by fractional distillation under reduced pressure or by stereoselective crystallization.[13] The choice of method will depend on the specific properties of the acetals and the available equipment.

  • Hydrolysis:

    • The purified m-nitrobenzaldehyde acetal is then dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous acid solution (e.g., dilute HCl).

    • The mixture is heated to drive the hydrolysis reaction.

    • After the reaction is complete, the pure m-nitrobenzaldehyde can be isolated by extraction and purified further by recrystallization if necessary.[16]

Problem: Inefficient Recrystallization of the Final Product

Recrystallization is a critical final step for obtaining a high-purity product. If you are experiencing poor recovery or purity, consider the following:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the nitrobenzaldehyde isomer at high temperatures but not at low temperatures.[17] A mixture of solvents, such as toluene and petroleum ether, can be effective.[15][18]

  • "Oiling Out": If the product separates as an oil instead of crystals, it indicates that the boiling point of the solvent is higher than the melting point of the solute.[17] In this case, a lower-boiling point solvent or a solvent mixture should be used.

  • Cooling Rate: Slow cooling allows for the formation of larger, purer crystals.[17] Rapid cooling can trap impurities within the crystal lattice.

  • Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the crystal surface.[19]

Analytical Methods for Isomer Quantification

Accurate quantification of the isomer ratio is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.[5]

Typical HPLC Conditions for Nitrobenzaldehyde Isomer Separation:
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 240 nm[20]
Column Temperature 40°C[20]
Typical GC Conditions for Nitrobenzaldehyde Isomer Separation:
ParameterValue
Column Capillary column (e.g., DB-WAX)
Detector Flame Ionization Detector (FID)
Injector Temperature 250°C
Oven Program Temperature gradient (e.g., 80°C to 200°C)

Note: These are starting conditions and should be optimized for your specific instrument and requirements.

Reaction Mechanism and Isomer Formation

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of benzaldehyde, leading to the formation of the different positional isomers.

reaction_mechanism cluster_reagents Reagents cluster_isomers Isomeric Products Benzaldehyde Benzaldehyde Ortho o-Nitrobenzaldehyde (~19%) Benzaldehyde->Ortho Minor Product Meta m-Nitrobenzaldehyde (~72%) Benzaldehyde->Meta Major Product Para p-Nitrobenzaldehyde (~9%) Benzaldehyde->Para Minor Product NitratingMixture HNO₃ / H₂SO₄

Caption: Formation of isomers during the nitration of benzaldehyde.

References

troubleshooting low reactivity in condensation reactions with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde. This guide provides in-depth troubleshooting for common issues encountered during condensation reactions with this versatile but challenging substrate. The insights provided herein are based on established principles of organic chemistry and field-proven strategies for optimizing reaction outcomes.

Understanding the Reactivity of this compound

This compound is a unique aromatic aldehyde with a complex substitution pattern that significantly influences its reactivity.[1] A clear understanding of the electronic and steric effects of its substituents is crucial for successful experimentation.

  • Electronic Effects : The nitro group (-NO₂) at the meta position is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, importantly, it increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The sulfanyl group (-(S)-Ar) at the ortho position can be weakly electron-donating through resonance, but its overall electronic contribution can be complex and is often overshadowed by steric factors in this substitution pattern.

  • Steric Hindrance : The bulky 4-chlorophenylsulfanyl group at the ortho position presents a significant steric shield around the aldehyde functionality.[2] This steric hindrance can impede the approach of nucleophiles, leading to lower reaction rates and, in some cases, complete inhibition of the reaction.[3]

The interplay of these factors—an electronically activated carbonyl group sterically shielded by a bulky ortho substituent—is the primary source of challenges in condensation reactions with this molecule.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during condensation reactions with this compound in a question-and-answer format.

Question 1: My condensation reaction (Knoevenagel, Claisen-Schmidt, etc.) with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

Answer:

Low or no reactivity is a common issue stemming from the significant steric hindrance around the aldehyde group. Here’s a systematic approach to troubleshoot this problem:

Root Causes & Solutions:

  • Insufficient Catalyst Activity : The base catalyst may not be strong enough to efficiently generate the nucleophile (enolate) or the reaction conditions may not be optimal for catalyst turnover.

    • Troubleshooting Protocol :

      • Increase Catalyst Loading : Gradually increase the catalyst loading in increments (e.g., from catalytic amounts to stoichiometric amounts).

      • Switch to a Stronger, Less Hindered Base : If using a mild base like piperidine or triethylamine, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4] For Claisen-Schmidt reactions, stronger bases like NaOH or KOH are common.[5]

      • Use of Co-catalysts : In some Knoevenagel-type reactions, the use of a Lewis acid co-catalyst can help to activate the aldehyde carbonyl group.

  • Suboptimal Reaction Temperature : The activation energy for the reaction may be high due to steric hindrance, requiring more thermal energy.

    • Troubleshooting Protocol :

      • Gradual Temperature Increase : If the reaction is being run at room temperature, gradually increase the temperature in 20°C increments, monitoring for product formation and potential side reactions by TLC.

      • Microwave Irradiation : Microwave-assisted synthesis can be highly effective in overcoming steric hindrance by providing rapid and uniform heating, often leading to significantly shorter reaction times and higher yields.[5]

  • Inappropriate Solvent Choice : The solvent plays a crucial role in reactant solubility and can influence catalyst activity.

    • Troubleshooting Protocol :

      • Solvent Screening : If the reaction is failing in a non-polar solvent like toluene, try a polar aprotic solvent like DMF or DMSO, which can enhance the reactivity of anionic nucleophiles.

      • Solvent-Free Conditions : Solvent-free reactions, often performed by grinding the reactants with a solid catalyst, can be surprisingly effective and environmentally friendly.[6][7]

Decision-Making Workflow for Low Reactivity:

low_reactivity start Low/No Conversion catalyst Optimize Catalyst start->catalyst Step 1 temp Increase Temperature catalyst->temp If no improvement success Reaction Proceeds catalyst->success Success solvent Change Solvent temp->solvent If still no improvement temp->success Success solvent->success Success

Caption: Troubleshooting workflow for low reactivity.

Question 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation is often a consequence of harsh reaction conditions required to overcome low reactivity. The key is to find a balance that promotes the desired reaction without initiating undesired pathways.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Cannizzaro Reaction Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid under strong basic conditions, especially since this compound lacks α-hydrogens.[6]- Use a milder base.- Lower the reaction temperature.- Use a catalytic amount of a strong base rather than stoichiometric amounts.[5]
Self-Condensation of the Nucleophile The active methylene compound or ketone self-condenses.- Slowly add the nucleophilic component to a mixture of the aldehyde and the base.[5]- Use a non-enolizable aldehyde to ensure it only acts as the electrophile.[6]
Michael Addition The nucleophile adds to the α,β-unsaturated product of the initial condensation.- Use a 1:1 stoichiometry of reactants.- Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.- Lower the reaction temperature.[5]

Experimental Protocol for Minimizing Side Products (Example: Knoevenagel Condensation):

  • Reactant Purity : Ensure both this compound and the active methylene compound are of high purity.

  • Reaction Setup : In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition : Add a catalytic amount of a mild base (e.g., piperidine, 2-3 drops).[6]

  • Controlled Addition of Nucleophile : Slowly add the active methylene compound (1.1 eq) to the reaction mixture at room temperature while stirring.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Gentle Heating : If no reaction occurs at room temperature, gently heat the mixture to reflux and continue monitoring.[6]

  • Work-up : Once the aldehyde is consumed, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration and wash with cold ethanol.

Question 3: How do I choose the right catalyst for my condensation reaction with this specific aldehyde?

Answer:

Catalyst selection is critical and depends on the type of condensation reaction you are performing. The goal is to choose a catalyst that is active enough to promote the reaction despite the steric hindrance, but not so harsh that it leads to side reactions.

Catalyst Selection Guide:

Condensation TypeRecommended CatalystsRationale
Knoevenagel Piperidine, β-alanine, ammonium acetate, DBUThese are weak to moderately strong bases that can deprotonate active methylene compounds without promoting significant side reactions like the Cannizzaro reaction.[8]
Claisen-Schmidt NaOH, KOH, solid-supported bases (e.g., hydrotalcites)Strong bases are typically required to deprotonate the ketone. Using solid-supported or heterogeneous catalysts can sometimes improve selectivity.[5]
Henry (Nitroaldol) Weakly basic amines, fluoride ion sources, phase-transfer catalystsThe nitroalkane is relatively acidic, so milder bases are often sufficient. The choice of catalyst can also influence the stereochemical outcome.

Visualizing Catalyst-Substrate Interaction:

catalyst_interaction sub Aldehyde Carbonyl Carbon (δ+) product Condensation Product sub->product nuc Nucleophile (Enolate) C- nuc:f1->sub:f1 Attacks cat Base Catalyst cat->nuc Generates

Caption: Role of the base catalyst in condensation.

References

Validation & Comparative

A Guide to the Structural Confirmation of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde via Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the spectroscopic methods used to verify the structure of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a compound of interest in medicinal chemistry and organic synthesis.[1] This document moves beyond a simple recitation of data, offering a comparative analysis with structurally related analogues to provide a deeper understanding of how subtle molecular changes manifest in spectroscopic data.

The Compound of Interest: this compound

This compound, with the chemical formula C₁₃H₈ClNO₃S, is an organic molecule featuring a 4-chlorophenyl group linked via a thioether bridge to a 3-nitrobenzaldehyde moiety.[1] Its molecular weight is 293.73 g/mol , and it is identified by the CAS number 270262-96-9.[1] The strategic placement of the electron-withdrawing nitro group and the chloro-substituted phenyl ring makes this compound a valuable intermediate for creating more complex molecular architectures.

Synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, where 4-chlorobenzenethiol reacts with a suitable benzaldehyde derivative in the presence of a base.[1]

Spectroscopic Fingerprinting: A Multi-faceted Approach

To unequivocally confirm the structure of this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of approximately 293. The presence of a chlorine atom should be readily identifiable by the characteristic M+2 isotopic peak, with an intensity ratio of roughly 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Key fragmentation pathways would likely involve the cleavage of the thioether bond and fragmentation of the aromatic rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule.

Expected Salient Features: The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands:

  • Aldehyde C-H Stretch: Two weak bands are expected in the region of 2850-2750 cm⁻¹.

  • Aldehyde C=O Stretch: A strong absorption band should appear around 1700 cm⁻¹.

  • Nitro Group (NO₂) Stretches: Asymmetric and symmetric stretching vibrations are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-S Stretch: A weak absorption for the thioether linkage may be observed in the fingerprint region.

  • Aromatic C-H and C=C Stretches: These will be present in their usual regions.

  • C-Cl Stretch: A band in the lower frequency region (around 700-800 cm⁻¹) is expected for the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Predictions: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings.

  • Aldehyde Proton: A singlet for the aldehyde proton should appear far downfield, likely above δ 10.0 ppm.

  • Aromatic Protons: The protons on the 3-nitrobenzaldehyde ring will be influenced by the electron-withdrawing aldehyde and nitro groups, and the thioether linkage, leading to downfield shifts. The protons on the 4-chlorophenyl ring will also exhibit characteristic splitting patterns.

¹³C NMR Predictions: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the various substituents. Carbons attached to the nitro group and the sulfur atom will show significant shifts.

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of this compound, it is instructive to compare its expected data with that of its constituent parts and a closely related analogue.

Comparator Molecules

For this guide, we will use the following molecules for comparison:

  • 3-Nitrobenzaldehyde: To understand the influence of the 4-chlorophenylsulfanyl group.

  • 4-Chlorobenzaldehyde: To isolate the spectroscopic features of the chlorophenyl moiety.

  • 4-Chloro-3-nitrobenzaldehyde: As a close structural analogue lacking the thioether linkage.

Data Comparison Tables

The following tables summarize the key experimental spectroscopic data for the comparator molecules.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

CompoundAldehyde-H (δ ppm)Aromatic-H (δ ppm)
3-Nitrobenzaldehyde 10.14 (s)8.70 (s), 8.50 (d, J=8.4 Hz), 8.27 (d, J=7.8 Hz), 7.78 (t, J=7.8 Hz)[2]
4-Chlorobenzaldehyde 9.99 (s)7.83 (d, J=8.5 Hz), 7.51 (d, J=8.5 Hz)
4-Chloro-3-nitrobenzaldehyde 10.06 (s)8.38 (d, J=2.0 Hz), 8.06 (dd, J=8.4, 2.0 Hz), 7.79 (d, J=8.4 Hz)

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

CompoundAldehyde C=O (δ ppm)Aromatic Carbons (δ ppm)
3-Nitrobenzaldehyde 189.9125.0, 128.5, 130.5, 134.8, 137.9, 148.8
4-Chlorobenzaldehyde 190.9129.5, 130.9, 134.7, 141.0[3]
4-Chloro-3-nitrobenzaldehyde 188.1125.1, 129.2, 131.9, 133.4, 137.9, 151.1

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchNO₂ Stretch (asymmetric/symmetric)
3-Nitrobenzaldehyde ~1700~1530 / ~1350
4-Chlorobenzaldehyde ~1703N/A
4-Chloro-3-nitrobenzaldehyde ~1710~1535 / ~1350

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion ([M]⁺)Key Fragments
3-Nitrobenzaldehyde 151150, 121, 105, 93, 77
4-Chlorobenzaldehyde 140/142139, 111, 75
4-Chloro-3-nitrobenzaldehyde 185/187184, 155, 125, 111, 99, 75

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are crucial.

Sample Preparation
  • NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Mass Spectrometry: Samples are typically introduced via direct infusion or after separation by gas or liquid chromatography, depending on the volatility and thermal stability of the compound.

Instrumentation
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic signals.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is standard for acquiring high-quality spectra.

  • MS: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound is outlined below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Compound purification Purify via Crystallization/Chromatography synthesis->purification ms Mass Spectrometry (Determine Molecular Weight & Formula) purification->ms ir Infrared Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) (Elucidate C-H Framework) purification->nmr data_analysis Analyze & Correlate Spectroscopic Data ms->data_analysis ir->data_analysis nmr->data_analysis comparison Compare with Analogues & Predicted Data data_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of the target compound.

Conclusion

The structural confirmation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. By systematically analyzing the data from mass spectrometry, IR, and NMR spectroscopy, and by comparing this data to that of structurally related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. This rigorous analytical workflow is indispensable for ensuring the quality and reliability of research in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of derivatives based on the specific scaffold: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde . While a direct head-to-head comparative study of a synthesized library of these exact derivatives is not extensively documented in current literature, this guide will synthesize available data on structurally related compounds to elucidate the structure-activity relationships (SAR) and predictive biological potential. We will delve into the known bioactivities of the core components and analogous structures, providing researchers, scientists, and drug development professionals with a comprehensive overview and actionable insights for future research.

The Core Scaffold: Understanding the Components

The this compound molecule is a unique starting point for derivative synthesis due to its combination of three key functional moieties, each contributing to its potential biological profile.

  • Nitrobenzaldehyde: The nitro group (-NO₂) is a strong electron-withdrawing group that can significantly influence the reactivity and biological activity of the parent molecule. Nitroaromatic compounds are known to be bioreduced in cellular environments, leading to the formation of reactive intermediates that can induce cellular damage, a mechanism often exploited in anticancer and antimicrobial agents.

  • Thioether Linkage (-S-): The sulfanyl bridge introduces conformational flexibility and lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Thioether-containing compounds have been explored for a variety of therapeutic applications.

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring is a common feature in many bioactive compounds. Halogens can modulate the electronic properties and metabolic stability of a molecule, often enhancing its biological half-life and potency.

Anticancer Activity: A Focus on Schiff Base Derivatives

A significant portion of the research on the biological activity of nitrobenzaldehyde derivatives focuses on their conversion to Schiff bases (imines). This is achieved by the condensation of the aldehyde group with a primary amine. The resulting azomethine group (-CH=N-) is often crucial for biological activity.

While specific data on Schiff bases derived directly from this compound is limited, we can infer potential activity by examining derivatives of 4-nitrobenzaldehyde. For instance, a novel Schiff base ligand synthesized from 5-chloro-2-aminobenzoic acid and 4-nitrobenzaldehyde, namely 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, has demonstrated promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing significantly less toxicity towards normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL after 72 hours.[1][2][3] This selectivity for cancer cells is a highly desirable trait in chemotherapy. The anticancer mechanism is suggested to be linked to the azomethine group and the induction of apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in treated cells.[1][2]

The general structure-activity relationship for many anticancer compounds suggests that the presence of nitro and hydroxyl groups, as well as halogens like chlorine, can contribute to their efficacy.[1]

Comparative Cytotoxicity Data of Related Schiff Base Derivatives

To illustrate the potential for optimization, the table below summarizes the cytotoxic activity of various Schiff base derivatives from related benzaldehydes against different cancer cell lines.

Derivative CoreSubstituent on AmineCancer Cell LineIC50 (µg/mL)Reference
4-Nitrobenzaldehyde5-Chloro-2-aminobenzoic acidTSCCF446.68[1][2][3]
m-NitrobenzaldehydeHydroxylamineHepG222.52[4]
m-NitrobenzaldehydeHydroxylamineMCF-749.01[4]

Note: This table presents data from different studies on related, but not identical, series of compounds to highlight the range of activities observed.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., TSCCF) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it with the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h for attachment cell_seeding->incubation1 compound_prep Prepare compound dilutions incubation1->compound_prep treatment Treat cells with compound compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT solution incubation2->mtt_add incubation3 Incubate 4h to form formazan mtt_add->incubation3 solubilize Dissolve formazan in DMSO incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Antimicrobial Activity: Exploring Structure-Activity Relationships

Benzaldehyde and its derivatives are recognized for their antimicrobial properties.[5] They are thought to interact with the cell surface, leading to the disintegration of the cell membrane and leakage of intracellular components. Phenolic and hydroxybenzaldehydes, in particular, can cause intracellular coagulation of cytoplasmic constituents, inhibiting cell growth.[5]

Studies on other benzaldehyde derivatives have shown that their antimicrobial efficacy can be broad-spectrum, targeting Gram-positive and Gram-negative bacteria as well as fungi.[5] For instance, benzaldehyde itself has been shown to have antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6 mM to 10 mM for various bacterial and fungal strains.[6]

Key Structural Features for Antimicrobial Activity

Based on broader studies of antimicrobial compounds, the following structural features of the this compound scaffold and its potential derivatives are noteworthy:

  • Lipophilicity: The overall lipophilicity, influenced by the chlorophenyl and thioether moieties, is crucial for membrane interaction and penetration.

  • Electron-withdrawing Groups: The nitro group can enhance the reactivity of the aldehyde and the aromatic ring, potentially leading to covalent interactions with microbial enzymes or other biomolecules.

  • Formation of Schiff Bases: Derivatization into Schiff bases can further modulate the lipophilicity and steric properties of the molecule, potentially leading to enhanced and more specific antimicrobial activity.

Antimicrobial_MoA compound 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde Derivative membrane membrane compound->membrane Membrane Disruption (Lipophilicity) cytoplasm cytoplasm compound->cytoplasm Cellular Uptake enzymes enzymes cytoplasm->enzymes Enzyme Inhibition dna dna cytoplasm->dna DNA Damage (Nitro Reduction)

Future Directions and Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthesis and biological evaluation of a focused library of derivatives are warranted to fully explore their potential. Based on the analysis of related compounds, future research should prioritize:

  • Synthesis of Schiff Base Derivatives: Condensation with a variety of primary amines (aliphatic, aromatic, and heterocyclic) could yield a diverse library of compounds for screening.

  • Evaluation of Anticancer and Antimicrobial Activity: Systematic screening against a panel of cancer cell lines and microbial strains will be crucial to identify lead compounds.

  • Mechanism of Action Studies: For active compounds, further investigation into their molecular mechanisms, such as apoptosis induction, enzyme inhibition, or membrane disruption, will be essential for optimization.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic variation of substituents on the phenyl rings would allow for the development of QSAR models to guide the design of more potent and selective analogs.

References

A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a key intermediate in various synthetic pathways.

This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but the rationale behind the experimental choices, ensuring a self-validating system that stands up to scientific scrutiny. We will delve into the critical parameters of method validation, present illustrative experimental data, and compare the HPLC-UV approach with potential alternatives, grounding our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into the specifics of the HPLC-UV method, it is paramount to understand the "why" behind analytical method validation. Regulatory bodies such as the FDA and international consortiums like the ICH have established comprehensive guidelines to ensure that any analytical method used in the characterization and quality control of pharmaceutical products is suitable for its intended purpose.[1][2][3] The validation process provides documented evidence that the method is accurate, precise, specific, sensitive, and robust, thereby ensuring the reliability of the data generated.[4][5][6]

The validation characteristics to be considered are outlined in ICH Q2(R2) and include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8][9][10] Adherence to these guidelines is not just a matter of compliance; it is a commitment to patient safety and product efficacy.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. This compound is an organic compound with the molecular formula C₁₃H₈ClNO₃S and a molecular weight of approximately 293.73 g/mol .[11] Its structure, featuring a nitro group, a sulfanyl bridge, and a chlorophenyl moiety, imparts specific characteristics that influence its chromatographic behavior and UV absorbance. The presence of the nitrobenzaldehyde chromophore suggests strong UV absorbance, making HPLC-UV a suitable analytical technique for its quantification.[2]

Proposed HPLC-UV Method for Quantification

Based on the analysis of structurally similar aromatic nitro and chloro-sulfanyl compounds, a reverse-phase HPLC method is proposed.[1][6] Reverse-phase chromatography is well-suited for the separation of moderately polar to non-polar compounds like the target analyte.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Acetonitrile:Water Mobile Phase: This combination is a common and effective mobile phase in reverse-phase HPLC, offering good peak shape and resolution for a wide range of compounds. The 60:40 ratio is a starting point and can be optimized based on initial chromatographic runs.

  • Flow Rate of 1.0 mL/min: This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency.

  • Detection Wavelength of 254 nm: Aromatic compounds with nitro groups typically exhibit strong absorbance at or around 254 nm, ensuring high sensitivity. A full UV scan of the analyte would confirm the optimal wavelength.

Experimental Validation Protocol & Illustrative Data

The following sections detail the experimental protocols for validating the proposed HPLC-UV method. The presented data is hypothetical and serves to illustrate the expected outcomes of a successful validation study.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL in the mobile phase.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria & Illustrative Data:

ParameterAcceptance CriteriaIllustrative Result
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Theoretical Plates (N) ≥ 20008500
Tailing Factor (T) ≤ 2.01.2
Specificity (Selectivity)

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a solution of the analyte.

  • Analyze a spiked sample containing the analyte and potential impurities or degradation products.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the degradation peaks are well-resolved from the analyte peak.

Illustrative Results: No interfering peaks were observed at the retention time of this compound in the blank or placebo chromatograms. In the forced degradation studies, all degradation product peaks were well-resolved from the main analyte peak, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the regression equation and the correlation coefficient (r²).

Acceptance Criteria & Illustrative Data:

ParameterAcceptance CriteriaIllustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9998
y-intercept Close to zeroy = 12345x + 567
Range 10 - 100 µg/mLConfirmed
Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria & Illustrative Data:

Concentration LevelMean Recovery (%)%RSD
80% (40 µg/mL) 99.5%0.9%
100% (50 µg/mL) 100.2%0.7%
120% (60 µg/mL) 99.8%0.8%
Overall Acceptance 98.0% - 102.0% Passed
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day Ruggedness): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Protocol:

  • Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration (50 µg/mL) and analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria & Illustrative Data:

Precision Type%RSDAcceptance Criteria
Repeatability 0.9%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Illustrative Results:

ParameterIllustrative Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Illustrative Results: The method was found to be robust, with no significant changes in the chromatographic performance or quantitative results when small, deliberate changes were made to the method parameters. The %RSD of the results obtained under the varied conditions was within acceptable limits (≤ 2.0%).

Comparison with Alternative Methods

While HPLC-UV is a powerful and widely used technique, other methods could potentially be employed for the quantification of this compound.

MethodAdvantagesDisadvantages
HPLC-UV (Proposed Method) High specificity, accuracy, and precision.[1] Good sensitivity. Widely available instrumentation.May not be suitable for volatile impurities.
Gas Chromatography (GC) Excellent for volatile and semi-volatile compounds.The analyte may not be sufficiently volatile or thermally stable without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information. Can be a primary method of measurement without the need for a reference standard of the same analyte.Lower sensitivity compared to HPLC. Requires more specialized expertise and instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Extremely high sensitivity and selectivity. Provides molecular weight information.More expensive instrumentation. Can be more complex to operate and maintain.

For routine quality control of a known analyte where high throughput and reliability are key, the validated HPLC-UV method presents the optimal balance of performance, cost, and accessibility.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for consistent execution.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Method_Execution Method Execution Sample_Prep->Method_Execution System_Suitability->Method_Execution Pass Specificity Specificity Method_Execution->Specificity Linearity Linearity & Range Method_Execution->Linearity Accuracy Accuracy Method_Execution->Accuracy Precision Precision Method_Execution->Precision LOQ_LOD LOQ & LOD Method_Execution->LOQ_LOD Robustness Robustness Method_Execution->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOQ_LOD->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of the HPLC-UV method.

Conclusion

This guide has presented a comprehensive framework for the validation of an HPLC-UV method for the quantification of this compound. By adhering to established regulatory guidelines and employing a systematic, science-driven approach, a robust, reliable, and accurate analytical method can be developed and validated. The illustrative data provided serves as a benchmark for the expected performance of such a method. Ultimately, the successful validation of this analytical procedure is a critical step in ensuring the quality and consistency of any pharmaceutical product in which this compound is a key component.

References

A Comparative Guide to the Reactivity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde and 3-nitrobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Benzaldehyde and its derivatives are fundamental building blocks, serving as versatile precursors in the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides an in-depth comparative analysis of the reactivity of two key benzaldehyde derivatives: 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde and 3-nitrobenzaldehyde.

The presence of a nitro group at the meta-position in 3-nitrobenzaldehyde significantly influences its reactivity compared to unsubstituted benzaldehyde. The introduction of a 4-chlorophenylsulfanyl group at the C4 position in this compound introduces further electronic and steric complexities. This guide will dissect these differences, offering a comprehensive overview for researchers, scientists, and drug development professionals to inform their synthetic strategies. We will explore the underlying electronic and steric effects, compare their performance in key synthetic transformations, and provide detailed experimental protocols to support practical application.

Electronic and Steric Landscape: A Tale of Two Molecules

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

3-Nitrobenzaldehyde: The nitro group (-NO₂) is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -M (mesomeric or resonance) effect. In 3-nitrobenzaldehyde, the nitro group's electron-withdrawing nature significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] This heightened electrophilicity is a cornerstone of its utility in a variety of condensation and addition reactions.

This compound: The electronic character of this molecule is more nuanced. It features the same strongly deactivating nitro group at the 3-position. However, at the 4-position, the (4-chlorophenyl)sulfanyl group introduces a competing set of electronic influences. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring via a +M (resonance) effect. Conversely, due to its electronegativity, the sulfanyl group also exerts a -I (inductive) electron-withdrawing effect. The overall electronic contribution of the sulfanyl group is a balance of these opposing effects. Furthermore, the bulky (4-chlorophenyl)sulfanyl group can introduce steric hindrance, potentially influencing the approach of nucleophiles to the carbonyl carbon.

Comparative Reactivity in Key Synthetic Transformations

The subtle yet significant differences in the electronic and steric profiles of these two aldehydes manifest in their reactivity across a range of important synthetic reactions.

Claisen-Schmidt Condensation (Crossed Aldol Condensation)

The Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone in the presence of a base, is a classic method for the synthesis of α,β-unsaturated ketones, often referred to as chalcones.[4] The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde.

Reactivity Profile:

  • 3-Nitrobenzaldehyde: As a highly activated aldehyde due to the potent electron-withdrawing nitro group, 3-nitrobenzaldehyde is an excellent substrate for the Claisen-Schmidt condensation, generally leading to high yields of the corresponding chalcone.[3][4]

  • This compound: The potential for the sulfanyl group to donate electron density through resonance may slightly diminish the electrophilicity of the carbonyl carbon compared to 3-nitrobenzaldehyde. This could translate to a marginally slower reaction rate or require slightly more forcing conditions to achieve comparable yields. However, the dominant effect of the nitro group ensures it remains a reactive substrate.

Aldehyde Typical Reactivity Expected Yield
3-NitrobenzaldehydeHighExcellent
This compoundHigh, potentially slightly lower than 3-nitrobenzaldehydeGood to Excellent

Experimental Protocol: Synthesis of trans-3-Nitrochalcone [4]

  • Materials: 3-Nitrobenzaldehyde, Acetophenone, 95% Ethanol, 10% Aqueous Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • In a suitable flask, combine 0.75 g of 3-nitrobenzaldehyde and 0.60 mL of acetophenone in 4.0 mL of 95% ethanol.

    • Swirl the flask to dissolve the solids. Gentle warming may be applied, but the solution should be cooled to room temperature before proceeding.

    • Add 0.5 mL of the 10% NaOH solution to the mixture.

    • Stir the mixture until it solidifies or becomes cloudy.

    • Add 10 mL of ice water to the flask and break up the solid by stirring with a spatula.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from methanol to obtain pure trans-3-nitrochalcone.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1] Similar to the Claisen-Schmidt condensation, the reaction is highly sensitive to the aldehyde's electrophilicity.

Reactivity Profile:

  • 3-Nitrobenzaldehyde: The high electrophilicity of the carbonyl carbon makes 3-nitrobenzaldehyde a highly reactive partner in Knoevenagel condensations, often leading to rapid reactions and excellent yields.[3]

  • This compound: This aldehyde is also expected to be highly reactive in Knoevenagel condensations due to the activating effect of the nitro group. Any slight reduction in electrophilicity from the sulfanyl group is unlikely to significantly hinder the reaction, and high yields are anticipated.

Aldehyde Typical Reactivity Expected Yield
3-NitrobenzaldehydeVery HighExcellent
This compoundVery HighExcellent

Experimental Protocol: Knoevenagel Condensation of a Substituted Benzaldehyde

This protocol is a general representation and can be adapted for both aldehydes.

  • Materials: Substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde), Malononitrile, Ethanol, Piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of the substituted benzaldehyde in ethanol.

    • Add 1.1 equivalents of malononitrile to the solution.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][5] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The rate of the Wittig reaction is also influenced by the electrophilicity of the carbonyl carbon.

Reactivity Profile:

  • 3-Nitrobenzaldehyde: The electron-withdrawing nitro group significantly enhances the reactivity of 3-nitrobenzaldehyde in the Wittig reaction, leading to faster reaction rates compared to unsubstituted benzaldehyde.[2]

  • This compound: Similar to the condensation reactions, this aldehyde is expected to be highly reactive in the Wittig reaction. The strong activation provided by the nitro group will likely dominate any subtle electronic effects from the sulfanyl substituent.

Experimental Protocol: General Wittig Reaction [2]

  • Materials: Substituted benzaldehyde, Benzyltriphenylphosphonium chloride, Anhydrous solvent (e.g., THF or diethyl ether), Strong base (e.g., n-butyllithium or sodium hydroxide).

  • Procedure:

    • Ylide Generation: Suspend the phosphonium salt in the anhydrous solvent. Add the strong base dropwise at a low temperature (e.g., 0 °C) to generate the ylide, indicated by a characteristic color change.

    • Reaction with Aldehyde: Add a solution of the substituted benzaldehyde in the same anhydrous solvent to the ylide solution.

    • Stir the reaction mixture for a period ranging from 30 minutes to several hours, monitoring by TLC.

    • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The process typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7][8][9]

Reactivity Profile:

The initial step of imine formation is a nucleophilic addition of the amine to the carbonyl group. Therefore, the reactivity of the aldehyde plays a crucial role.

  • 3-Nitrobenzaldehyde: The enhanced electrophilicity of the carbonyl group in 3-nitrobenzaldehyde facilitates the initial nucleophilic attack by the amine, promoting the formation of the imine intermediate.

  • This compound: This aldehyde is also expected to readily undergo reductive amination. The activated carbonyl group will facilitate imine formation, leading to an efficient overall transformation.

Experimental Protocol: General Reductive Amination [7]

  • Materials: Aldehyde, Amine, Methanol, Acetic Acid, Sodium cyanoborohydride.

  • Procedure:

    • Dissolve the aldehyde and amine in methanol in a round-bottom flask.

    • Add a few drops of acetic acid to catalyze imine formation.

    • Add the reducing agent, sodium cyanoborohydride, to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Evaporate the solvent.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

    • Dry the organic layer, filter, and evaporate the solvent to obtain the crude amine product.

    • Purify the product by column chromatography or other suitable methods.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a general experimental workflow.

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Aldehyde (e.g., 3-Nitrobenzaldehyde) Enolate->Aldehyde Attack on Carbonyl Carbon Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol Protonation (from H₂O) Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone Dehydration (-H₂O) Experimental_Workflow start Start reactants Combine Reactants (Aldehyde, Ketone/Ylide/Amine, Solvent) start->reactants reaction Reaction (Stirring, Heating/Cooling) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (NMR, IR, MS, MP) purification->analysis end End analysis->end

References

A Comparative Guide to the Cytotoxic Profile of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde Against Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of diverse chemical scaffolds. Among these, derivatives of nitrobenzaldehyde have garnered significant interest due to their potential to induce cell death in malignant tissues.[1] This guide provides a comprehensive comparative analysis of the in vitro cytotoxic effects of a specific derivative, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde , against a panel of human cancer cell lines.

This compound, with the chemical formula C₁₃H₈ClNO₃S, is characterized by a nitrobenzaldehyde core functionalized with a chlorophenyl sulfanyl group.[2] This unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a lipophilic chlorophenyl sulfanyl moiety suggests a potential for potent and selective anticancer activity.[2] Preliminary research indicates that this compound exhibits notable biological activities, including cytotoxic properties against various cancer cell lines, which is linked to its electrophilic nature and ability to induce apoptosis.[2]

To contextualize its potential, the cytotoxic profile of this compound will be compared against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin . This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and a hypothesized mechanism of action to inform future preclinical and clinical investigations.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound was evaluated against a panel of four human cancer cell lines representing different malignancies:

  • MCF-7: Breast Adenocarcinoma

  • A549: Lung Carcinoma

  • HeLa: Cervical Cancer

  • HepG2: Hepatocellular Carcinoma

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for the test compound and the standard drugs.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutic Drugs against Human Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound *[Illustrative Value, e.g., 8.5][Illustrative Value, e.g., 12.2][Illustrative Value, e.g., 7.1][Illustrative Value, e.g., 15.8]
Doxorubicin ~0.1 - 2.0~0.5 - 5.0~0.1 - 1.01.3 ± 0.18
Cisplatin ~18 - 3416.48[Varies][Varies]
  • Disclaimer: The IC50 values for this compound are presented as illustrative examples to demonstrate the format of a comparative guide. As of the latest literature search, specific experimental IC50 values for this compound against these cell lines are not publicly available.

The IC50 values for Doxorubicin and Cisplatin are derived from various published studies and can exhibit variability based on experimental conditions.

Experimental Protocols

The following protocols describe the standard methodologies for determining the in vitro cytotoxicity of a test compound.

Cell Culture and Maintenance

The human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound, Doxorubicin, and Cisplatin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HeLa, HepG2) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Preparation (Serial Dilutions) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound remains to be fully elucidated, its chemical structure provides clues to its potential mode of action. The cytotoxic effects are likely multifactorial, stemming from the interplay of its distinct functional groups.

The nitrobenzaldehyde moiety is known to be electrophilic and can participate in various cellular reactions. The nitro group, being strongly electron-withdrawing, enhances the reactivity of the aldehyde. It is plausible that the aldehyde group reacts with nucleophilic residues in cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction. Furthermore, some nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic metabolites.

The chlorophenyl sulfanyl group increases the lipophilicity of the molecule, which may facilitate its transport across the cell membrane. Sulfur-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

Based on the known activities of related compounds, we hypothesize that this compound may induce cytotoxicity through one or more of the following pathways:

  • Induction of Oxidative Stress: The nitroaromatic structure could be involved in redox cycling, leading to the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cellular antioxidant defense systems, causing damage to lipids, proteins, and DNA, ultimately triggering apoptosis.

  • Disruption of Mitochondrial Function: The compound may target mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

  • Modulation of Apoptotic Pathways: The electrophilic nature of the compound could lead to the adduction and inactivation of key anti-apoptotic proteins or the activation of pro-apoptotic signaling cascades.

Hypothesized Signaling Pathway

G cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade compound 4-[(4-Chlorophenyl)sulfanyl] -3-nitrobenzaldehyde ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria protein_damage Protein & DNA Damage compound->protein_damage ros->protein_damage cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax Bax Activation protein_damage->bax bcl2 Bcl-2 Inhibition protein_damage->bcl2 bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized mechanism of action leading to apoptosis.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the cytotoxic potential of this compound. While the presented cytotoxicity data for the topic compound is illustrative, the established protocols and the comparison with standard chemotherapeutic agents offer a robust methodology for its future preclinical assessment.

The hypothesized mechanism of action, centered around the induction of oxidative stress and apoptosis, provides a rationale for further mechanistic studies. Future research should focus on:

  • Definitive Cytotoxicity Screening: Generating experimental IC50 data for this compound against a broad panel of cancer cell lines.

  • Mechanistic Validation: Investigating the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species in treated cells.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models of cancer.

The structural uniqueness and the preliminary indications of biological activity position this compound as a compound of interest for further investigation in the quest for novel and effective cancer therapies.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Primary Activity

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, a compound of interest in medicinal chemistry, has demonstrated notable cytotoxic properties against various cancer cell lines, positioning it as a potential anti-cancer agent.[1] Preliminary studies suggest its mechanism is linked to an electrophilic nature that facilitates interactions with cellular macromolecules, leading to apoptosis.[1] While promising, the journey from a bioactive "hit" to a refined therapeutic lead or a reliable research tool demands a rigorous understanding of its molecular specificity. A molecule's value is defined not only by its intended on-target effect but also by the off-target interactions it avoids.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound (hereafter referred to as CPNB). We will move beyond simple potency measurements to build a multi-tiered, self-validating experimental strategy. Our objective is to create a robust selectivity profile that can confidently guide future drug development decisions, explaining not just what to do, but why each step is critical for ensuring scientific integrity. The appropriate tuning of binding selectivity is a primary objective in the discovery and optimization of any potential drug.[2]

The Strategic Framework: A Tiered Approach to Selectivity Profiling

A thorough assessment of cross-reactivity cannot be accomplished with a single assay. A compound that appears selective in a purified, enzyme-based system may behave very differently in the complex milieu of a living cell.[3] Therefore, we advocate for a tiered approach that begins with a broad, high-throughput screen to identify potential liabilities, followed by more physiologically relevant cell-based assays to validate these findings and understand their functional consequences.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Decision Making biochem_screen Broad Kinase Panel Screen (e.g., 400+ Kinases) biochem_data Generate IC50 Values & Calculate Selectivity Score biochem_screen->biochem_data Identifies potential off-targets cetsa Cellular Target Engagement (e.g., CETSA) biochem_data->cetsa Informs on- and off-target selection for validation pheno Off-Target Phenotypic Assay (e.g., Reporter Gene) biochem_data->pheno phospho On-Target Functional Assay (Substrate Phosphorylation) cetsa->phospho Confirms target binding in situ analysis Integrate Data & Assess Therapeutic Window phospho->analysis pheno->analysis go_nogo Go/No-Go Decision or Lead Optimization analysis->go_nogo

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Biochemical Profiling for Off-Target Discovery

Expertise & Causality: The initial step is to cast a wide net. Since CPNB's activity is linked to broad cytotoxicity and apoptosis, and given that protein kinases are central regulators of these processes and common drug targets, a comprehensive kinase panel screen is a logical and authoritative starting point.[4] Screening against a large, diverse panel of kinases is crucial because off-target interactions are not always confined to closely related family members.[5] This approach allows us to proactively identify potential liabilities that could lead to toxicity or confound mechanistic studies.

Experimental Protocol: High-Throughput Kinase Panel Screen

This protocol describes a generic, fluorescence-based assay adaptable to high-throughput screening formats.

  • Plate Preparation: Dispense 5 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into each well of a 384-well plate.

  • Compound Addition: Add 50 nL of CPNB (and a control compound, e.g., Staurosporine) from a dose-response plate using an acoustic dispenser. Final concentrations should typically range from 10 µM to 10 pM.

  • Kinase Addition: Add 2.5 µL of a 2x concentration of the specific kinase being tested (from a panel of >400 kinases) to each well. Allow the compound and kinase to incubate for 15 minutes at room temperature to permit binding.

  • Initiate Reaction: Add 2.5 µL of a 2x ATP/substrate solution (final concentration at the Km for each specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Develop Signal: Add 5 µL of a stop/detection solution (e.g., containing EDTA to chelate Mg²⁺ and a phosphorylation-specific antibody conjugated to a fluorophore). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Data Presentation: Comparative Selectivity Profile

The data below represents a hypothetical outcome comparing CPNB with an alternative, "Compound B," to illustrate the analysis. We assume the primary target, Apoptosis-Regulating Kinase 1 (ARK1), was identified in prior efficacy screens.

Kinase TargetFamilyCPNB IC₅₀ (nM)Compound B IC₅₀ (nM)
ARK1 (On-Target) AGC 50 5
ARK2AGC>10,000500
PKAAGC8,500950
SRC (Off-Target) TK 250 15
ABLTK1,50080
EGFRTK>10,0002,500
CDK2 (Off-Target) CMGC 1,200 45
GSK3BCMGC9,8001,100

Trustworthiness: This dataset allows for the calculation of a selectivity window. For CPNB, the window between its on-target (ARK1) and most potent off-target (SRC) is 5-fold (250 nM / 50 nM). For Compound B, the window is only 3-fold (15 nM / 5 nM). While Compound B is more potent, CPNB exhibits a superior initial selectivity profile, making it a potentially safer candidate. A selectivity score (S-score) can also be calculated, where a lower score indicates higher selectivity.[5]

Tier 2: Validating Cross-Reactivity in a Cellular Context

Expertise & Causality: A compound's activity in a test tube can be misleading.[3] Cell permeability, efflux pumps, intracellular metabolism, and the need to engage a target within its native complex can all influence efficacy.[6] Therefore, validating both on-target and key off-target interactions in a cellular environment is a mandatory step for building confidence in the biochemical data.

On-Target Validation: Does CPNB Engage and Inhibit ARK1 in Cells?

Protocol 1: Cellular Thermal Shift Assay (CETSA) This assay confirms direct binding of CPNB to ARK1 in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[7]

  • Cell Culture: Grow a relevant cancer cell line (e.g., one that expresses ARK1) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or 10 µM CPNB for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet precipitated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble ARK1 at each temperature point via Western blot. A positive result is a rightward shift in the melting curve for CPNB-treated cells compared to vehicle, indicating stabilization.

Protocol 2: ARK1 Substrate Phosphorylation Assay This assay confirms functional inhibition of the target kinase in a cellular pathway.

  • Cell Culture & Treatment: Seed cells in a 6-well plate. After 24 hours, treat with a serial dilution of CPNB (e.g., 10 µM to 10 nM) for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Separate 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of ARK1's known substrate (p-Substrate) and a loading control (e.g., GAPDH).

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Densitometry: Quantify band intensity to determine the EC₅₀ for the inhibition of substrate phosphorylation.

Off-Target Investigation: Functional Consequences of SRC and CDK2 Inhibition

Expertise & Causality: From our biochemical screen, SRC and CDK2 were the most significant off-targets. We must now determine if these interactions translate into cellular activity. Unintended inhibition of SRC, a non-receptor tyrosine kinase, can impact cell adhesion and migration, while CDK2 inhibition can affect cell cycle progression. A reporter gene assay is a sensitive and robust method to assess the functional modulation of a specific signaling pathway.[8]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CPNB CPNB ARK1 ARK1 CPNB->ARK1 Inhibits SRC SRC CPNB->SRC Unintended Inhibition Substrate Substrate ARK1->Substrate Phosphorylates pSubstrate p-Substrate Apoptosis Apoptosis pSubstrate->Apoptosis Promotes CellAdhesion Cell Adhesion & Migration SRC->CellAdhesion Regulates

Caption: On-target vs. potential off-target signaling effects of CPNB.

Protocol 3: Serum Response Element (SRE) Reporter Assay for SRC Activity

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a firefly luciferase gene under the control of the SRE promoter (downstream of SRC signaling) and a control plasmid with Renilla luciferase (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with a dose-response of CPNB and Compound B.

  • Stimulation: Stimulate the cells with a known SRC activator (e.g., serum or a growth factor) for 6-8 hours.

  • Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Analysis: Normalize the firefly signal to the Renilla signal. Calculate the percent inhibition of the SRE-driven reporter activity to determine the EC₅₀ for off-target pathway modulation.

Data Integration: A Holistic View of Selectivity

This table integrates the biochemical and cellular data, providing a more reliable picture of each compound's behavior.

Assay TypeTargetCPNB IC₅₀/EC₅₀ (nM)Compound B IC₅₀/EC₅₀ (nM)Cellular/Biochemical Ratio
Biochemical ARK1 50 5 N/A
Cellular (p-Substrate)ARK1150250CPNB: 3.0 / Cmpd B: 50.0
Biochemical SRC 250 15 N/A
Cellular (SRE Reporter)SRC8,00045CPNB: 32.0 / Cmpd B: 3.0

Trustworthiness & Interpretation: This integrated data is profoundly insightful.

  • CPNB: Shows a modest 3-fold drop in potency from the biochemical to the cellular on-target assay, suggesting good cell permeability and target engagement. Critically, its off-target activity against SRC is much weaker in cells (8,000 nM) than in the biochemical assay (250 nM), resulting in a favorable cellular selectivity window of 53-fold (8000 nM / 150 nM).

  • Compound B: While highly potent biochemically, it suffers a dramatic 50-fold loss in cellular on-target activity, suggesting poor cell permeability or high efflux. In contrast, its off-target SRC activity remains potent in cells. This results in a poor cellular selectivity window of less than 6-fold (250 nM / 45 nM) and a high risk of off-target effects.

Conclusion and Forward Path

This comparative guide demonstrates that a superficial assessment of biochemical potency is insufficient and often misleading. Through a systematic, multi-tiered approach, we have constructed a robust evidence profile for this compound.

Our hypothetical data revealed CPNB to be a superior candidate compared to the more potent but less selective "Compound B." CPNB's favorable cellular selectivity window between its intended apoptotic pathway and off-target pathways like SRC signaling provides strong justification for its advancement. This structured assessment of cross-reactivity is not merely a checklist; it is a foundational component of drug discovery that minimizes risk, conserves resources, and builds a compelling, data-driven case for a candidate's therapeutic potential.[9]

References

A Researcher's Guide to Purity Assessment: Validating Synthesized 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the synthesis of novel chemical entities, particularly within the demanding landscape of drug development, the confirmation of a compound's purity is not merely a procedural step but the very foundation of reliable downstream data. The subject of this guide, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde (MW: 293.73 g/mol ), serves as a crucial intermediate in the synthesis of various complex molecules and potential therapeutic agents.[1] Its molecular structure, featuring a nitro-activated aromatic ring linked to a chlorophenyl group via a thioether bridge, is achieved through precise synthetic strategies, most commonly a nucleophilic aromatic substitution (SNAr).[1][2]

However, synthesis is only half the battle. How can we be confident in the identity and purity of the resulting crystalline solid? This guide provides an in-depth, practical comparison of melting point analysis against other common analytical techniques. We will move beyond a simple recitation of protocol to explore the scientific rationale behind these methods, ensuring that every measurement is part of a self-validating system.

The Science of Melting: More Than Just a Temperature

At its core, the melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This phase change is a robust indicator of purity for two fundamental thermodynamic reasons.[3]

  • Sharpness of Melting: A pure crystalline compound possesses a highly ordered, uniform lattice structure. The intermolecular forces holding this lattice together are consistent throughout the material. Consequently, a specific, minimal amount of thermal energy is required to overcome these forces, resulting in a sharp, well-defined melting point, typically over a narrow range of 0.5–1.0 °C.[4]

  • Melting Point Depression: The presence of an impurity disrupts this crystalline order.[5][6] These foreign molecules create defects in the lattice, weakening the overall intermolecular forces.[3] Thermodynamically, an impure solid has a higher entropy than a pure solid, and its transition to a liquid state (which has inherently high entropy) requires less energy.[4][7] This results in two observable phenomena: the melting point is lowered, and the temperature range over which the substance melts becomes broader.[3][6] This is the principle of melting point depression .

Therefore, a low and broad melting range for your synthesized this compound is a clear indication of contamination, which could stem from unreacted starting materials, side-products, or residual solvents from purification.

Experimental Guide: A Comparative Purity Assessment

The literature value for the melting point of pure this compound is 118-120 °C .[1] Let us proceed with a hypothetical analysis of a newly synthesized batch.

Part 1: Primary Purity Assessment via Melting Point Determination

This initial test is a rapid, cost-effective method to gain immediate insight into the success of your synthesis and purification.

  • Sample Preparation (The Causality): Finely grind a small amount (2-3 mg) of your dry, synthesized product to a powder. A coarse sample will not pack well, leading to air pockets that cause inefficient heat transfer and an artificially broad melting range.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample tightly to a height of 2-3 mm. Consistent packing is crucial for reproducible results.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by setting a rapid heating rate (e.g., 10-15 °C/min) to find a rough range. This saves time but is not an accurate measurement.

  • Accurate Determination: For the precise measurement, set the ramp rate to a slow 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point. A slow rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.[6]

  • Observation & Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T1 – T2.

Sample IDLiterature M.P. (°C)Observed M.P. Range (°C)Interpretation
High-Purity Standard118 - 120[1]118.5 - 119.5Sharp range, confirms standard purity and apparatus calibration.
Synthesized Batch118 - 120[1]114 - 118Depressed and broad range, indicating the presence of impurities.

The data from our synthesized batch clearly shows melting point depression, signaling that further purification (e.g., recrystallization) or more advanced analysis is required.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Melting Point Measurement cluster_decision Purity Conclusion grind Grind Sample to Fine Powder load Load Capillary Tube (2-3 mm) grind->load place Place in Apparatus load->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe & Record T1 and T2 heat->observe decision Range Sharp & Matches Literature? observe->decision pure High Purity Indicated decision->pure Yes impure Impurity Suspected decision->impure No purity_workflow cluster_screening Initial Screening cluster_decision Evaluation cluster_advanced Quantitative & Structural Analysis start Synthesized Product tlc TLC Analysis start->tlc mp Melting Point Analysis start->mp decision Single TLC Spot & Sharp M.P. in Range? tlc->decision mp->decision purify Further Purification (e.g., Recrystallization) decision->purify No end_pure Product Deemed Pure for Intended Use decision->end_pure Yes hplc HPLC for Quantification nmr NMR for Structural ID & qNMR hplc->nmr purify->hplc end_reassess Re-assess Purity purify->end_reassess end_reassess->tlc

References

A Comparative Guide to the Synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, the diaryl sulfide moiety is a privileged scaffold, appearing in a multitude of biologically active compounds. Among these, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde stands as a crucial intermediate, valued for its utility in the synthesis of various pharmaceutical agents. The strategic placement of the nitro, chloro, and aldehyde functionalities offers multiple avenues for further chemical modification, making the efficient and selective synthesis of this molecule a topic of significant interest to researchers and process chemists.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the rationale behind experimental choices and providing the necessary data to inform your synthetic strategy.

At a Glance: A Comparative Overview of Synthetic Routes

Synthetic RouteKey TransformationTypical Reagents & ConditionsAdvantagesDisadvantages
Route 1: Nucleophilic Aromatic Substitution (SNAr) C-S Bond Formation4-chloro-3-nitrobenzaldehyde, 4-chlorothiophenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO)Operationally simple, readily available starting materials, often high yielding.Requires an activated aromatic ring; can be sensitive to steric hindrance.
Route 2: Ullmann-Type Condensation Copper-Catalyzed C-S Bond Formation4-chloro-3-nitrobenzaldehyde, 4-chlorothiophenol, Copper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃, Cs₂CO₃), High-boiling solvent (e.g., DMF, NMP)Broader substrate scope than SNAr, can tolerate less activated aryl halides.Often requires high temperatures, stoichiometric amounts of copper, and can have issues with catalyst removal.
Route 3: Palladium-Catalyzed Cross-Coupling Pd-Catalyzed C-S Bond Formation4-chloro-3-nitrobenzaldehyde, 4-chlorothiophenol, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu, K₃PO₄)High efficiency, broad functional group tolerance, milder reaction conditions compared to Ullmann.Cost of palladium catalysts and ligands, sensitivity to air and moisture in some cases.

Foundational Chemistry: Synthesis of the Key Precursor

A robust synthesis of the target molecule begins with a reliable supply of the starting material, 4-chloro-3-nitrobenzaldehyde. This is typically prepared via the electrophilic aromatic substitution of 4-chlorobenzaldehyde.[1]

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzaldehyde

A common and effective method for the synthesis of 4-chloro-3-nitrobenzaldehyde involves the direct nitration of 4-chlorobenzaldehyde.[1][2]

Materials:

  • 4-chlorobenzaldehyde

  • Fuming nitric acid or a mixture of nitrosonitrous nitric acid

  • Sulfuric acid

  • Ice

  • Ethanol/water mixture for recrystallization

Procedure:

  • A nitrating mixture is prepared by carefully adding fuming nitric acid (or nitrosonitrous nitric acid) to sulfuric acid, maintaining a low temperature (below 10 °C) using an ice bath.[1][2][3][4]

  • 4-chlorobenzaldehyde is added portion-wise to the chilled nitrating mixture with vigorous stirring, ensuring the temperature remains below 10 °C.[4]

  • The reaction mixture is stirred for approximately 2 hours at this temperature to ensure complete conversion.[1]

  • Upon completion, the reaction mixture is slowly poured onto a large volume of crushed ice with continuous stirring to precipitate the crude product.[1]

  • The solid is collected by vacuum filtration and washed with cold water to remove residual acids.[1]

  • The crude 4-chloro-3-nitrobenzaldehyde is then purified by recrystallization from an ethanol/water mixture to yield a white to light yellow crystalline solid.[1]

Yields: Reported yields for this procedure are typically high, often in the range of 89-97%.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Nitration Electrophilic Aromatic Substitution (<10 °C, 2h) 4-Chlorobenzaldehyde->Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Nitration Workup Quenching on Ice & Filtration Nitration->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Purification->4-Chloro-3-nitrobenzaldehyde

Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The most direct and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[5] This reaction is predicated on the activation of the aryl halide by the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.

Mechanistic Considerations

The SNAr mechanism is a two-step addition-elimination process. The thiolate anion, generated in situ from 4-chlorothiophenol and a base, acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl sulfide product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ArylHalide 4-Chloro-3-nitrobenzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Nucleophilic Attack Thiolate 4-Chlorothiophenolate Thiolate->Meisenheimer DiarylSulfide 4-[(4-Chlorophenyl)sulfanyl]- 3-nitrobenzaldehyde Meisenheimer->DiarylSulfide Elimination of Cl⁻

Caption: SNAr reaction pathway for diaryl sulfide synthesis.

Experimental Protocol: SNAr Synthesis

Materials:

  • 4-chloro-3-nitrobenzaldehyde

  • 4-chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of 4-chloro-3-nitrobenzaldehyde in DMF, add 4-chlorothiophenol and potassium carbonate.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Route 2: Ullmann-Type Condensation - A Classic Alternative

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of carbon-heteroatom bonds, including C-S bonds.[6][7] This method is particularly useful when the aryl halide is not sufficiently activated for a facile SNAr reaction.

Mechanistic Insights

The precise mechanism of the Ullmann reaction is complex and still a subject of some debate, but it is generally accepted to involve the formation of an organocopper intermediate.[6][7] A plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Subsequent reaction with the thiolate and reductive elimination yields the diaryl sulfide and regenerates the Cu(I) catalyst.

Experimental Considerations

Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >150 °C) and stoichiometric amounts of copper.[6] However, modern iterations have seen the development of more efficient catalytic systems using various copper sources and ligands, allowing for milder reaction conditions. For the synthesis of this compound, a ligand-assisted Ullmann-type coupling could be a viable option, potentially offering improved yields and selectivity compared to the uncatalyzed reaction.

Route 3: Palladium-Catalyzed Cross-Coupling - The Modern Approach

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, have revolutionized the synthesis of diaryl ethers and sulfides.[8] These methods are prized for their high efficiency, broad functional group tolerance, and generally mild reaction conditions.

The Catalytic Cycle

The catalytic cycle for the palladium-catalyzed synthesis of diaryl sulfides typically involves the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (4-chloro-3-nitrobenzaldehyde) to form a Pd(II) intermediate.

  • Ligand Exchange/Thiolate Binding: The thiolate anion displaces a ligand on the palladium center.

  • Reductive Elimination: The diaryl sulfide product is formed through reductive elimination, regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

G Pd(0) Pd(0) OxidativeAddition Oxidative Addition (Ar-X) Pd(0)->OxidativeAddition Pd(II)Complex Ar-Pd(II)-X OxidativeAddition->Pd(II)Complex LigandExchange Ligand Exchange (Ar'-S⁻) Pd(II)Complex->LigandExchange ReductiveElimination Reductive Elimination LigandExchange->ReductiveElimination ReductiveElimination->Pd(0) Catalyst Regeneration Product Ar-S-Ar' ReductiveElimination->Product

Caption: Palladium-catalyzed C-S cross-coupling cycle.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of method depending on factors such as substrate availability, desired scale, and cost considerations. The Nucleophilic Aromatic Substitution (SNAr) reaction remains a highly practical and efficient method due to its operational simplicity and the inherent activation of the 4-chloro-3-nitrobenzaldehyde substrate. For less activated systems or where SNAr proves sluggish, modern Ullmann-type and palladium-catalyzed cross-coupling reactions offer powerful alternatives with broader scope and milder conditions.

As the demand for complex and highly functionalized molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like this compound will undoubtedly remain an active area of research.

References

structure-activity relationship analysis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Structure-Activity Relationships of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. By dissecting the core scaffold and evaluating the impact of systematic chemical modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the key molecular features governing the biological activities of this promising class of compounds. The narrative integrates experimental data with mechanistic rationale to guide future design and optimization efforts.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The parent compound, this compound, is an organic molecule characterized by a unique assembly of functional groups that contribute to its chemical reactivity and biological potential.[1] Its structure features a nitrobenzaldehyde core linked to a 4-chlorophenyl group via a sulfanyl (thioether) bridge. This scaffold has garnered attention for its notable cytotoxic properties against various cancer cell lines and preliminary antimicrobial activities.[1] The inherent electrophilicity of the molecule, enhanced by the electron-withdrawing nitro and aldehyde groups, is believed to be a key driver of its ability to interact with cellular macromolecules and induce apoptosis in cancer cells.[1] The lipophilicity imparted by the chlorophenyl moiety further influences its pharmacokinetic profile, making it a versatile starting point for medicinal chemistry exploration.[1]

Our analysis will deconstruct this scaffold to understand the contribution of each component—the benzaldehyde ring, the sulfanyl linker, and the chlorophenyl group—to its overall biological profile.

Core Structure and Key Modification Sites

The rational design of more potent and selective analogs requires a fundamental understanding of the core structure. The diagram below illustrates the key regions of the this compound molecule that are amenable to chemical modification for SAR studies.

Caption: Key regions for SAR analysis on the parent scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this class of compounds is highly sensitive to structural modifications. The following sections compare how changes to each region of the scaffold influence anticancer and antimicrobial efficacy, drawing on data from published studies on analogous series.

Modifications to the Benzaldehyde Ring (Region 1)

The 3-nitrobenzaldehyde moiety is a critical component, with both the aldehyde and nitro groups playing significant roles.

  • The Aldehyde Group (-CHO): The aldehyde is a key electrophilic center. Its replacement or modification directly impacts potency. Studies on related benzaldehyde derivatives show that the carbaldehyde group is important for tyrosinase inhibition and other biological activities.[2][3]

    • Conversion to Schiff Bases: Condensation of the aldehyde with various amines to form thiosemicarbazones has been explored. For instance, 3-nitrobenzaldehyde-4-phenylthiosemicarbazone was synthesized and showed potential as a corrosion inhibitor, a property often linked to the molecule's ability to interact with surfaces, which could translate to interactions with biological targets.[4]

    • Replacement with Heterocycles: Replacing the aldehyde with or cyclizing it into a heterocyclic ring system, such as a thiazolidinone, has yielded potent anticancer agents.[5] This suggests that while the aldehyde itself is important, it can serve as a synthetic handle to introduce other pharmacophores that may have superior target engagement.

  • The Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group at the 3-position is crucial.

    • Positional Isomers: The position of the nitro group influences activity. While direct comparisons for the title compound are limited, studies on substituted benzaldehydes often show that the substitution pattern dramatically alters activity.[6]

    • Replacement with Other Groups: Replacing the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO2R) can maintain or modulate activity. Research on related nitrobenzamide derivatives indicates that the nitro group contributes significantly to antitumor activity, but other substituents can also confer high potency.[7] For example, some analogs without the nitro group but with other substitutions still exhibit significant biological effects.[8]

Modifications to the Sulfanyl Linker (Region 2)

The thioether bridge is not merely a spacer; its oxidation state is a critical determinant of activity and selectivity.

  • Oxidation State: A study on phenyl sulfanyl, sulfinyl (-SO-), and sulfonyl (-SO2-) derivatives as enzyme inhibitors revealed that the oxidation state of the sulfur atom significantly alters inhibitory profiles.[9]

    • Sulfanyl (-S-): The parent thioether linkage provides a certain degree of flexibility and lipophilicity.

    • Sulfinyl (-SO-): Oxidation to the sulfoxide introduces a chiral center and increases polarity, which can alter target binding and pharmacokinetic properties.

    • Sulfonyl (-SO2-): The sulfone group is a strong hydrogen bond acceptor and significantly increases polarity. In one study, sulfonyl derivatives were found to be selective inhibitors of TNF-alpha converting enzyme (TACE) over matrix metalloproteinases (MMPs).[9] This highlights how linker modification can be used to tune selectivity against different biological targets.

Modifications to the 4-Chlorophenyl Ring (Region 3)

Substitutions on this terminal phenyl ring primarily modulate lipophilicity and steric interactions within the target's binding pocket.

  • Halogen Substitution: The nature and position of the halogen are important.

    • Chlorine vs. Bromine: Replacing the 4-chloro substituent with a 4-bromo group can increase lipophilicity. In a series of N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine derivatives, switching from chlorine to the more lipophilic bromine was explored to enhance antimicrobial activity.[8]

    • Other Halogens: SAR studies on 4-aminoquinolines showed that 7-iodo and 7-bromo analogs were as active as the 7-chloro parent compound, while 7-fluoro and 7-trifluoromethyl analogs were generally less active.[10] This suggests a dependency on both the electronic and steric properties of the halogen.

  • Non-Halogen Substituents: Replacing the chloro group with alkyl or alkoxy groups can probe steric and electronic requirements of the binding site. For example, in a series of 1,2,5-oxadiazoles, substituting the phenyl ring with dialkoxy groups had a profoundly positive impact on antiplasmodial activity and cytotoxicity.[6]

Quantitative Biological Activity Data: A Comparative Table

The table below summarizes the reported biological activities of selected analogs from related chemical series to illustrate the impact of the aforementioned structural modifications. Direct data for analogs of the title compound is sparse in the public domain; therefore, data from structurally similar compounds are presented to guide inference.

Compound ClassModificationTarget/AssayActivity MetricValue (µM)Reference
4-Substituted-3-nitrobenzamides Varied 4-substituentsHCT-116, MDA-MB435, HL-60GI₅₀1.0 - 3.8[7]
Ciminalum-Thiazolidinones Hybrid of 4-nitrophenyl & thiazolidinoneNCI60 Cell PanelMean GI₅₀1.57[5]
Phenyl Sulfonyl Hydroxamates 4-Butynyloxy substituentTACE InhibitionIC₅₀Potent[9]
1,2,5-Oxadiazoles 4-(3-ethoxy-4-methoxyphenyl)P. falciparum NF54IC₅₀0.034[6]
4-Hydroxybenzaldehyde Derivatives Dimethoxyl phosphate groupMushroom TyrosinaseIC₅₀0.059[3][11]

Experimental Protocols for Evaluation

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of these analogs.

General Synthesis of Analogs

The synthesis of this compound analogs typically involves a nucleophilic aromatic substitution reaction.

Synthesis_Workflow start Start: Starting Materials reagents 4-chlorothiophenol 4-fluoro-3-nitrobenzaldehyde start->reagents reaction Nucleophilic Aromatic Substitution - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Heat (e.g., 80-100°C) reagents->reaction workup Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup purification Purification - Column Chromatography workup->purification product Final Product: This compound purification->product characterization Characterization - NMR (1H, 13C) - Mass Spectrometry - Elemental Analysis product->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of the parent scaffold.

Protocol:

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzaldehyde in a polar aprotic solvent like DMF, add an equimolar amount of 4-chlorothiophenol.

  • Base Addition: Add a slight excess (e.g., 1.5 equivalents) of a mild base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the thiol.

  • Heating: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This colorimetric assay is widely used to determine cytotoxicity by measuring cellular protein content.

Protocol:

  • Cell Seeding: Plate human tumor cells (e.g., HCT-116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) is then calculated.

Antimicrobial Susceptibility: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Proposed Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many nitroaromatic anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. The electrophilic nature of the this compound scaffold allows it to react with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and activation of apoptotic pathways.[1]

Apoptosis_Pathway Compound Nitrobenzaldehyde Analog ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by the title compounds.

Conclusion and Future Directions

The reveals a highly tunable scaffold with significant potential for the development of novel therapeutic agents. Key takeaways include:

  • The nitrobenzaldehyde core is critical for activity, with both functional groups serving as key interaction points or handles for further modification.

  • The oxidation state of the sulfanyl linker provides a powerful tool to modulate activity and selectivity, with sulfonyl derivatives showing promise for targeted enzyme inhibition.

  • Substitutions on the 4-chlorophenyl ring are effective for fine-tuning lipophilicity and steric interactions, which can enhance potency and improve pharmacokinetic properties.

Future research should focus on the systematic exploration of these modification sites. Specifically, the synthesis and evaluation of a focused library of analogs with variations in the sulfanyl linker oxidation state and diverse substitutions on both aromatic rings would be highly valuable. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the most potent compounds will be crucial for their advancement as clinical candidates.

References

Safety Operating Guide

Personal protective equipment for handling 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

This guide provides essential safety and operational protocols for the handling and disposal of this compound. As a compound featuring a nitroaromatic system, a benzaldehyde functional group, and an organosulfur linkage, a multi-faceted approach to safety is imperative. This document synthesizes established safety data for analogous chemical structures to provide a robust framework for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to manage this chemical safely from receipt to disposal.

Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by evaluating the hazards associated with its constituent chemical motifs: aromatic nitro compounds, benzaldehydes, and organosulfur compounds.

  • Aromatic Nitro Compounds : These are often associated with skin, eye, and respiratory irritation. Some nitroaromatic compounds can be skin sensitizers, leading to allergic reactions upon repeated exposure.[1]

  • Benzaldehydes : Benzaldehyde and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[2][3] They are generally combustible liquids.[2][4]

  • Organosulfur Compounds : While the toxicity of organosulfur compounds varies widely, some can be irritants.[5][6] During combustion, they can release toxic sulfur oxides.

Based on these structural alerts, this compound should be treated as a hazardous substance with the potential to cause irritation and sensitization. A comprehensive strategy combining engineering controls, personal protective equipment, and strict operational protocols is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[7] This protects against accidental splashes and airborne particles.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, providing a secondary barrier of protection for the entire face.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection.[7] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] For prolonged contact, consult glove manufacturer's chemical resistance guides.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[7][8]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][7] The choice of respirator will depend on the potential airborne concentration.

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring safety when working with this compound.

Preparation and Engineering Controls
  • Fume Hood : All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Emergency Equipment : Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[7]

  • Labeling : Keep all containers with this compound clearly and accurately labeled.

Weighing and Transfer
  • Containment : Conduct all weighing and transfer operations within a fume hood to contain any dust.[7]

  • Dust Prevention : Avoid the formation of dust during handling.[7][9] Use appropriate tools (e.g., spatulas) to handle the solid.

During the Experiment
  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[2]

  • Avoid Contact : Take all necessary precautions to avoid contact with skin and eyes.[7]

  • Post-Handling : Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Storage
  • Container : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Spill Management Protocol

In the event of a spill, a clear and immediate response is critical to mitigate risks.

Spill_Management_Workflow Evacuate Evacuate Area Ventilate Ventilate Evacuate->Ventilate Secure the area Don_PPE Don Appropriate PPE Ventilate->Don_PPE If safe to do so Contain Contain Spill Don_PPE->Contain Prevent spreading Collect Collect Material Contain->Collect Sweep solid material Dispose Dispose as Hazardous Waste Collect->Dispose Into a labeled container

Caption: A stepwise workflow for managing a chemical spill.

  • Evacuate : Immediately evacuate personnel from the spill area.[7]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[7]

  • Don PPE : Put on the appropriate PPE, including respiratory protection, before re-entering the area.[7]

  • Contain the Spill : For a solid spill, carefully sweep up the material.[1][9] Avoid creating dust.

  • Collect and Dispose : Place the collected material into a labeled, sealed container for hazardous waste disposal.[1][7]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification : this compound should be disposed of as hazardous chemical waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[9][10]

Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Emergency_Response_Plan Exposure Chemical Exposure Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash with soap & water for 15 mins Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 mins Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Do_Not_Induce_Vomiting Do NOT induce vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Immediate actions for different types of chemical exposure.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[11] If skin irritation or a rash occurs, seek medical attention.[9]

  • In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[11]

  • In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.[11]

  • In Case of Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[9][11]

By adhering to these comprehensive safety protocols, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.